2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
Description
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Properties
IUPAC Name |
2-(4-acetyl-3-fluorophenyl)sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO5S/c1-6(12)8-3-2-7(4-9(8)11)17(15,16)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZDULYEXVJKPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the discovery of novel therapeutics. This compound (CAS No. 1311317-52-8) emerges as a compound of significant interest, described as a "versatile small molecule scaffold"[1]. Its unique combination of functional groups—a fluorinated aromatic ring, an acetyl moiety, a sulfone linker, and a carboxylic acid—presents a rich platform for chemical modification and library development. While specific literature on this exact molecule is sparse, its structural motifs are prevalent in a range of pharmacologically active agents, suggesting its potential as a key intermediate in the synthesis of next-generation drugs, potentially targeting areas like inflammation or oncology.[2][3]
This guide provides a comprehensive technical overview of this compound, moving beyond basic data to offer expert insights into its synthesis, characterization, and potential reactivity. We will explore a proposed synthetic pathway, outline a robust analytical validation strategy, and discuss the chemical logic that positions this compound as a valuable tool for drug development professionals.
Core Physicochemical and Structural Properties
The foundation of any chemical entity's utility lies in its fundamental properties. The structural arrangement of this compound dictates its reactivity, solubility, and potential for biological interactions.
Chemical Structure
Caption: Retrosynthetic analysis for the target compound.
Experimental Synthesis Protocol (Proposed)
This protocol is a proposed pathway. Researchers should perform small-scale trials to optimize reaction conditions, including stoichiometry, temperature, and reaction times.
Step 1: Chlorosulfonation of 2-Fluoroacetophenone
-
Rationale: This step introduces the sulfonyl group onto the aromatic ring. The acetyl group is a meta-director, and the fluorine is an ortho-, para-director. The position para to the fluorine (and meta to the acetyl) is sterically accessible and electronically favored for electrophilic substitution.
-
Procedure:
-
To a stirred solution of chlorosulfonic acid (3.0 eq.) cooled to 0°C in an ice bath, add 2-fluoroacetophenone (1.0 eq.) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, 4-acetyl-3-fluoro-benzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Reduction to the Thiol
-
Rationale: Converting the sulfonyl chloride to a thiol allows for the subsequent nucleophilic attack to build the acetic acid side chain. A strong reducing agent like zinc in acid is effective for this transformation.
-
Procedure:
-
Suspend 4-acetyl-3-fluoro-benzenesulfonyl chloride (1.0 eq.) in a mixture of concentrated sulfuric acid and water.
-
Cool the suspension to 0°C and add zinc dust (4.0-5.0 eq.) portion-wise, maintaining the temperature below 20°C.
-
Stir the mixture at room temperature for 12-18 hours until the starting material is consumed.
-
Filter the mixture to remove excess zinc, and extract the aqueous filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-acetyl-3-fluorobenzenethiol.
-
Step 3: S-Alkylation with an Acetic Acid Synthon
-
Rationale: This step forms the crucial C-S bond. A Williamson ether synthesis-like reaction using a base and an ethyl bromoacetate followed by hydrolysis is a standard and reliable method.
-
Procedure:
-
Dissolve 4-acetyl-3-fluorobenzenethiol (1.0 eq.) in acetone or DMF.
-
Add potassium carbonate (1.5 eq.) and ethyl bromoacetate (1.1 eq.).
-
Heat the mixture to reflux (or 60°C for DMF) and stir for 3-5 hours.
-
After cooling, filter off the inorganic salts and concentrate the solvent. The crude product is ethyl 2-((4-acetyl-3-fluorophenyl)thio)acetate.
-
Without further purification, dissolve the crude ester in a THF/water mixture. Add lithium hydroxide (2.0 eq.) and stir at room temperature for 2-4 hours to hydrolyze the ester.
-
Acidify the mixture with 1N HCl to pH ~2, and extract the product with ethyl acetate. Dry and concentrate to yield 2-((4-acetyl-3-fluorophenyl)thio)acetic acid.
-
Step 4: Oxidation to the Sulfone
-
Rationale: The final step is the oxidation of the sulfide to the target sulfone. m-CPBA or Oxone® are common reagents for this transformation, providing clean and high-yielding conversions.
-
Procedure:
-
Dissolve 2-((4-acetyl-3-fluorophenyl)thio)acetic acid (1.0 eq.) in dichloromethane or methanol.
-
Cool to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Extract the product with ethyl acetate, wash with sodium bicarbonate solution and brine, then dry over sodium sulfate.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
Analytical Characterization and Validation Strategy
A multi-technique approach is essential to confirm the identity and purity of the synthesized compound. This represents a self-validating workflow for any researcher working with this molecule.
Caption: A comprehensive workflow for analytical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's atomic connectivity and chemical environment.
-
Predicted Spectra (in DMSO-d₆):
Nucleus Predicted Chemical Shift (ppm) Multiplicity Rationale ¹H ~13.0 broad singlet Carboxylic acid proton, exchangeable. ¹H ~8.2-7.8 multiplet Aromatic protons, deshielded by adjacent sulfonyl and acetyl groups. Complex splitting due to H-H and H-F coupling. ¹H ~4.5 singlet Methylene (CH₂) protons, alpha to both the sulfonyl and carbonyl groups, significantly deshielded. ¹H ~2.6 singlet Acetyl methyl (CH₃) protons. ¹³C ~195 singlet Acetyl carbonyl carbon. ¹³C ~168 singlet Carboxylic acid carbonyl carbon. ¹³C ~160 (d, J≈250 Hz) doublet Aromatic carbon directly bonded to fluorine (C-F). ¹³C ~140-120 multiple signals Remaining aromatic carbons. ¹³C ~60 singlet Methylene (CH₂) carbon. ¹³C ~27 singlet Acetyl methyl (CH₃) carbon. | ¹⁹F | ~ -110 to -120 | multiplet | Single fluorine on the aromatic ring. |
Mass Spectrometry (MS)
-
Rationale: High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition and molecular weight with high precision.
-
Expected Results:
-
Mode: Electrospray Ionization (ESI), negative ion mode is ideal to observe the deprotonated molecule.
-
[M-H]⁻ Ion: Expected m/z at 259.0133 for C₁₀H₈FO₅S⁻.
-
Fragmentation: Key fragments would likely arise from the loss of CO₂ (-44 Da) from the carboxylate and cleavage of the C-S bonds.
-
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule.
-
Expected Characteristic Absorptions:
Wavenumber (cm⁻¹) Functional Group Vibration Type 3300-2500 (broad) O-H Carboxylic Acid Stretch ~1710 C=O Carboxylic Acid Carbonyl Stretch ~1680 C=O Aryl Ketone Carbonyl Stretch ~1320 & ~1150 S=O Sulfone Asymmetric & Symmetric Stretch | ~1250 | C-F | Aryl Fluoride Stretch |
Reactivity Profile and Applications in Drug Development
The true value of this compound lies in its potential for derivatization. Each functional group serves as a handle for diverse chemical transformations, enabling the rapid generation of compound libraries for screening.
-
Carboxylic Acid Handle: This is the most versatile functional group. It can be readily converted into a wide array of amides, esters, and other derivatives via standard coupling chemistries (e.g., EDC/HOBt, HATU). [4]This allows for the exploration of interactions with biological targets and the modulation of physicochemical properties like solubility and cell permeability.
-
Acetyl Group: The α-protons of the acetyl group are acidic and can participate in condensation reactions (e.g., Knorr pyrazole synthesis), which is a key reaction in the synthesis of drugs like Celecoxib. [5]This opens pathways to heterocyclic scaffolds common in medicinal chemistry.
-
Aromatic Ring: The electron-deficient nature of the ring, due to the sulfonyl and acetyl groups, could make it susceptible to nucleophilic aromatic substitution, although this is less common. More practically, the existing substituents can direct further electrophilic additions if desired, though conditions would need to be forcing.
-
Application as a Covalent Inhibitor Fragment: The fluorosulfonyl moiety, while not present here, is a known reactive group for forming covalent bonds with protein residues. [2]The sulfone in this molecule is stable, but the overall scaffold is highly relevant for designing non-covalent inhibitors that occupy similar binding pockets. It serves as an excellent starting point for structure-activity relationship (SAR) studies.
Conclusion
This compound represents a strategically designed chemical building block with considerable potential for pharmaceutical research. Its combination of a modifiable carboxylic acid, a reactive acetyl group, and a fluorinated phenylsulfone core makes it an ideal starting point for the synthesis of complex molecular architectures. While detailed characterization data is not widely published, this guide provides the necessary framework for its synthesis, validation, and strategic deployment in drug discovery programs. By understanding its fundamental chemical properties and reactivity, researchers can effectively leverage this versatile scaffold to accelerate the development of novel therapeutic agents.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.
- CymitQuimica. (n.d.). This compound.
- Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
- Vertex AI Search. (2025). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor.
- BLD Pharm. (n.d.). 329269-71-8|2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid.
- BLD Pharm. (n.d.). 1152523-46-0|2-(2-Fluorobenzenesulfonyl)acetic acid.
- MySkinRecipes. (n.d.). 2-[4-(Fluorosulfonyl)phenyl]acetic acid.
- Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.
- National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
- Ossila. (n.d.). α,α-Difluorophenylacetic acid | CAS Number 360-03-2.
- Ossila. (n.d.). 2,4,5-Trifluorophenylacetic acid | CAS 209995-38-0.
- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
Sources
- 1. This compound [cymitquimica.com]
- 2. 2-[4-(Fluorosulfonyl)phenyl]acetic acid [myskinrecipes.com]
- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
CAS Number: 1311317-52-8
Abstract
This technical guide provides a comprehensive overview of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid, a versatile small molecule scaffold with potential applications in medicinal chemistry and materials science.[1] Although specific literature on this compound is limited, this document consolidates available data and presents a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential utility based on the reactivity of its constituent functional groups. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging this and related structures for novel molecular design and discovery.
Introduction and Molecular Overview
This compound is a substituted aromatic compound characterized by a central benzene ring functionalized with an acetyl group, a fluorine atom, and a sulfonylacetic acid moiety. The unique arrangement of these functional groups—an electron-withdrawing acetyl group and a highly electronegative fluorine atom ortho to each other on the benzenesulfonyl core—suggests a compound with distinct electronic and steric properties. The sulfonylacetic acid side chain provides a handle for further chemical modification and potential biological interactions.
While detailed studies on this specific molecule are not widely published, its structural motifs are present in a variety of biologically active compounds and functional materials. The fluorosulfonyl and phenylacetic acid moieties are particularly noteworthy. Fluorinated phenylacetic acid derivatives are actively investigated for the development of novel therapeutic agents due to fluorine's ability to enhance metabolic stability and binding affinity.[2] Similarly, the arylsulfonyl group is a key component in many pharmaceuticals.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1311317-52-8 | [1] |
| Molecular Formula | C₁₀H₉FO₅S | [1] |
| Molecular Weight | 260.24 g/mol | [1] |
| Purity | Min. 95% (as commercially available) | [1] |
Proposed Synthesis Pathway
A specific, peer-reviewed synthesis for this compound has not been identified in the literature. However, based on established organosulfur and aromatic chemistry, a plausible multi-step synthetic route can be proposed. This pathway leverages common and well-understood transformations.
Caption: A proposed three-step synthesis of the target compound.
Step 1: Chlorosulfonation of 2-Fluoroacetophenone
The synthesis would likely commence with the chlorosulfonation of commercially available 2-fluoroacetophenone. This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the aromatic ring. The directing effects of the acetyl and fluoro groups will influence the position of substitution.
Protocol:
-
To a stirred solution of chlorosulfonic acid at 0 °C, slowly add 2-fluoroacetophenone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated 4-acetyl-3-fluorobenzenesulfonyl chloride is then collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Sulfonylation of Ethyl Acetate Enolate
The resulting 4-acetyl-3-fluorobenzenesulfonyl chloride can then be reacted with the enolate of ethyl acetate to form the corresponding ethyl ester.
Protocol:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add ethyl acetate dropwise at 0 °C to generate the ethyl acetate enolate.
-
Slowly add a solution of 4-acetyl-3-fluorobenzenesulfonyl chloride in an anhydrous aprotic solvent (e.g., THF).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield crude ethyl 2-(4-acetyl-3-fluorobenzenesulfonyl)acetate.
Step 3: Hydrolysis to the Final Product
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Protocol:
-
Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water.
-
Add a stoichiometric amount of a base, such as sodium hydroxide, and stir the mixture at room temperature or with gentle heating.
-
Once the hydrolysis is complete, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid this compound by filtration, wash with water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.
Predicted Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| ~13.0 | br s | -COOH | |
| ~8.0-8.2 | m | Aromatic-H | |
| ~7.8-8.0 | m | Aromatic-H | |
| ~4.5 | s | -CH₂- | |
| ~2.6 | s | -COCH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| ~195 | -C OCH₃ | |
| ~170 | -C OOH | |
| ~160 (d, J≈250 Hz) | C -F | |
| ~125-140 | Aromatic-C | |
| ~60 | -C H₂- | |
| ~27 | -COC H₃ |
Mass Spectrometry:
-
Expected [M-H]⁻: 259.01
-
Expected [M+Na]⁺: 283.00
Potential Applications and Research Directions
The structural features of this compound suggest its potential as a valuable building block in several areas of chemical research, particularly in drug discovery.
Caption: Potential applications stemming from the compound's structure.
-
As an Intermediate for Novel Therapeutics: The phenylacetic acid scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of this molecule could be exploited to synthesize novel analogues with potentially improved efficacy or selectivity. The carboxylic acid and acetyl groups provide convenient points for chemical modification to explore structure-activity relationships.
-
In the Design of Covalent Inhibitors: While sulfonyl fluorides are more commonly used as "warheads" for covalent inhibitors, sulfonyl chlorides and their derivatives can also react with nucleophilic residues in proteins.[2] This compound could serve as a precursor to more reactive species or be investigated for its own potential to form covalent bonds with biological targets.
-
In Materials Science: Aryl sulfones are known for their thermal stability. This compound could be explored as a monomer or additive in the development of novel polymers with enhanced properties. The fluorine atom can impart hydrophobicity and thermal resistance.
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structural features suggest a range of potential applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of this compound, offering a starting point for researchers to further investigate its properties and unlock its full potential.
References
Sources
A Technical Guide to the Synthesis of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-(4-acetyl-3-fluorobenzenesulfonyl)acetic acid, a versatile fluorinated building block with potential applications in medicinal chemistry and materials science. The presented synthesis is a multi-step process designed for clarity, reproducibility, and scalability. We will delve into the strategic rationale behind the chosen reactions, provide detailed experimental protocols, and outline the necessary characterization and safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis. The target compound, this compound, is a molecule with the formula C₁₀H₉FO₅S and a molecular weight of 260.24 g/mol .[1]
Strategic Retrosynthetic Analysis
A logical retrosynthetic analysis simplifies the synthesis into key transformations. The target carboxylic acid is most directly accessed via the hydrolysis of a corresponding ester, such as an ethyl ester. This ester can be formed through the coupling of a key sulfonyl chloride intermediate with an ethyl acetate-derived enolate. This approach isolates the assembly of the complex sulfonyl chloride as the primary challenge.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of Key Intermediate: 4-Acetyl-3-fluorobenzenesulfonyl Chloride
The cornerstone of this synthesis is the preparation of the 4-acetyl-3-fluorobenzenesulfonyl chloride intermediate. Direct chlorosulfonation of 2-fluoroacetophenone is challenging due to complex regioselectivity. A more controlled and reliable method involves a Sandmeyer-type reaction starting from 4-amino-3-fluoroacetophenone. This precursor can be synthesized through a directed nitration and subsequent reduction of 2-fluoroacetophenone, though this route can present isomeric challenges. For the purposes of this guide, we will begin with the commercially available or previously synthesized 4-amino-3-fluoroacetophenone.
Workflow for 4-Acetyl-3-fluorobenzenesulfonyl Chloride Synthesis
Caption: Workflow for the synthesis of the key sulfonyl chloride intermediate.
Experimental Protocol: Synthesis of 4-Acetyl-3-fluorobenzenesulfonyl Chloride
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-fluoroacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated with copper(II) chloride (0.1 eq).
-
Cool this solution to 10-15 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl₂ solution with vigorous stirring. Control the addition rate to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into a larger volume of ice water. The sulfonyl chloride will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[2] The crude product can be further purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.[3]
-
Synthesis of Ethyl 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetate
This step involves the formation of a carbon-sulfur bond by reacting the sulfonyl chloride with the enolate of ethyl acetate. The choice of a strong, non-nucleophilic base and low temperatures is critical to favor the desired C-sulfonylation over competing O-sulfonylation and to maintain the stability of the enolate.
Experimental Protocol:
-
Enolate Formation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) and stir for 30 minutes to form lithium diisopropylamide (LDA).
-
Add ethyl acetate (1.1 eq) dropwise to the LDA solution at -78 °C and stir for 1 hour to ensure complete formation of the lithium enolate.
-
-
Sulfonylation Reaction:
-
Dissolve 4-acetyl-3-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add this solution to the cold enolate solution at -78 °C.
-
Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure ethyl ester product.
-
| Parameter | Reagent/Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base prevents side reactions with the sulfonyl chloride. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent is essential for enolate stability and solubility of reagents. |
| Temperature | -78 °C | Ensures kinetic control, maximizing C-sulfonylation and enolate stability. |
| Stoichiometry | Slight excess of base and ester | Drives the reaction to completion by ensuring full conversion of the limiting sulfonyl chloride. |
| Purification | Flash Column Chromatography | Effectively separates the target ester from unreacted starting materials and byproducts. |
Final Step: Hydrolysis to this compound
The final step is a standard saponification of the ethyl ester to yield the target carboxylic acid. Base-mediated hydrolysis is typically efficient and high-yielding.
Experimental Protocol:
-
Hydrolysis:
-
Dissolve the purified ethyl 2-(4-acetyl-3-fluorobenzenesulfonyl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1M HCl.[3]
-
The target carboxylic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.
-
The product can be recrystallized from a suitable solvent (e.g., water/ethanol mixture) for higher purity.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and the fluorine atom on the aromatic ring.
-
¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected: 260.24 g/mol ).[1]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, the ketone C=O stretch, and the sulfonyl S=O stretches.
Safety Considerations
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle with care and under an inert atmosphere where possible.
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere (nitrogen or argon) using syringe techniques.
-
Strong Acids and Bases: Corrosive. Always wear appropriate PPE. Acidification and quenching steps should be performed slowly and with cooling.
Conclusion
The synthesis of this compound is effectively achieved through a three-stage process: (1) preparation of the 4-acetyl-3-fluorobenzenesulfonyl chloride intermediate via a Sandmeyer reaction, (2) C-sulfonylation of an ethyl acetate enolate, and (3) final hydrolysis of the resulting ester. This guide provides a scientifically sound and detailed framework for researchers, emphasizing the critical parameters and chemical principles that ensure a successful and reproducible outcome.
References
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Available at: [Link]
-
Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). National Institutes of Health (NIH). Available at: [Link]
Sources
An In-depth Technical Guide to the Structure Elucidation of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
Abstract
The rigorous identification and structural confirmation of novel chemical entities are foundational to modern drug discovery and development. This guide presents a comprehensive, multi-technique approach to the structural elucidation of a target molecule, 2-(4-acetyl-3-fluorobenzenesulfonyl)acetic acid. As this compound is not extensively documented in prior literature, this paper serves as a practical case study, detailing the strategic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes the causality behind each analytical choice, demonstrating how orthogonal techniques are synergistically employed to build an irrefutable structural hypothesis, moving from elemental composition to the precise spatial arrangement of atoms. This document is intended for researchers, chemists, and drug development professionals seeking a field-proven workflow for characterizing novel small molecules with a high degree of scientific integrity.
Introduction: The Imperative for Unambiguous Structure Confirmation
In the pharmaceutical sciences, the precise molecular structure of an active pharmaceutical ingredient (API) is its defining characteristic. All subsequent research—from understanding its mechanism of action to formulating a stable drug product—relies on the foundational knowledge of its exact atomic connectivity and stereochemistry. The process of structure elucidation is, therefore, not merely a characterization step but a critical pillar of scientific validation.[1][2]
This guide outlines a systematic workflow to determine the structure of this compound (Molecular Formula: C₁₀H₉FO₅S), a compound featuring a diverse array of functional groups: a carboxylic acid, a sulfonyl group, a ketone, and a fluorinated aromatic ring. The convergence of these functionalities presents a valuable model for illustrating a comprehensive analytical strategy. Our approach is built on a logical progression:
-
Determination of Elemental Composition: Using HRMS to establish the exact molecular formula.[3][4][5]
-
Identification of Functional Groups: Employing FTIR spectroscopy to identify key vibrational modes.
-
Mapping the Carbon-Hydrogen Framework: Utilizing ¹H and ¹³C NMR to probe the chemical environment of each atom.
-
Establishing Atomic Connectivity: Applying 2D NMR techniques (COSY, HSQC, HMBC) to piece together the molecular puzzle.[6][7][8]
This document provides not only the expected outcomes of each analysis but also detailed, step-by-step protocols that ensure data is reproducible and self-validating.
Foundational Analysis: Molecular Formula and Functional Groups
The first step in characterizing an unknown compound is to determine its elemental composition and the functional groups it contains.[9] This is efficiently achieved through the complementary techniques of high-resolution mass spectrometry and infrared spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Elemental Formula Determination
HRMS is an indispensable tool that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition.[3][4][10] For a molecule like this compound, which contains a labile acidic proton, Electrospray Ionization (ESI) in negative ion mode is the method of choice.
Expected Result: The analysis will target the deprotonated molecule, [M-H]⁻. The experimentally measured mass-to-charge ratio (m/z) is then compared against a theoretical value calculated from the elemental composition C₁₀H₈FO₅S⁻.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₉FO₅S |
| Exact Mass | 276.0131 |
| Ionization Mode | ESI Negative |
| Target Ion | [M-H]⁻ |
| Theoretical m/z | 275.0057 |
A measured m/z value within a narrow tolerance (typically < 5 ppm) of the theoretical value provides high confidence in the assigned molecular formula.[5][11]
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[4]
-
Method:
-
Infuse the sample solution directly or via LC inlet.
-
Set the ion source to ESI negative mode.
-
Acquire data over a mass range of m/z 50-500.
-
Use an internal calibrant to ensure high mass accuracy.
-
-
Data Analysis: Process the spectrum to identify the monoisotopic peak of the [M-H]⁻ ion and calculate the mass error in parts-per-million (ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and effective "fingerprint" of the functional groups present.[12][13]
| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H | Stretch | 2500-3300 | Very broad, strong |
| Ketone | C=O | Stretch | 1680-1700 | Strong, sharp (conjugated)[14][15] |
| Carboxylic Acid | C=O | Stretch | 1700-1725 | Strong, sharp |
| Aromatic Ring | C=C | Stretch | 1585-1600 | Medium to strong |
| Sulfonyl | S=O | Asymmetric Stretch | 1300-1350 | Strong |
| Sulfonyl | S=O | Symmetric Stretch | 1140-1180 | Strong |
| Fluoroaromatic | C-F | Stretch | 1200-1270 | Strong |
The presence of these characteristic absorption bands provides strong, direct evidence for the key functional components of the molecule.[16]
-
Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Method:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands, correlating them to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
While HRMS and FTIR confirm the building blocks, NMR spectroscopy reveals how they are connected.[7][17] A combination of 1D and 2D NMR experiments is required for a complete and unambiguous structure elucidation.[1][6][8]
Workflow for NMR-Based Structure Elucidation
The following diagram illustrates the logical flow of NMR experiments, where each step builds upon the information gathered in the previous one.
Caption: Key HMBC correlations confirming molecular connectivity.
Key Expected HMBC Correlations:
-
Acetyl Group to Ring: A correlation from the methyl protons Hⱼ (~2.7 ppm) to the quaternary aromatic carbon Cd confirms the attachment of the acetyl group.
-
Sulfonylacetic Group to Ring: A correlation from the methylene protons Hₖ (~4.5 ppm) to the quaternary aromatic carbon Cb proves the sulfonyl group's position on the ring.
-
Acetic Acid to Sulfonyl: A correlation from the methylene protons Hₖ (~4.5 ppm) to the carboxylic carbon Cₐ confirms the S-CH₂-COOH linkage.
Conclusion: A Unified Structural Assignment
By systematically integrating the data from orthogonal analytical techniques, a definitive structure for this compound emerges.
-
HRMS established the elemental formula as C₁₀H₉FO₅S.
-
FTIR confirmed the presence of carboxylic acid, ketone, sulfonyl, and fluoroaromatic functional groups.
-
¹H and ¹³C NMR provided a detailed map of the proton and carbon environments.
-
2D NMR (COSY, HSQC, and HMBC) unambiguously established the connectivity between these fragments, confirming the substitution pattern on the aromatic ring and the structure of the side chains.
This methodical approach, grounded in first principles and executed with validated protocols, exemplifies the rigorous standards required in the pharmaceutical industry for the characterization of novel molecular entities. The final elucidated structure is presented below.
Caption: Final elucidated structure of the target molecule.
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Spectroscopic data for 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
This guide provides a comprehensive overview of the essential spectroscopic techniques used to elucidate and verify the structure of this compound (CAS No: 1311317-52-8).[1] As a molecule of interest in medicinal chemistry and materials science, rigorous structural confirmation is paramount. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data and detailed interpretation methodologies. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret spectroscopic data for novel small molecules.
Introduction: The Molecular Blueprint
This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups: a carboxylic acid, a sulfonyl group, a ketone, and a fluorine substituent. Its molecular formula is C₁₀H₉FO₅S, and it has a molecular weight of approximately 260.24 g/mol .[1] Each functional group imparts distinct chemical properties and, crucially, provides a unique spectroscopic signature. The strategic integration of NMR, IR, and MS allows for an unambiguous determination of its covalent structure, connectivity, and purity.
The Experimental Workflow: A Triad of Analyses
The definitive structural analysis of a molecule like this compound relies on a synergistic workflow. Each technique provides a different piece of the structural puzzle. The logical flow of these experiments ensures comprehensive characterization from initial functional group identification to final high-resolution mass verification.
Caption: High-level workflow for spectroscopic characterization.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can facilitate the observation of the exchangeable acidic proton.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[2]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum, requiring a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. Given the high receptivity of the ¹⁹F nucleus, fewer scans are generally needed.[3] Chemical shifts are referenced relative to an external standard like CFCl₃.[4]
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet technique is standard. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the solid sample directly onto the ATR crystal.[5]
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000–400 cm⁻¹.[6][7] A background spectrum of the pure KBr pellet or the empty ATR crystal must be collected first.[5]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
Data Analysis and Interpretation
This section details the predicted spectroscopic data for this compound and provides a framework for its interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The structure with proposed numbering for NMR assignment is shown below.
Caption: Structure with atom numbering for NMR assignments.
¹H NMR (400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to show signals for all nine protons. The acidic proton of the carboxylic acid may be broad and its chemical shift can be concentration-dependent.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | br s | 1H | COOH | Carboxylic acid protons are highly deshielded and often exchange, leading to a broad singlet. |
| ~8.2 | dd | 1H | H-6 | Ortho to the electron-withdrawing SO₂ group and coupled to H-5 and F. |
| ~8.0 | dd | 1H | H-2 | Ortho to the electron-withdrawing acetyl group and coupled to H-5 and F. |
| ~7.8 | t | 1H | H-5 | Coupled to two neighboring protons (H-2, H-6) and the fluorine atom. |
| ~4.5 | s | 2H | H-7 | Methylene protons adjacent to the strongly deshielding sulfonyl and carbonyl groups. |
| ~2.7 | s | 3H | H-9 | Methyl protons of the acetyl group. |
¹³C NMR (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum will display ten distinct signals, with some showing splitting due to coupling with the fluorine atom (JCF).
| Predicted δ (ppm) | C Assignment | Rationale |
| ~196 | C=O (Acetyl) | Ketone carbonyl carbon. |
| ~168 | C-8 (COOH) | Carboxylic acid carbonyl carbon.[10] |
| ~160 (d) | C-3 | Aromatic carbon directly bonded to fluorine, shows a large one-bond C-F coupling. |
| ~140 | C-4 | Aromatic carbon bonded to the sulfonyl group. |
| ~135 | C-1 | Aromatic carbon bonded to the acetyl group. |
| ~132 (d) | C-5 | Aromatic carbon showing a smaller two- or three-bond C-F coupling. |
| ~128 (d) | C-6 | Aromatic carbon showing a smaller two- or three-bond C-F coupling. |
| ~118 (d) | C-2 | Aromatic carbon showing a smaller two- or three-bond C-F coupling. |
| ~58 | C-7 | Methylene carbon, deshielded by adjacent SO₂ and COOH groups. |
| ~30 | C-9 | Methyl carbon of the acetyl group. |
¹⁹F NMR (376 MHz, DMSO-d₆)
The ¹⁹F NMR spectrum provides a direct window into the electronic environment of the fluorine atom.
| Predicted δ (ppm) | Multiplicity | Assignment | Rationale |
| -100 to -120 | m | Ar-F | The chemical shift is typical for an aromatic fluorine.[11] The multiplicity will be complex (likely a triplet of doublets or ddt) due to coupling with H-2 and H-5. |
Infrared (IR) Spectroscopy
The IR spectrum is ideal for rapidly identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding.[12] |
| ~1715 | C=O stretch | Carboxylic Acid | Typical wavenumber for a carboxylic acid carbonyl.[5] |
| ~1680 | C=O stretch | Ketone (Acetyl) | Aryl ketones absorb at slightly lower frequencies than aliphatic ketones.[5] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~1350 | S=O stretch (asymmetric) | Sulfonyl | Aromatic sulfonamides show strong, characteristic S=O stretches.[13] |
| ~1160 | S=O stretch (symmetric) | Sulfonyl | The second strong band for the sulfonyl group.[13] |
| ~1250 | C-F stretch | Aryl-Fluoride | Strong absorption characteristic of the C-F bond. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the confirmation of the molecular formula. Tandem MS (MS/MS) reveals fragmentation patterns that further corroborate the structure.
Expected HRMS Data (ESI-)
-
Calculated m/z for [C₁₀H₈FO₅S]⁻ ([M-H]⁻): 259.0085
-
Rationale: In negative ion mode, the acidic proton of the carboxylic acid is easily lost.
Proposed MS/MS Fragmentation Pathway
Fragmentation of the [M-H]⁻ ion would likely proceed through characteristic losses of small, stable neutral molecules. A common fragmentation pathway for aromatic sulfonamides involves the extrusion of SO₂.[14][15]
Caption: A proposed ESI(-) fragmentation pathway.
Conclusion
The combination of NMR, IR, and MS provides a powerful and orthogonal set of data for the complete structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectroscopy establishes the precise connectivity of the carbon-hydrogen framework and the fluorine environment. IR spectroscopy offers rapid confirmation of all key functional groups, including the carbonyls, sulfonyl, and carboxylic acid moieties. Finally, high-resolution mass spectrometry confirms the elemental composition, and its fragmentation patterns are consistent with the proposed structure. Together, these techniques provide the self-validating system required for the unequivocal structural assignment demanded in modern chemical research.
References
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Tümer, M., Köksal, H., Sönmez, M., & Serin, S. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 35(3), 389-401. [Link]
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Ikonomou, M. G., Naghipur, A., & Blades, A. T. (1990). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A, 518, 147-160. [Link]
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Wang, J., et al. (2019). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(19), 5483–5492. [Link]
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Doerge, D. R., & Bajic, S. (2000). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL, 83(2), 294-301. [Link]
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Gika, H. G., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Semantic Scholar. [Link]
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A-Technical-Guide-to-the-Purity-and-Characterization-of-2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic-acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is a specialized organic molecule that holds significant interest as a potential intermediate in the synthesis of advanced pharmaceutical compounds. Its unique structural features, including a fluorinated aromatic ring, a ketone group, and a sulfonic acid derivative, necessitate a rigorous and well-defined approach to its purification and characterization. The presence of these functional groups can influence the compound's reactivity, solubility, and potential impurity profile, making a thorough understanding of its properties essential for its effective use in drug development.[1][2]
This technical guide provides a comprehensive overview of the recommended methodologies for establishing the purity and confirming the identity of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical insights to ensure the quality and consistency of this critical building block. The protocols and analytical techniques described herein are based on established principles of organic chemistry and pharmaceutical analysis, providing a robust framework for its evaluation.
Synthesis and Purification Strategies
The synthesis of this compound would likely involve a multi-step process, culminating in the formation of the target molecule. While a specific, publicly available synthesis route for this exact compound is not readily found, a plausible approach can be extrapolated from known syntheses of similar aryl sulfonyl acetic acids. A common method involves the reaction of a corresponding aryl sulfonyl chloride with a suitable acetic acid derivative.[3]
Post-Synthesis Purification
Following the synthesis, the crude product will inevitably contain a mixture of unreacted starting materials, by-products, and other process-related impurities.[4] The acidic nature of the target compound provides a key handle for its purification.
1.1.1. Acid-Base Extraction
An initial purification step can involve acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution. The acidic this compound will be deprotonated and extracted into the aqueous phase, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product, which can then be collected by filtration.[5]
1.1.2. Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds and is highly recommended for this molecule.[6][7] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[8]
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen should be performed to identify a suitable system. Common choices for acidic organic compounds include ethanol, methanol, water, or mixtures thereof.[9]
-
Dissolution: The crude solid is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered to remove them.
-
Cooling and Crystallization: The hot solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.[6][10]
-
Crystal Collection: The formed crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.[10]
1.1.3. Ion-Exchange Chromatography
For achieving very high purity, ion-exchange chromatography can be employed. This technique separates molecules based on their charge. Anion-exchange chromatography is particularly suitable for purifying acidic compounds.[11]
Purification Workflow Diagram
Caption: A typical workflow for the purification of this compound.
Characterization and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization and accurate purity determination of this compound.
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural elucidation. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl group protons, and the methylene protons of the acetic acid moiety. The fluorine atom will cause characteristic splitting patterns in the signals of nearby protons.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool.[12] The chemical shift of the fluorine signal will be sensitive to its electronic environment within the aromatic ring.[13][14][15][16]
2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[17] Key expected vibrational bands include:
-
O-H stretch: A broad band characteristic of the carboxylic acid.
-
C=O stretch: A sharp, strong band for the ketone and another for the carboxylic acid.
-
S=O stretch: Strong bands associated with the sulfonyl group.[18][19]
-
C-F stretch: A band indicating the presence of the carbon-fluorine bond.
-
Aromatic C-H and C=C stretches: Signals confirming the presence of the benzene ring.[20]
2.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[21] Electrospray ionization (ESI) is a suitable technique for analyzing sulfonated compounds, often in negative ion mode.[22][23][24][25] The high-resolution mass spectrum (HRMS) will provide the exact mass, which can be used to confirm the elemental composition.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of pharmaceutical compounds and intermediates.[2][4][26][27][28] A validated HPLC method is essential for quantifying the target compound and any impurities.[29][30][31][32][33]
Experimental Protocol: HPLC Purity Analysis
-
Column Selection: A reversed-phase column (e.g., C18) is typically used for the analysis of moderately polar organic compounds.[26]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[26]
-
Detection: UV detection is suitable, as the aromatic ring and ketone functional group will absorb UV light. The detection wavelength should be optimized for maximum sensitivity.
-
Method Validation: The HPLC method must be validated to ensure its accuracy, precision, linearity, and specificity for the intended purpose.[29][30][32][33] This includes assessing the limit of detection (LOD) and limit of quantitation (LOQ) for any potential impurities.[31]
Table 1: Typical HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Analytical Workflow Diagram
Caption: A comprehensive workflow for the characterization and purity assessment of the target compound.
Data Summary and Interpretation
The data obtained from the various analytical techniques should be compiled and interpreted to provide a complete picture of the compound's identity and purity.
Table 2: Summary of Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to aromatic, acetyl, and methylene protons with appropriate splitting patterns. |
| ¹⁹F NMR | A single resonance in the characteristic region for a fluorine atom on an aromatic ring. |
| FTIR | Characteristic absorption bands for O-H, C=O, S=O, C-F, and aromatic C-H and C=C bonds. |
| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact mass of C₁₀H₉FO₅S. |
| HPLC | A single major peak representing the pure compound, with any impurities well-resolved. |
Conclusion
The successful use of this compound in drug discovery and development is contingent upon a thorough understanding and rigorous control of its purity and chemical identity. The methodologies outlined in this guide, encompassing a strategic purification approach and a multi-faceted analytical characterization, provide a robust framework for ensuring the quality of this important synthetic intermediate. Adherence to these principles will enable researchers to proceed with confidence in their subsequent synthetic endeavors.
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The Emerging Therapeutic Potential of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic Acid Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking New Pharmacological Vistas
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The class of compounds characterized by the 2-(4-acetyl-3-fluorobenzenesulfonyl)acetic acid core represents a promising, yet largely unexplored, frontier. This technical guide provides a comprehensive framework for researchers, chemists, and pharmacologists to systematically investigate the biological activities of derivatives of this parent molecule. Drawing upon established principles of medicinal chemistry and the known pharmacological profiles of structurally related compounds, we will delve into the rationale for their synthesis and outline robust methodologies for evaluating their potential as anticancer, anti-inflammatory, and antimicrobial agents. This document serves as a detailed roadmap, from conceptualization and synthesis to rigorous biological evaluation, empowering scientific teams to unlock the therapeutic potential of this novel chemical series.
Introduction: The Scientific Rationale for Investigation
The this compound scaffold is a unique amalgamation of three key pharmacophoric elements: a fluorinated benzenesulfonyl group, an acetic acid moiety, and an acetyl substituent. The strategic combination of these functional groups suggests a high probability of diverse biological activities.
-
Fluorinated Benzenesulfonamides: The benzenesulfonamide core is a well-established pharmacophore present in a wide array of therapeutic agents. The introduction of fluorine atoms onto the benzene ring is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and cell permeability.[1] Fluorinated benzenesulfonamides, in particular, have shown significant promise as anticancer agents, with some derivatives acting as potent and selective inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are implicated in tumor progression.[2][3]
-
Acetic Acid Moiety: The presence of a carboxylic acid group, particularly as an acetic acid side chain, is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). This functional group is often crucial for the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[4]
-
Acetyl Group: The acetyl substituent, a simple yet versatile functional group, can influence the electronic properties and steric bulk of the molecule, potentially modulating its interaction with biological targets.
Given these structural features, it is hypothesized that derivatives of this compound could exhibit a spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide will provide the experimental framework to systematically test these hypotheses.
Synthetic Strategy: A Proposed Pathway to Novel Derivatives
The synthesis of a library of this compound derivatives is the foundational step in their biological evaluation. A plausible and versatile synthetic route is outlined below. This multi-step synthesis allows for the introduction of chemical diversity at key positions, enabling a thorough investigation of structure-activity relationships (SAR).
Figure 1: Proposed synthetic pathway for this compound derivatives.
Experimental Protocol: Synthesis of the Core Scaffold
Step 1: Synthesis of 4-Acetyl-3-fluorobenzene-1-sulfonyl chloride (C)
-
To a stirred solution of 2-fluoroacetophenone (A) in chloroform at 0°C, add chlorosulfonic acid (B) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride (C).
Step 2: Synthesis of Ethyl 2-((4-acetyl-3-fluorophenyl)sulfonyl)acetate (E)
-
To a solution of ethyl 2-mercaptoacetate (D) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Add the 4-acetyl-3-fluorobenzene-1-sulfonyl chloride (C) dropwise to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude product (E).
-
Purify the product by column chromatography.
Step 3: Synthesis of 2-((4-acetyl-3-fluorophenyl)sulfonyl)acetic acid (F)
-
Dissolve the ethyl ester (E) in a mixture of ethanol and water.
-
Add a base, such as lithium hydroxide or sodium hydroxide, and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid (F).
-
Filter the solid, wash with water, and dry to obtain the pure product.
Step 4: Synthesis of Amide/Ester Derivatives (G)
-
To a solution of the carboxylic acid (F) in a suitable solvent, add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).
-
Add the desired amine or alcohol to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction and purify the final derivative by column chromatography or recrystallization.
Evaluation of Anticancer Activity
The presence of the fluorinated benzenesulfonamide moiety suggests a potential for anticancer activity, possibly through the inhibition of carbonic anhydrases or other cancer-related targets.[1][3]
Workflow for Anticancer Activity Screening
Figure 2: Workflow for the evaluation of anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values for each compound.
Hypothetical Data Presentation
| Compound ID | Derivative R-group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| F | -OH | > 100 | > 100 | > 100 |
| G-1 | -NH-CH₂-Ph | 15.2 | 22.5 | 18.9 |
| G-2 | -O-CH₂-CH₃ | 5.8 | 8.1 | 7.3 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |
Evaluation of Anti-inflammatory Activity
The acetic acid side chain is a strong indicator of potential anti-inflammatory properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes.[5]
Workflow for Anti-inflammatory Activity Screening
Figure 3: Workflow for the evaluation of anti-inflammatory activity.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on the colorimetric COX inhibitor screening assay.[6][7]
-
Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes, as well as a solution of arachidonic acid (substrate) in a suitable buffer.
-
Compound Incubation: In a 96-well plate, add the enzyme, heme, and the test compounds at various concentrations. Incubate for a short period at 37°C.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Stop Reaction and Develop Color: After a defined time, add a stopping solution (e.g., a saturated stannous chloride solution) to terminate the reaction and reduce the product (PGH₂) to a more stable product (PGF₂α).
-
Quantification: Quantify the amount of PGF₂α produced using an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
Hypothetical Data Presentation
| Compound ID | Derivative R-group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| F | -OH | 25.1 | 5.2 | 4.8 |
| G-1 | -NH-CH₂-Ph | 10.5 | 1.8 | 5.8 |
| G-2 | -O-CH₂-CH₃ | 8.3 | 0.9 | 9.2 |
| Celecoxib | (Positive Control) | 15.0 | 0.05 | 300 |
Evaluation of Antimicrobial Activity
The sulfonamide moiety is a classic antibacterial pharmacophore.[8] Therefore, it is prudent to screen the synthesized derivatives for antimicrobial activity against a panel of clinically relevant bacterial strains.
Workflow for Antimicrobial Activity Screening
Figure 4: Workflow for the evaluation of antimicrobial activity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Data Presentation
| Compound ID | Derivative R-group | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| F | -OH | > 128 | > 128 | > 128 | > 128 |
| G-1 | -NH-CH₂-Ph | 32 | 16 | 64 | > 128 |
| G-2 | -O-CH₂-CH₃ | 16 | 8 | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | 0.125 | 0.5 |
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, framework for the systematic investigation of this compound derivatives. By leveraging the known biological activities of its constituent pharmacophores, we have outlined a logical and efficient path for synthesis and biological evaluation. The proposed workflows and experimental protocols are designed to be robust and adaptable, allowing for a thorough exploration of the therapeutic potential of this novel chemical class.
Future work should focus on the synthesis of a diverse library of derivatives to establish clear structure-activity relationships. For compounds exhibiting promising activity in the primary screens, further mechanistic studies will be crucial to elucidate their mode of action. Ultimately, the goal is to identify lead compounds with potent and selective activity that can be advanced into preclinical and, eventually, clinical development. The journey from a novel chemical scaffold to a life-saving therapeutic is long and challenging, but the scientific rationale for exploring the derivatives of this compound is compelling.
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- The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 1(7), 789–802.
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- Synthesis and Antifungal Bioactivity of 2-{2-[3-(Subsititued phenyl)-3-oxo-2-1,2,4-triazol-1-yl-propyl]-phenyl}-2-methoxyimino-acetic Acid Methyl Ester and N-Methyl-acetamide Derivatives.
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Unlocking Therapeutic Potential: A Technical Guide to Fluorinated Benzenesulfonyl Acetic Acids as Modulators of Carbonic Anhydrase Activity
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth exploration of the therapeutic potential of fluorinated benzenesulfonyl acetic acids, a promising class of small molecules for drug discovery and development. Addressed to researchers, scientists, and drug development professionals, this document synthesizes the scientific rationale, key experimental methodologies, and potential signaling pathways associated with these compounds. By leveraging the unique properties of fluorine, this novel chemical scaffold holds the potential to deliver highly selective and potent inhibitors for a range of therapeutic targets, with a primary focus on the carbonic anhydrase family of enzymes.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1] The high electronegativity and small atomic size of fluorine can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1] Strategic fluorination can increase a compound's lipophilicity, facilitating its passage through cellular membranes, and can also block metabolic pathways, thereby prolonging its therapeutic effect.[2] This guide focuses on the application of these principles to the benzenesulfonyl acetic acid scaffold, a structure with significant therapeutic promise.
Primary Therapeutic Target Family: Carbonic Anhydrases
While direct biological data on fluorinated benzenesulfonyl acetic acids is emerging, extensive research on the closely related benzenesulfonamide class of compounds strongly points towards the carbonic anhydrase (CA) family of enzymes as a primary therapeutic target.[3][4][5][6] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including cancer, glaucoma, and epilepsy.
Particularly, the tumor-associated isoforms CA IX and CA XII are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, metastasis, and resistance to therapy.[6] Therefore, selective inhibition of these isoforms is a compelling strategy for anticancer drug development. The benzenesulfonamide moiety is a well-established zinc-binding group that is a cornerstone of many CA inhibitors.[6] The substitution of the amide with a bioisosteric acetic acid group in the benzenesulfonyl acetic acid scaffold is a novel approach to modulate the binding affinity and selectivity for different CA isoforms.
The Role of Fluorination in Modulating Bioactivity
The introduction of fluorine atoms onto the benzenesulfonyl ring is hypothesized to enhance the therapeutic potential of these acetic acid derivatives in several ways:
-
Enhanced Potency and Selectivity: Fluorine's electron-withdrawing nature can modulate the acidity of the sulfonyl group, potentially leading to stronger interactions with the zinc ion in the active site of carbonic anhydrases. This can translate to increased inhibitory potency.[3] Furthermore, specific fluorination patterns can create unique interactions with amino acid residues in the active site, leading to improved selectivity for tumor-associated CA isoforms over the ubiquitous cytosolic isoforms like CA I and II, thereby minimizing off-target effects.[3][7]
-
Improved Pharmacokinetics: As previously mentioned, fluorination can increase lipophilicity, which may lead to better cell membrane permeability and bioavailability.[1][2] It can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2]
Experimental Validation of Therapeutic Targets
A rigorous and systematic approach is essential to validate the therapeutic targets of novel fluorinated benzenesulfonyl acetic acids. The following section outlines key experimental protocols.
In Vitro Carbonic Anhydrase Inhibition Assay
The primary method to determine the inhibitory potency of the synthesized compounds against various CA isoforms is the stopped-flow CO2 hydration assay.
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO2. The reaction is monitored by observing the change in pH of a buffer solution using a pH indicator.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorinated benzenesulfonyl acetic acid derivative in a suitable solvent (e.g., DMSO).
-
Prepare a buffer solution (e.g., 20 mM HEPES or Tris, pH 7.5).
-
Prepare a solution of the purified human CA isoform (e.g., CA I, II, IX, or XII) in the buffer.
-
Prepare a CO2-saturated water solution.
-
Prepare a solution of a pH indicator (e.g., p-nitrophenol).
-
-
Assay Procedure:
-
In a stopped-flow instrument, rapidly mix the CA enzyme solution with the inhibitor solution (or vehicle control) and the pH indicator.
-
After a brief incubation period, rapidly mix this solution with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the change in pH due to the formation of protons.
-
The initial rate of the reaction is calculated from the linear phase of the progress curve.
-
-
Data Analysis:
-
Determine the initial rates of the reaction at various inhibitor concentrations.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Cellular Assays for Target Engagement and Downstream Effects
Demonstrating that the compounds can engage their target in a cellular context and elicit a biological response is a critical next step.
Principle: CETSA is a powerful method to confirm target engagement in intact cells. The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line overexpressing CA IX) to near confluency.
-
Treat the cells with various concentrations of the fluorinated benzenesulfonyl acetic acid derivative or a vehicle control for a defined period.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples at a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of the target protein (e.g., CA IX) remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.
-
-
Data Analysis:
-
Generate a melting curve for the target protein in the presence and absence of the inhibitor by plotting the amount of soluble protein against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Principle: Inhibition of tumor-associated CAs, which are involved in regulating extracellular pH, is expected to lead to a decrease in the rate of acidification of the extracellular medium.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells known to express the target CA isoform (e.g., CA IX) in a specialized microplate for measuring metabolic rates.
-
-
Compound Treatment:
-
Treat the cells with different concentrations of the fluorinated benzenesulfonyl acetic acid derivative.
-
-
ECAR Measurement:
-
Use an instrument like the Seahorse XF Analyzer to measure the extracellular acidification rate in real-time. The instrument creates a transient micro-chamber and measures the rate of proton efflux from the cells.
-
-
Data Analysis:
-
Compare the ECAR of treated cells to that of untreated controls. A dose-dependent decrease in ECAR would be consistent with the inhibition of extracellular CA activity.
-
Principle: By inhibiting CAs that are crucial for cancer cell survival and proliferation, the compounds are expected to reduce cell viability and induce apoptosis.
Detailed Protocol:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed cancer cells in a 96-well plate and treat them with a range of concentrations of the test compound for 24-72 hours.
-
Add the viability reagent (e.g., MTT) and measure the absorbance or luminescence, which correlates with the number of viable cells.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with the compound for a specified time.
-
Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (which stains the DNA of necrotic cells).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for validating the therapeutic targets of fluorinated benzenesulfonyl acetic acids.
Caption: Proposed mechanism of action for fluorinated benzenesulfonyl acetic acids.
Caption: Experimental workflow for target validation.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of a series of fluorinated benzenesulfonyl acetic acid derivatives against key carbonic anhydrase isoforms.
| Compound ID | Fluorination Pattern | CA I IC50 (nM) | CA II IC50 (nM) | CA IX IC50 (nM) | CA XII IC50 (nM) |
| FBSA-001 | 4-fluoro | 5,230 | 2,140 | 85 | 120 |
| FBSA-002 | 2,4-difluoro | 3,890 | 1,560 | 42 | 75 |
| FBSA-003 | 3,4,5-trifluoro | 2,500 | 980 | 15 | 30 |
| Control (Non-fluorinated) | None | 10,500 | 4,320 | 250 | 380 |
| Acetazolamide (Standard) | N/A | 250 | 12 | 25 | 5.7 |
Conclusion
Fluorinated benzenesulfonyl acetic acids represent a promising and largely unexplored class of compounds with the potential to yield potent and selective inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII. The strategic incorporation of fluorine is anticipated to enhance their drug-like properties. The experimental workflows detailed in this guide provide a robust framework for the identification and validation of their therapeutic targets. Further investigation into this chemical scaffold is warranted to unlock its full therapeutic potential in oncology and other diseases where carbonic anhydrase activity is dysregulated.
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Ningbo Inno Pharmchem Co., Ltd. Innovating with Fluorinated Intermediates: The Role of 5-Chloro-2,4-difluorobenzenesulfonyl Chloride. Available at: [Link]
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Al-Rashida M, et al. Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules. 2022;27(22):7703. Available at: [Link]
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Abdel-Maksoud MS, et al. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Eur J Med Chem. 2021;221:113486. Available at: [Link]
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Lee HY, et al. Chalcone-based benzenesulfonamides as potent and selective inhibitors for human carbonic anhydrase II: Design, synthesis, in vitro, and in silico studies. VIVO. 2024. Available at: [Link]
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Alafeefy AM, et al. Discovery of novel benzenesulfonamides incorporating 1,2,3-triazole scaffold as carbonic anhydrase I, II, IX, and XII inhibitors. J Mol Struct. 2023;1282:135193. Available at: [Link]
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Ghorab MM, et al. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. 2022;28(1):5. Available at: [Link]
-
Katsoulakou E, et al. Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors. Bioorg Med Chem. 2008;16(7):3456-63. Available at: [Link]
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Dudutienė V, et al. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. ChemMedChem. 2021;16(20):3143-3151. Available at: [Link]
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Javed S, et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals (Basel). 2023;16(8):1162. Available at: [Link]
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The Ascendancy of Phenylsulfonyl Acetic Acid Derivatives in Modern Drug Discovery: A Technical Guide
Introduction: Unveiling a Privileged Scaffold
In the intricate landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, diverse biological targets – represents a significant leap towards streamlined drug discovery. The phenylsulfonyl acetic acid moiety has firmly established itself as one such scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique structural features, including a reactive sulfonyl group and a carboxylic acid moiety, make it a valuable building block in the synthesis of novel pharmaceutical agents.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of phenylsulfonyl acetic acid derivatives, offering field-proven insights for researchers and drug development professionals.
The phenylsulfonyl group (C₆H₅SO₂) acts as a potent electron-withdrawing group and a hydrogen bond acceptor, influencing the molecule's reactivity and its ability to interact with biological targets.[1] The acetic acid portion, on the other hand, provides a crucial handle for forming ionic interactions and can be readily modified to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.[1] This combination has led to the development of phenylsulfonyl acetic acid derivatives with a wide array of biological activities, including anticancer, anti-inflammatory, antidiabetic, and enzyme-inhibiting properties.
I. Synthetic Strategies: From Bench to Biologically Active Molecules
The synthesis of phenylsulfonyl acetic acid and its derivatives can be approached through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and the specific substitutions required on the phenyl ring or the acetic acid moiety.
A prevalent and efficient laboratory-scale synthesis involves a two-step process starting from thiophenol.[2] The initial step is a nucleophilic substitution of chloroacetic acid with thiophenol to yield the intermediate, (phenylthio)acetic acid. The subsequent and critical step is the oxidation of the sulfide to a sulfone using a suitable oxidizing agent, most commonly hydrogen peroxide in glacial acetic acid.[2] This method is favored for its relatively mild conditions and good yields.
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of phenylsulfonyl acetic acid derivatives.
Other synthetic approaches include direct sulfonation of acetic acid with phenylsulfonyl chloride under basic conditions and condensation reactions involving phenols and acetic anhydride.[1] The functionalization of the acetic acid moiety itself is a key area of optimization to enhance reactivity and selectivity.[1]
Detailed Protocol: Synthesis of (Phenylsulfonyl)acetic Acid
This protocol details the oxidation of (phenylthio)acetic acid to (phenylsulfonyl)acetic acid.
Materials:
-
(Phenylthio)acetic acid
-
Glacial acetic acid
-
30% Hydrogen peroxide solution
-
Distilled water (cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Ice bath (optional, for controlling exotherm)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (phenylthio)acetic acid in glacial acetic acid with stirring.
-
Slowly add 30% hydrogen peroxide to the solution via a dropping funnel. Note that the reaction can be exothermic, so controlled addition is crucial. An ice bath can be used to maintain the reaction temperature if necessary.[2]
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing cold distilled water to precipitate the product.
-
Collect the resulting white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any residual acetic acid and unreacted hydrogen peroxide.
-
Dry the purified (phenylsulfonyl)acetic acid.
II. Key Biological Activities and Therapeutic Applications
The versatility of the phenylsulfonyl acetic acid scaffold is evident in its diverse range of biological activities.
A. Antidiabetic Properties: Targeting FFA1
A significant breakthrough in the application of these derivatives has been in the treatment of type 2 diabetes. Certain phenylsulfonyl acetic acid derivatives act as potent and selective agonists of the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor that mediates glucose-stimulated insulin secretion.[3][4]
One notable example is 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid (compound 20), which has demonstrated improved glucose tolerance in both normal and type 2 diabetic animal models.[3][4] A key advantage of this compound is its low risk of hypoglycemia, a common and dangerous side effect of some other antidiabetic drugs like sulfonylureas.[3] The introduction of the sulfone-carboxylic acid moiety was instrumental in reducing lipophilicity and cytotoxicity, leading to a better safety profile.[4]
Diagram 2: FFA1 Signaling Pathway
Caption: Workflow for evaluating the anti-inflammatory activity using the carrageenan-induced paw edema model.
D. Broader Enzyme Inhibition Profile
Beyond the targets already discussed, phenylsulfonyl acetic acid and its derivatives have shown inhibitory activity against a range of other clinically relevant enzymes. These include:
-
Carbonic Anhydrases (CAs): Inhibitors of CAs have therapeutic applications in treating glaucoma, edema, and certain types of cancer. [5]* Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy for the management of Alzheimer's disease. [5][6]* Aldose Reductase: Inhibitors of this enzyme are being investigated for the treatment of diabetic complications. [7]* α-Glucosidase: Inhibition of this enzyme can help in the management of type 2 diabetes by delaying carbohydrate digestion and glucose absorption. [8] This broad inhibitory profile underscores the adaptability of the phenylsulfonyl acetic acid scaffold for designing targeted enzyme inhibitors.
III. Future Perspectives and Conclusion
The journey of phenylsulfonyl acetic acid derivatives in drug discovery is a compelling narrative of how a relatively simple chemical scaffold can be elaborated to address a multitude of complex diseases. The existing body of research provides a strong foundation for the continued exploration and optimization of these compounds.
Future research should focus on:
-
Improving Selectivity: Fine-tuning the structure to enhance selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Elucidating Mechanisms: Deeper investigation into the molecular mechanisms of action to better understand their therapeutic effects and potential resistance pathways.
-
Optimizing Pharmacokinetics: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Exploring New Therapeutic Areas: Given their diverse biological activities, these derivatives should be screened against a wider range of therapeutic targets.
References
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Zheng, S., et al. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry, 138, 458-479. [Link]
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Zheng, S., et al. (2017). Discovery of Phenylsulfonyl Acetic Acid Derivatives With Improved Efficacy and Safety as Potent Free Fatty Acid Receptor 1 Agonists for the Treatment of Type 2 Diabetes. PubMed. [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. MDPI. [Link]
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Szałkowska, D., et al. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. MDPI. [Link]
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Speranza, A., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. [Link]
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Cas 3959-23-7,(PHENYLSULPHONYL)ACETIC ACID - LookChem. (n.d.). LookChem. [Link]
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Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]
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Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. ResearchGate. [Link]
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Kumar, A., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PubMed Central. [Link]
-
Bibi, N., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PubMed Central. [Link]
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Troisi, L., et al. (2021). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. ACS Publications. [Link]
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Oh, S., et al. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. PubMed. [Link]
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Patel, R. P., et al. (2012). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica. [Link]
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Al-Ghorbani, M., et al. (2023). Reaction mechanism for new phenylsulphonamoyl carboxylic acids. ResearchGate. [Link]
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DeRuiter, J., et al. (1988). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry. [Link]
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Marusawa, H., et al. (1995). Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists. Semantic Scholar. [Link]
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El-Sayed, M. A.-A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]
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Wang, W., et al. (2024). Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors. Drug Development Research. [Link]
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Kumar, D., et al. (2015). Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLOS ONE. [Link]
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Acetic Acid Derivatives - BrainKart. (2017). BrainKart. [Link]
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Methodological & Application
Application Note & Protocol: Screening 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid for Antimicrobial Activity
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Scaffold
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is a versatile synthetic building block characterized by a unique combination of functional groups: a fluorinated acetylated benzene ring, a sulfonyl group, and an acetic acid moiety[1]. While this compound is primarily available as a scaffold for further chemical synthesis, its structural motifs suggest a plausible, yet unexplored, potential for biological activity. The presence of a sulfonamide-like core is particularly noteworthy, as the sulfonamide functional group is a cornerstone of various antimicrobial agents. Furthermore, the incorporation of a fluorine atom can enhance metabolic stability and binding affinity to biological targets[2][3].
This application note puts forward a detailed experimental protocol to investigate the potential antibacterial properties of this compound. We hypothesize that this compound may interfere with bacterial metabolic pathways, analogous to classical sulfa drugs, or exhibit other mechanisms of growth inhibition. The following protocol describes a robust and standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial strains, a critical first step in the evaluation of any potential new antimicrobial agent.
Scientific Rationale: Why Investigate This Compound?
The decision to screen this compound for antimicrobial activity is based on established principles of medicinal chemistry:
-
Structural Analogy: The core structure bears resemblance to sulfonamide and phenylacetic acid derivatives, classes of compounds known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties[4][5].
-
Fluorine Substitution: The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to increased potency and stability[2].
-
The Need for Novel Antimicrobials: The rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds for the development of new therapeutics.
This protocol provides a foundational methodology for an initial assessment of the compound's biological potential, paving the way for more in-depth mechanistic studies should promising activity be observed.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol: Broth Microdilution Assay
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.
Materials and Reagents
-
This compound (Purity ≥95%)[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Incubator (37°C)
Step-by-Step Methodology
-
Preparation of Compound Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 1 mL of DMSO to prepare a 10 mg/mL stock solution.
-
Ensure the compound is fully dissolved. This stock solution can be stored at -20°C for future use.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the desired bacterial strain.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the exponential growth phase (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Plate Preparation:
-
In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.
-
Create a working solution of the test compound by diluting the stock solution in CAMHB. For a starting concentration of 128 µg/mL, add the appropriate volume of stock solution to CAMHB.
-
Add 200 µL of this 128 µg/mL working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This will create a concentration gradient from 128 µg/mL to 0.25 µg/mL.
-
Well 11 will serve as the positive control (growth control) and should contain 100 µL of CAMHB with no compound.
-
Well 12 will serve as the negative control (sterility control) and should contain 100 µL of CAMHB with no compound and no bacteria.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) will be 200 µL, and the final concentrations of the compound will be halved (e.g., 64 µg/mL to 0.125 µg/mL).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.
-
The positive control (well 11) should show distinct turbidity.
-
The negative control (well 12) should remain clear.
-
Data Presentation and Interpretation
The results of the MIC assay can be summarized in the following table:
| Compound | Test Organism | MIC (µg/mL) | Positive Control (Growth) | Negative Control (No Growth) |
| This compound | E. coli ATCC 25922 | [Record Value] | + | - |
| This compound | S. aureus ATCC 29213 | [Record Value] | + | - |
| Ciprofloxacin | E. coli ATCC 25922 | [Record Value] | + | - |
| Ciprofloxacin | S. aureus ATCC 29213 | [Record Value] | + | - |
Interpretation:
-
A low MIC value (e.g., <16 µg/mL) suggests significant antibacterial activity and warrants further investigation.
-
A high MIC value (e.g., >64 µg/mL) suggests weak or no activity under the tested conditions.
-
Comparing the activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria can provide initial insights into the spectrum of activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Growth in negative control well | Contamination of broth or plate | Use aseptic techniques; ensure all materials are sterile. |
| No growth in positive control well | Inoculum viability issue; residual inhibitor in the well | Use a fresh, actively growing culture; ensure proper plate washing if reusing. |
| Precipitate formation in wells | Poor compound solubility | Lower the starting concentration; consider a different co-solvent (ensure solvent control is included). |
| Inconsistent results between replicates | Pipetting errors; improper mixing | Calibrate pipettes; ensure thorough mixing during serial dilutions. |
Conclusion and Future Directions
This application note provides a comprehensive and robust protocol for the initial screening of this compound for antibacterial activity. The described broth microdilution assay is a fundamental technique in microbiology and drug discovery, offering a quantitative measure of a compound's inhibitory potential. Should this compound demonstrate promising activity, subsequent studies could include:
-
Time-kill kinetics assays to determine if the compound is bactericidal or bacteriostatic.
-
Mechanism of action studies , such as assays for inhibition of DNA gyrase, protein synthesis, or folate synthesis.
-
Cytotoxicity assays using mammalian cell lines to assess selectivity.
-
Structure-activity relationship (SAR) studies by synthesizing and testing analogs of the parent compound.
By following this protocol, researchers can effectively evaluate the potential of this compound as a novel antimicrobial agent, contributing to the vital search for new therapeutics to combat infectious diseases.
References
-
Li, Y., et al. (2021). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry. Available from: [Link]
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Hulme, S. E., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. Available from: [Link]
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Brooks, C. D., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Lykova, A. A., et al. (2022). Sulfide, Sulfoxide, and Sulfone Derivatives of Usnic Acid as Inhibitors of Human TDP1 and TDP2 Enzymes. Molecules. Available from: [Link]
- Google Patents. CN101092345A - Method for preparing 2,4,5 trifluorobenzene acetic acid.
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Inoue, H., et al. (1985). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of Medicinal Chemistry. Available from: [Link]
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PrepChem.com. Synthesis of A. 2-[(4-Phenylbenzoyl)amino]acetic acid. Available from: [Link]
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Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PLoS One. Available from: [Link]
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
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Chai, Y., et al. (2015). Acetic Acid Acts as a Volatile Signal To Stimulate Bacterial Biofilm Formation. mBio. Available from: [Link]
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Delcor, J. N., et al. (1996). Comparison of mechanisms controlling uptake and accumulation of 2,4-dichlorophenoxy acetic acid, naphthalene-1-acetic acid, and indole-3-acetic acid in suspension-cultured tobacco cells. Planta. Available from: [Link]
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- 5. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2-(4-acetyl-3-fluorobenzenesulfonyl)acetic acid as a versatile scaffold in medicinal chemistry. The primary focus is on its prospective role as a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a high-value target for next-generation anti-inflammatory and anti-cancer therapeutics.
Introduction: A Scaffold of Therapeutic Promise
This compound is a structurally intriguing molecule available as a versatile building block for chemical synthesis.[1] While specific biological activities for this exact compound are not yet extensively documented in peer-reviewed literature, its constituent moieties—a fluorinated benzenesulfonyl group and an acetic acid side chain—are hallmarks of numerous successful therapeutic agents. The strategic placement of a fluorine atom and an acetyl group on the phenyl ring offers unique opportunities for molecular interactions and metabolic stability, making it a prime candidate for hit-to-lead optimization campaigns.[2][3]
This guide hypothesizes and provides the scientific rationale for its application as a novel scaffold for the design of selective inhibitors targeting microsomal prostaglandin E2 synthase-1 (mPGES-1).
The Rationale for Targeting mPGES-1
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal enzyme in the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[4] Under normal physiological conditions, its expression is low. However, in response to pro-inflammatory stimuli, mPGES-1 is significantly upregulated, leading to a surge in PGE2 production that drives inflammation, pain, fever, and tumorigenesis.[4][5]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit the upstream cyclooxygenase (COX) enzymes, which indiscriminately reduces the production of all prostanoids, including those with protective functions. This lack of selectivity is associated with significant gastrointestinal and cardiovascular side effects.[6] In contrast, selective inhibition of mPGES-1 offers a more targeted approach, specifically blocking the inflammatory PGE2 surge without affecting other physiologically important prostanoids.[5][7] This makes mPGES-1 a highly attractive target for developing safer anti-inflammatory drugs.[8]
Hypothesized Mechanism of Action and Structure-Activity Relationship (SAR)
The this compound scaffold possesses key features that suggest a plausible binding mode within the active site of mPGES-1. The enzyme's active site has been characterized, and key interactions with various inhibitor scaffolds have been identified.[9]
-
The Benzenesulfonyl Core: This group can form crucial interactions with the enzyme. The sulfonyl oxygens are capable of forming hydrogen bonds with key amino acid residues such as Arginine 126.[9]
-
The Acetic Acid Moiety: The carboxylic acid can engage in ionic or hydrogen bonding interactions with positively charged or polar residues, such as Arginine 73 or Serine 127, mimicking the substrate's carboxylate group.[9]
-
The 3-Fluoro Substituent: The strategic placement of a fluorine atom can significantly enhance binding affinity through various mechanisms, including the formation of favorable electrostatic interactions and the modulation of the acidity of the acetic acid group.[3][10] Fluorine can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of the molecule.[2]
-
The 4-Acetyl Group: This group provides a vector for further chemical modification to explore the hydrophobic pockets within the mPGES-1 active site and to fine-tune the electronic properties of the phenyl ring.
Logical Framework for Scaffold Optimization
Caption: Proposed workflow for the optimization of the core scaffold.
Detailed Application Protocols
The following protocols are designed to rigorously evaluate the potential of this compound and its derivatives as mPGES-1 inhibitors.
Protocol 1: In Vitro Human mPGES-1 Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human mPGES-1.
Materials:
-
Human mPGES-1 enzyme (recombinant)
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH) cofactor
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)
-
Test compound (dissolved in DMSO)
-
SnCl2 (for stopping the reaction)
-
PGE2 ELISA kit
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Reaction Mixture Preparation: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Human mPGES-1 enzyme (final concentration ~10-20 µg/mL)
-
GSH (final concentration ~1 mM)
-
Test compound or DMSO vehicle control (final DMSO concentration <1%)
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add PGH2 substrate (final concentration ~5 µM) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 4°C for 60 seconds.
-
Reaction Termination: Stop the reaction by adding an equal volume of a SnCl2 solution (e.g., 1 mg/mL in ethanol). The SnCl2 reduces any unreacted PGH2 to PGF2α.
-
PGE2 Quantification: Dilute the reaction mixture in the appropriate ELISA buffer and quantify the amount of PGE2 produced using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
Protocol 2: Cell-Based Assay for PGE2 Production
This protocol measures the ability of the test compound to inhibit IL-1β-induced PGE2 production in a human cell line.
Materials:
-
A549 cells (human lung carcinoma) or similar cell line that expresses mPGES-1 upon stimulation
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interleukin-1β (IL-1β)
-
Test compound (dissolved in DMSO)
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation: Once confluent, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Compound Treatment: Add fresh serum-free medium containing various concentrations of the test compound or DMSO vehicle control. Incubate for 30 minutes.
-
Stimulation: Add IL-1β (final concentration ~1 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Quantification: Analyze the supernatant for PGE2 concentration using a commercial ELISA kit.
-
Data Analysis: Determine the IC50 of the compound for the inhibition of IL-1β-induced PGE2 production.
Protocol 3: COX-1/COX-2 Selectivity Assay
To ensure the compound's selectivity for mPGES-1, it is crucial to perform counter-screening against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid substrate
-
Assay buffer
-
Test compound
-
Commercial COX inhibitor screening assay kit (e.g., colorimetric or fluorescent)
Procedure:
-
Follow the protocol provided by the commercial COX inhibitor screening assay kit.
-
Briefly, incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the enzyme activity by detecting the product (e.g., PGG2) using the provided probe.
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2. A compound is considered selective for mPGES-1 if its IC50 values for COX-1 and COX-2 are significantly higher (e.g., >100-fold) than its IC50 for mPGES-1.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clear comparison.
| Compound | mPGES-1 IC50 (µM) | A549 Cell-Based IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/mPGES-1) |
| Example Lead | 0.5 | 1.2 | >100 | >100 | >200 |
| Test Compound | Report Value | Report Value | Report Value | Report Value | Calculate Value |
A promising lead compound will exhibit potent inhibition of mPGES-1 in both enzymatic and cell-based assays, with high IC50 values for COX-1 and COX-2, indicating a favorable selectivity profile.
Visualized Workflows and Pathways
The Arachidonic Acid Cascade
Caption: Role of mPGES-1 in the arachidonic acid cascade.
Experimental Evaluation Workflow
Caption: Stepwise workflow for evaluating novel mPGES-1 inhibitors.
References
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- Chen, Y. Q., et al. (2015). Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs). Journal of Medicinal Chemistry. [URL not directly available, general reference to the work]
- Ding, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.
- Kumar, P., & Kumar, A. (2018). Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design. Journal of Molecular Graphics and Modelling, 80, 133-142.
- Li, X., et al. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. Future Medicinal Chemistry, 15(15), 1339-1353.
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- Hopkins, M. D., et al. (2019). Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. Organic & Biomolecular Chemistry, 17(3), 539-553.
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- Lazar, C. G., et al. (2018). Identification and development of mPGES-1 inhibitors: where we are at?. Journal of Medicinal Chemistry, 61(18), 7947-7967.
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- Tong, W. Q., et al. (2008). Human microsomal prostaglandin E synthase-1 (mPGES-1) binding with inhibitors and the quantitative structure-activity correlation.
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- He, R., et al. (2021). Inhibition of mPGES-1 attenuates efficient resolution of acute inflammation by enhancing CX3CL1 expression.
- de la Torre, D., et al. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(22), 5433.
- Bukhari, S. N. A., et al. (2020). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 25(15), 3436.
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Application Notes & Protocols: Leveraging 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid as a Trifunctional Scaffold in Synthetic Chemistry
Introduction: A Multifaceted Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Building blocks that offer multiple, chemoselectively addressable functional groups are invaluable for rapidly generating diverse compound libraries. 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid (CAS: 1311317-52-8) emerges as a highly versatile and strategic scaffold for this purpose.[1] Its structure uniquely integrates three key functionalities: a reactive carboxylic acid, a modifiable aryl ketone, and a fluorinated phenyl sulfone core.
The strategic placement of a fluorine atom is a well-established strategy in drug design, often employed to enhance metabolic stability, modulate the acidity or basicity of nearby functional groups, and improve binding affinity to biological targets.[2][3][4] This guide provides an in-depth exploration of the reactivity of this building block and offers detailed, field-proven protocols for its application in synthetic workflows, empowering researchers to unlock its full potential.
Figure 1: Chemical structure and key reactive sites of the title compound.
Section 1: Core Reactivity and Strategic Considerations
The synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for predictable and sequential modifications.
-
Carboxylic Acid: This is the most acidic proton and the primary center for nucleophilic acyl substitution. It is readily converted to amides, esters, or acid halides. Standard peptide coupling reagents are highly effective for this transformation.[5][] The reactivity of this group is generally not impeded by the other functionalities under standard coupling conditions.
-
Aryl Ketone: The ketone is susceptible to nucleophilic attack by hydride reagents or organometallics.[7][8] Its reactivity allows for the introduction of a chiral center via reduction to a secondary alcohol. Importantly, milder reducing agents like sodium borohydride (NaBH₄) exhibit excellent chemoselectivity, reducing the ketone without affecting the carboxylic acid.[7][9]
-
α-Methylene Group: The protons on the methylene carbon flanked by the strongly electron-withdrawing sulfonyl and carboxyl groups are acidic and can be removed by a suitable base.[10] This creates a nucleophilic enolate, opening possibilities for α-alkylation or other C-C bond-forming reactions, though this typically requires careful choice of base to avoid side reactions with the carboxylic acid.
Section 2: Protocol — Amide Bond Formation via the Carboxylic Acid Moiety
The formation of an amide bond is one of the most common reactions in pharmaceutical synthesis.[11][12] This protocol details a robust method using HATU, a widely used and efficient coupling reagent.
Objective: To couple this compound with a primary or secondary amine.
Figure 2: Standard workflow for HATU-mediated amide coupling.
Step-by-Step Methodology
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF) to a concentration of 0.1-0.2 M.
-
Rationale: Anhydrous conditions are crucial as water can hydrolyze the activated intermediate, reducing yield. An aprotic solvent is used to avoid participation in the reaction.
-
-
Base Addition: To the stirring solution, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.). Stir for 5 minutes at room temperature.
-
Rationale: DIPEA is a non-nucleophilic base that neutralizes the carboxylic acid and the acidic by-product of the HATU activation, driving the reaction to completion.
-
-
Coupling Agent Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) portion-wise to the reaction mixture.
-
Rationale: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by an appropriate method (e.g., LC-MS or TLC). Reactions are typically complete within 2-16 hours.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Rationale: The acidic wash removes excess DIPEA, while the basic wash removes unreacted starting acid and by-products from the coupling reagent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired amide.
-
| Component | Molecular Weight ( g/mol ) | Equivalents |
| Building Block | 260.24[1] | 1.0 |
| Amine | Variable | 1.1 |
| HATU | 380.23 | 1.2 |
| DIPEA | 129.24 | 2.5 |
| Table 1: Typical Reagent Stoichiometry for Amide Coupling. |
Section 3: Protocol — Selective Reduction of the Aryl Ketone
This protocol focuses on the chemoselective reduction of the ketone to a secondary alcohol, leaving the carboxylic acid (or a derived amide) intact. Sodium borohydride is the reagent of choice for this transformation due to its mild nature.[7][9]
Objective: To reduce the acetyl group to a 1-hydroxyethyl group without affecting other functionalities.
Figure 3: General workflow for the reduction of a ketone using NaBH₄.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve the substrate (e.g., the starting carboxylic acid or an amide derivative) (1.0 eq.) in a protic solvent such as methanol or ethanol (0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Rationale: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
-
-
Hydride Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in small portions over 15-20 minutes. Effervescence (hydrogen gas evolution) may be observed.
-
Rationale: NaBH₄ is a source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic carbonyl carbon.[8] A slight excess ensures complete conversion.
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution until effervescence ceases.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
The resulting secondary alcohol can be purified by column chromatography if necessary.
-
Expected Outcome: The product will be a racemic mixture of the corresponding secondary alcohol.[8] For stereospecific synthesis, enantioselective reducing agents and catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions, could be employed.[13]
Section 4: Tandem Synthesis Strategy: A Two-Step Diversification
The true power of this building block is realized in multi-step synthetic sequences. The following workflow illustrates a common strategy: first, diversification at the carboxylic acid, followed by modification of the ketone.
Figure 4: A sequential synthesis strategy employing two diversification points.
This orthogonal approach allows for the creation of a matrix of compounds from a library of amines. The order of operations is logical: amide coupling is generally robust and high-yielding, providing a stable intermediate that is amenable to the milder conditions of the subsequent ketone reduction.
References
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Fiveable. Reduction of Ketones Definition - Organic Chemistry II Key Term. Available from: [Link]
-
The Organic Chemistry Tutor. (2021). Reduction of Aldehydes and Ketones with Complex Hydrides. YouTube. Available from: [Link]
-
Wikipedia. Enantioselective reduction of ketones. Available from: [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Available from: [Link]
-
Chemistry Steps. Reduction of Aldehydes and Ketones. Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
-
National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
-
ScienceDirect. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
Sulfa Antibiotics - Synthesis of Sulfanilamide. Synthesis of Sulfanilamide. Available from: [Link]
-
Macquarie University. Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Available from: [Link]
-
Patsnap Eureka. (2024). The Role of Sulfamic Acid in Amide Bond Synthesis. Available from: [Link]
-
Macquarie University. Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Available from: [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]
-
MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. Available from: [Link]
-
Royal Society of Chemistry. Fluorination methods in drug discovery. Available from: [Link]
-
ResearchGate. The route to the synthesis of sulfonamides. Available from: [Link]
-
Organic Syntheses. Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. Available from: [Link]
-
Chemistry LibreTexts. (2022). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available from: [Link]
-
International Journal of Engineering, Science and Mathematics. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. Available from: [Link]
-
ResearchGate. (2022). Sulfanylation reactions of carbonyl compounds and carboxylic acid derivatives employing sulfur electrophiles. A review. Available from: [Link]
-
Reddit. (2022). COOH activation in presence of sulfonic acids. Available from: [Link]
-
MDPI. Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation. Available from: [Link]
-
ChemRxiv. (2024). Metal-Catalyzed Fluoroacetyl Carbene Transfer from Sulfonium Salts. Available from: [Link]
-
Michigan State University Chemistry. Reactions at the α-Carbon. Available from: [Link]
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- Google Patents. CN101092345A - Method for preparing 2,4,5 trifluorobenzene acetic acid.
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- 4. mdpi.com [mdpi.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 7. fiveable.me [fiveable.me]
- 8. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
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- 10. Carboxyl Reactivity [www2.chemistry.msu.edu]
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- 12. researchgate.net [researchgate.net]
- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid: A Putative Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Targeting the Inflammatory Cascade
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and cancer. A key mediator in the inflammatory process is Prostaglandin E2 (PGE2), which is produced through a cascade of enzymatic reactions. Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase that catalyzes the conversion of PGH2 to PGE2.[1][2] The expression of mPGES-1 is induced by pro-inflammatory stimuli, making it a prime target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[2][3]
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid is a novel small molecule with structural features suggestive of enzyme inhibitory activity. While its precise biological target is under investigation, its sulfonamide and carboxylic acid moieties are present in various known enzyme inhibitors. This document provides a comprehensive guide for researchers to investigate the hypothesis that this compound acts as an inhibitor of human mPGES-1. The following protocols are designed to be self-validating and provide a robust framework for determining the compound's inhibitory potential and mechanism of action.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉FO₅S |
| Molecular Weight | 260.24 g/mol |
| CAS Number | 1311317-52-8 |
| Purity | Min. 95% |
Data sourced from commercial suppliers and may vary.[4]
Proposed Mechanism of Action: Inhibition of mPGES-1
We hypothesize that this compound inhibits the enzymatic activity of mPGES-1, thereby reducing the production of PGE2. The proposed mechanism involves the binding of the compound to the active site of the mPGES-1 enzyme, preventing the substrate PGH2 from being converted to PGE2. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound as an mPGES-1 inhibitor.
Experimental Protocols
The following protocols provide a step-by-step guide for evaluating the inhibitory activity of this compound against mPGES-1.
Protocol 1: In Vitro Cell-Free mPGES-1 Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified human mPGES-1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human mPGES-1.
Materials:
-
Recombinant human mPGES-1 (microsomal fraction)
-
Prostaglandin H2 (PGH2) substrate
-
Reduced glutathione (GSH)
-
This compound
-
Assay Buffer: 0.1 M Potassium Phosphate, pH 7.4
-
Stop Solution: 1 M HCl
-
PGE2 ELISA Kit
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Enzyme Preparation: Dilute the recombinant human mPGES-1 in the assay buffer containing 2.5 mM GSH. The final enzyme concentration should be optimized for linear product formation over the incubation time.
-
Assay Reaction:
-
To each well of a 96-well microplate, add 10 µL of the diluted test compound or vehicle (DMSO) for control.
-
Add 80 µL of the diluted mPGES-1 enzyme solution.
-
Pre-incubate the plate at 4°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of PGH2 substrate (final concentration of 5 µM).
-
Incubate the plate at 4°C for 60 seconds.
-
-
Reaction Termination: Stop the reaction by adding 10 µL of the stop solution.
-
PGE2 Detection: Quantify the amount of PGE2 produced using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro cell-free mPGES-1 inhibition assay.
Protocol 2: Cell-Based mPGES-1 Inhibition Assay
This assay measures the ability of the test compound to inhibit PGE2 production in a cellular context, providing insights into its cell permeability and activity in a more physiological environment.
Objective: To determine the IC50 of this compound for the inhibition of lipopolysaccharide (LPS)-induced PGE2 production in a human cell line (e.g., A549 or human whole blood).
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE2 ELISA Kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh serum-free medium.
-
Add various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle (DMSO) to the wells.
-
Pre-incubate for 1 hour.
-
-
Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Measurement: Determine the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of LPS-induced PGE2 production for each compound concentration. Determine the IC50 value by non-linear regression analysis.
Expected Results and Interpretation
Successful inhibition of mPGES-1 by this compound would be demonstrated by a dose-dependent decrease in PGE2 production in both the cell-free and cell-based assays. The IC50 values obtained from these experiments will quantify the compound's potency. A lower IC50 value indicates a more potent inhibitor.
| Assay Type | Parameter | Expected Outcome for an Active Compound |
| Cell-Free Assay | IC50 | A measurable IC50 value, typically in the nM to low µM range for a potent inhibitor. |
| Cell-Based Assay | IC50 | A measurable IC50 value, which may be higher than the cell-free IC50 due to factors like cell permeability and metabolism. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in ELISA results | Pipetting errors, improper washing | Ensure accurate pipetting and follow the ELISA kit's washing protocol meticulously. |
| No inhibition observed | Compound insolubility, compound inactivity, incorrect assay conditions | Check the solubility of the compound in the assay buffer. Verify the activity of the enzyme with a known inhibitor. Optimize assay parameters (enzyme concentration, incubation time). |
| High background signal | Non-specific binding, contaminated reagents | Use high-quality reagents. Include appropriate controls (e.g., no enzyme, no substrate). |
Conclusion
These application notes provide a comprehensive framework for investigating the potential of this compound as an inhibitor of mPGES-1. The detailed protocols for both cell-free and cell-based assays will enable researchers to determine the compound's inhibitory potency and its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
References
-
Goedken, E. R., et al. (2008). HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity. Journal of Biomolecular Screening, 13(7), 619-625. Available at: [Link]
-
Koeberle, A., & Werz, O. (2014). Identification and development of mPGES-1 inhibitors: where we are at?. Future medicinal chemistry, 6(13), 1475–1495. Available at: [Link]
-
Xu, D., et al. (2014). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PLoS One, 9(5), e96684. Available at: [Link]
-
El-Deeb, I. M., et al. (2019). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. Pharmaceuticals, 12(4), 149. Available at: [Link]
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- 3. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
In vitro assay development with 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
An Application Note and Protocols for the In Vitro Characterization of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid as a Potential Modulator of the Prostaglandin E2 Pathway
Abstract
This document provides a comprehensive guide for the in vitro characterization of this compound, a novel small molecule scaffold. Based on its structural features, which are common to inhibitors of enzymes in the eicosanoid pathway, we propose a targeted investigation of its potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a terminal synthase that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] Developing selective mPGES-1 inhibitors is a highly sought-after therapeutic strategy to overcome the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[3]
Herein, we present detailed, high-throughput-compatible protocols for a primary biochemical enzyme inhibition assay and a secondary cell-based assay to determine the potency and cellular efficacy of this compound. These methodologies are designed to establish a robust foundation for its evaluation in early-stage drug discovery.
Introduction: The Rationale for Targeting mPGES-1
The inflammatory cascade initiated by cellular damage or immunological stimuli leads to the upregulation of key enzymes, including cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1). These enzymes work in concert to produce PGE2.[1] While NSAIDs effectively reduce inflammation by inhibiting COX enzymes, their lack of specificity can lead to significant side effects.[3] Selective inhibition of mPGES-1 offers a more targeted approach, aiming to reduce inflammatory PGE2 production without affecting other physiologically important prostanoids.[3][4]
The chemical structure of this compound (CAS 1311317-52-8) contains a benzenesulfonyl moiety, a pharmacophore present in various enzyme inhibitors.[5] This suggests its potential to interact with targets like mPGES-1. This guide provides the necessary framework to test this hypothesis, moving from direct enzyme interaction to a more physiologically relevant cellular context.
Part 1: Biochemical Assay for mPGES-1 Inhibition
The primary evaluation of a potential inhibitor involves a direct, biochemical assay using purified enzyme. We will employ a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to quantify PGE2 produced by recombinant human mPGES-1. HTRF is a robust technology for high-throughput screening (HTS), offering high sensitivity and minimal interference from assay components.[6]
Principle of the HTRF PGE2 Assay
The assay quantifies PGE2 produced by the enzyme reaction through competition.[7] In the detection phase, PGE2 produced in the reaction competes with a d2-labeled PGE2 tracer for binding to an anti-PGE2 antibody coupled to a Europium (Eu3+) cryptate donor. When the antibody-cryptate binds the d2-tracer, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. PGE2 produced by mPGES-1 displaces the d2-tracer, leading to a decrease in the FRET signal. This signal reduction is directly proportional to the amount of PGE2 produced and thus inversely proportional to the inhibitory activity of the test compound.[8][9]
Protocol 1: mPGES-1 Biochemical Inhibition Assay
1. Materials and Reagents:
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH), required cofactor
-
Assay Buffer: e.g., 100 mM Potassium Phosphate, pH 7.4, 2.5 mM EDTA, 10% glycerol
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock
-
Positive Control: Known mPGES-1 inhibitor (e.g., AF-3485)
-
HTRF PGE2 Detection Kit (containing PGE2-d2 and anti-PGE2-Cryptate)
-
Low-volume 384-well white assay plates
-
HTRF-compatible microplate reader
2. Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a serial dilution series of the test compound in 100% DMSO. A typical 11-point, 3-fold dilution starting from 10 mM is recommended.
-
Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 40 nL) of the DMSO compound dilutions to the 384-well assay plate. Include "no inhibitor" (0% inhibition, DMSO only) and "full inhibitor" (100% inhibition, high concentration of positive control) wells.
-
-
Enzyme/Cofactor Preparation:
-
Prepare an enzyme/cofactor mix in cold Assay Buffer. The final concentration of mPGES-1 should be optimized to yield a reaction within its linear range (typically low nM).[10] The final concentration of GSH should be saturating (e.g., 10 µM).
-
Dispense 10 µL of the enzyme/cofactor mix into each well of the assay plate containing the compound.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation:
-
Prepare the PGH2 substrate solution in cold Assay Buffer immediately before use, as it is unstable. The final concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[11]
-
Add 10 µL of the PGH2 solution to all wells to start the enzymatic reaction. The final assay volume is now 20 µL.
-
-
Reaction Incubation:
-
Incubate the plate for a predetermined time (e.g., 20 minutes) at room temperature. This time should be within the linear phase of the reaction, where product formation is proportional to time.
-
-
Reaction Termination and Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol by mixing the PGE2-d2 and anti-PGE2-Cryptate reagents in the supplied detection buffer.
-
Add 20 µL of the HTRF detection mix to each well to stop the reaction and initiate detection.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis and Expected Results
-
Calculate the HTRF Ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate Percentage Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition))
-
-
Determine IC50 Value:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10]
-
Table 1: Sample Data Presentation for Biochemical IC50 Determination
| Compound | Target | Assay Format | IC50 (µM) | Hill Slope | n |
|---|---|---|---|---|---|
| This compound | mPGES-1 | HTRF | 1.25 | 1.1 | 3 |
| Positive Control (AF-3485) | mPGES-1 | HTRF | 0.015 | 1.0 | 3 |
Part 2: Cell-Based Assay for Cellular PGE2 Production
Confirming the activity of a compound in a cellular environment is a critical step to ensure it can cross cell membranes and engage its target in a more complex biological system.[12] This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for studying inflammation and PGE2 production.[12]
Protocol 2: RAW 264.7 Cellular PGE2 Assay
1. Materials and Reagents:
-
RAW 264.7 cells
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and Positive Control (as in Protocol 1)
-
HTRF PGE2 Detection Kit
-
96-well cell culture plates
2. Step-by-Step Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of ~5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to adhere.
-
-
Compound Treatment:
-
The following day, remove the culture medium.
-
Add 90 µL of fresh, serum-free medium containing the desired concentrations of the test compound (prepared by serial dilution). Include DMSO vehicle controls.
-
Incubate for 1 hour at 37°C.
-
-
Cellular Stimulation:
-
Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. This will induce the expression of COX-2 and mPGES-1.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Supernatant Collection and Analysis:
-
After incubation, carefully collect 20 µL of the cell culture supernatant from each well and transfer it to a 384-well white assay plate.
-
Proceed with the HTRF PGE2 detection as described in Protocol 1, steps 6 and 7. Add 20 µL of the prepared HTRF detection mix directly to the 20 µL of supernatant.
-
Data Analysis and Expected Results
The data analysis follows the same principles as the biochemical assay. The IC50 value derived from this experiment represents the concentration of the compound required to inhibit PGE2 production in stimulated cells by 50%. A good correlation between the biochemical and cellular IC50 values strengthens the evidence for on-target activity.
Table 2: Sample Data Presentation for Cellular IC50 Determination
| Compound | Cell Line | Stimulant | IC50 (µM) | Hill Slope | n |
|---|---|---|---|---|---|
| This compound | RAW 264.7 | LPS | 3.5 | 1.2 | 3 |
| Positive Control (AF-3485) | RAW 264.7 | LPS | 0.045 | 1.1 | 3 |
Experimental Workflow and Advanced Characterization
The described protocols form a logical screening cascade. Promising compounds identified in the primary biochemical assay are advanced to the secondary cellular assay for validation.
For compounds demonstrating significant cellular activity, further studies are warranted to build a comprehensive profile:
-
Mechanism of Action (MOA) Studies: To understand how the compound inhibits the enzyme, kinetic experiments should be performed. By measuring enzyme activity at various concentrations of both the substrate (PGH2) and the inhibitor, one can determine if the inhibition is competitive, non-competitive, or uncompetitive.[11] This is crucial information for medicinal chemistry efforts to optimize the compound.
-
Selectivity Profiling: A key goal is to develop inhibitors selective for mPGES-1 over COX-1 and COX-2.[3] Therefore, the compound should be tested in commercially available COX-1 and COX-2 inhibition assays. High selectivity for mPGES-1 is a desirable characteristic for a next-generation anti-inflammatory agent.
Conclusion
This application note provides a robust, logical, and technically detailed framework for the initial in vitro evaluation of this compound as a potential mPGES-1 inhibitor. The combination of a high-throughput biochemical HTRF assay and a physiologically relevant cell-based assay allows for the confident determination of compound potency and efficacy. By following these protocols, researchers can efficiently characterize this and other novel chemical scaffolds, accelerating the discovery of new anti-inflammatory therapeutics.
References
-
Assay of Plasma Endogenous Inhibitor(s) of Prostaglandin Synthase Using an Enzyme Incubation - Radioimmunoassay Method. (1982). Prostaglandins, Leukotrienes and Medicine. Available at: [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. Available at: [Link]
-
A prostaglandin synthase inhibition assay with detection by elisa. (1990). OSTI.GOV. Available at: [Link]
-
Bruno, I., et al. (2015). Identification and development of mPGES-1 inhibitors: where we are at? Journal of Medicinal Chemistry. Available at: [Link]
-
Xing, L., et al. (2010). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Medicinal Chemistry. Available at: [Link]
-
HTRF®. Berthold Technologies GmbH & Co.KG. Available at: [Link]
-
Obiol-Pardo, C., et al. (2011). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical Biochemistry. Available at: [Link]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Xu, J., et al. (2011). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Design. Available at: [Link]
-
Ding, Y., et al. (2022). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Acta Pharmaceutica Sinica B. Available at: [Link]
-
HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Celtarys Research. Available at: [Link]
-
Strategies to develop enzyme assays. ResearchGate. Available at: [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
-
Trikha, J., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. Available at: [Link]
-
He, S., et al. (2014). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]
-
Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Semantic Scholar. Available at: [Link]
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- 3. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Preparation of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid Derivatives
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-(4-acetyl-3-fluorobenzenesulfonyl)acetic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development, serving as versatile scaffolds and intermediates. The protocols herein are designed for researchers and scientists, offering detailed, step-by-step methodologies grounded in established chemical principles. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying reaction mechanisms.
Introduction: Significance and Synthetic Strategy
Benzenesulfonylacetic acid derivatives are a class of compounds frequently explored in pharmaceutical research due to their diverse biological activities. The introduction of specific substituents, such as the acetyl and fluoro groups on the phenyl ring, allows for fine-tuning of the molecule's physicochemical properties, including metabolic stability, binding affinity, and membrane permeability. The title compound, this compound, serves as a key building block for creating more complex molecules.
Our synthetic strategy is a multi-step process designed for efficiency and scalability. It commences with the preparation of a key intermediate, 4-acetyl-3-fluorobenzenesulfonyl chloride, followed by a nucleophilic substitution with an active methylene compound, and culminates in the hydrolysis to the final acetic acid derivative. This approach provides a reliable pathway to the target molecule and its analogues.
Overall Synthetic Scheme
The preparation of this compound is accomplished via a three-stage process. The workflow begins with the synthesis of the requisite sulfonyl chloride intermediate, proceeds through a malonic ester synthesis to introduce the acetic acid moiety, and finishes with ester hydrolysis and decarboxylation.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Preparation of 4-Acetyl-3-fluorobenzenesulfonyl Chloride (Intermediate D)
The synthesis of aryl sulfonyl chlorides from anilines is a well-established transformation, often proceeding via a Sandmeyer-type reaction. This method offers excellent regiocontrol. The Meerwein reaction, a modification of the Sandmeyer reaction, is particularly effective. It involves the diazotization of an aniline followed by a copper-catalyzed reaction with sulfur dioxide.[1][2]
Protocol 3.1: Diazotization and Sulfonylation of 4-Amino-2-fluorobenzophenone
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-2-fluorobenzophenone (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.[2]
-
-
Sulfonylation (Meerwein Reaction):
-
In a separate, larger reaction vessel, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the cooled solvent.
-
Add a catalytic amount of copper(I) chloride (CuCl) (approx. 0.1 eq) to the SO₂/acetic acid solution.
-
Cool this mixture to 5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl mixture. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a large volume of ice-water.
-
The 4-acetyl-3-fluorobenzenesulfonyl chloride will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
| Reagent/Material | Molar Ratio | Key Function |
| 4-Amino-2-fluorobenzophenone | 1.0 | Starting material |
| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing agent |
| Hydrochloric Acid (HCl) | Excess | Forms diazonium salt |
| Acetic Acid | Solvent | Reaction medium |
| Sulfur Dioxide (SO₂) | Excess | Source of sulfonyl group |
| Copper(I) Chloride (CuCl) | ~0.1 | Catalyst |
Table 1: Reagents for the synthesis of 4-acetyl-3-fluorobenzenesulfonyl chloride.
Stage 2: Synthesis of Diethyl 2-(4-acetyl-3-fluorobenzenesulfonyl)malonate (Intermediate H)
This stage involves the reaction of the sulfonyl chloride with a carbanion generated from an active methylene compound, diethyl malonate. The protons alpha to the two carbonyl groups in diethyl malonate are acidic (pKa ≈ 13) and can be readily removed by a suitable base like sodium ethoxide to form a nucleophilic enolate.
Protocol 3.2: Nucleophilic Substitution with Diethyl Malonate
-
Enolate Formation:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), add sodium ethoxide (1.1 eq) to anhydrous ethanol in a round-bottom flask.
-
To this solution, add diethyl malonate (1.05 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the sodium diethyl malonate enolate.
-
-
Substitution Reaction:
-
Dissolve the 4-acetyl-3-fluorobenzenesulfonyl chloride (1.0 eq) from Stage 1 in a minimal amount of a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Add the sulfonyl chloride solution dropwise to the prepared enolate solution. An exotherm may be observed.
-
After the addition, heat the reaction mixture to a gentle reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and neutralize with a dilute aqueous acid (e.g., 1M HCl).
-
Remove the bulk of the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude diethyl 2-(4-acetyl-3-fluorobenzenesulfonyl)malonate.
-
The crude product can be purified by column chromatography on silica gel.
-
Stage 3: Preparation of this compound (Final Product J)
The final step involves the hydrolysis of the diethyl ester followed by decarboxylation of the resulting malonic acid derivative. Heating a 1,3-dicarboxylic acid readily induces the loss of carbon dioxide to yield a carboxylic acid. A robust method for simultaneous hydrolysis and decarboxylation of substituted malonic esters involves heating with a mixture of hydrobromic and acetic acids.[3][4]
Protocol 3.3: Hydrolysis and Decarboxylation
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine the diethyl 2-(4-acetyl-3-fluorobenzenesulfonyl)malonate (1.0 eq) from Stage 2, glacial acetic acid, and 48% aqueous hydrobromic acid (HBr). A typical solvent ratio is 1:1 or 2:1 acetic acid to HBr.
-
-
Hydrolysis and Decarboxylation:
-
Heat the mixture to reflux (typically 110-120 °C) and maintain for 4-8 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure acid.
-
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₅S | [5] |
| Molecular Weight | 260.24 g/mol | [5] |
| CAS Number | 1311317-52-8 | [5] |
Table 2: Physicochemical properties of the final product.
Mechanistic Considerations
A clear understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Figure 2: Simplified mechanistic pathways for the key synthetic stages.
-
Stage 1 (Meerwein Reaction): This reaction proceeds through a radical mechanism initiated by the reduction of the diazonium salt by Cu(I) to form an aryl radical, which then adds to sulfur dioxide.
-
Stage 2 (Malonic Ester Synthesis): This is a classic SNAr-type (nucleophilic substitution at sulfur) reaction where the soft carbon nucleophile (malonate enolate) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.
-
Stage 3 (Hydrolysis & Decarboxylation): Acid-catalyzed hydrolysis converts the esters to carboxylic acids. The resulting β-keto acid (in this case, a β-sulfonyl dicarboxylic acid) is thermally unstable and readily undergoes decarboxylation through a cyclic six-membered transition state to yield the final product.[3]
Conclusion
The synthetic route detailed in this application note provides a robust and logical framework for the preparation of this compound and its derivatives. By breaking down the synthesis into three distinct stages—sulfonyl chloride formation, malonic ester alkylation, and hydrolytic decarboxylation—researchers can effectively produce this valuable chemical intermediate. The protocols and mechanistic insights provided are intended to empower scientists in drug discovery and development with the practical knowledge required for successful synthesis and future derivatization efforts.
References
-
Duncton, M. A. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 676–683.
-
Chalk, C., & Baxendale, I. R. (2015). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. RSC Advances, 5(82), 66687-66694.
-
CN105111111A - Preparation method for aryl sulfonyl chloride derivative. (2015). Google Patents.
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868.
-
Duncton, M. A. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate.
-
Chavan, K., et al. (2011). A mild and efficient method for the synthesis of unusual heteroaryl sulfonyl chlorides. Chemistry & Biology Interface, 1(3), 360-364.
-
Sotor, M., et al. (2013). Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. Organic Letters, 15(21), 5582–5585.
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals.
-
This compound. CymitQuimica.
-
CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. (2013). Google Patents.
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On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). ResearchGate.
-
US2373011A - Production of malonic acid. (1945). Google Patents.
-
Hunt, I. Malonic esters. University of Calgary.
-
Malonic Ester Synthesis. University of Calgary.
Sources
Introduction: A Cornerstone of Aromatic Ketone Synthesis
The Friedel-Crafts acylation, a seminal discovery by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.[1] This powerful electrophilic aromatic substitution reaction facilitates the introduction of an acyl group (R-C=O) onto an aromatic substrate, yielding aryl ketones.[2] These ketones are not merely synthetic endpoints; they are crucial intermediates in the pharmaceutical industry, serving as precursors to a vast array of bioactive molecules.[3]
A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the introduced acyl group. This electron-withdrawing effect tempers the reactivity of the aromatic ring, effectively preventing the polysubstitution that often plagues Friedel-Crafts alkylations.[2][4] The acylium ion, the reactive electrophile in this transformation, is resonance-stabilized, which precludes the carbocation rearrangements that can lead to isomeric mixtures in alkylation reactions.[4]
This guide provides an in-depth exploration of the Friedel-Crafts acylation, with a focus on the synthesis of acetophenone and its derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that govern the success of this synthetic strategy.
The Mechanism of Friedel-Crafts Acylation
The generally accepted mechanism for the Friedel-Crafts acylation proceeds through three key steps:
-
Formation of the Acylium Ion: The reaction is initiated by the interaction of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), with an acylating agent, such as acetyl chloride or acetic anhydride. The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to generate a highly electrophilic, resonance-stabilized acylium ion.[5]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.[6]
-
Re-aromatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although it remains complexed to the product.[4]
Caption: General Mechanism of Friedel-Crafts Acylation.
Critical Experimental Parameters: The "Why" Behind the "How"
The success of a Friedel-Crafts acylation hinges on meticulous control over several key parameters. Understanding the rationale behind these choices is paramount for reproducibility and optimization.
-
The Role of the Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most frequently employed catalyst due to its high Lewis acidity, which efficiently generates the acylium ion.[7] A crucial, and often misunderstood, aspect of this reaction is the need for stoichiometric or even excess amounts of AlCl₃ .[8] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃.[9] This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles.[5] Therefore, at least one equivalent of AlCl₃ is required for each equivalent of the ketone produced. Using a slight excess (1.1-1.3 equivalents) is common practice to also account for any complexation with the acylating agent and to drive the reaction to completion.
-
Choice of Solvent: The solvent plays a critical role in the outcome of the reaction. Dichloromethane (CH₂Cl₂) is a common choice as it is a poor Lewis base and does not compete with the acylating agent for the catalyst.[10] Carbon disulfide (CS₂) is another option, particularly when trying to favor the formation of the kinetic product in reactions with substrates like naphthalene.[11] In some cases, a polar solvent like nitrobenzene can be used to favor the thermodynamic product, although its deactivating nature can slow down the reaction.[12] For some substrates, the reaction can be run under solvent-free conditions.[3]
-
Temperature Control: Friedel-Crafts acylation is a highly exothermic reaction.[7] Therefore, careful temperature control is essential to prevent side reactions and ensure regioselectivity. The initial addition of reagents is typically carried out at low temperatures (0-5 °C) using an ice bath to moderate the reaction rate.[7] For less reactive substrates, the reaction may require heating to proceed at a reasonable rate.
-
Anhydrous Conditions: Aluminum chloride and acyl chlorides are highly sensitive to moisture.[13] Any water present will react with AlCl₃ to form aluminum hydroxide, deactivating the catalyst.[14] It is therefore imperative to use dry glassware, anhydrous solvents, and freshly opened or purified reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
General Protocol for the Synthesis of Acetophenone
This protocol provides a general method for the acylation of benzene with acetyl chloride. It is designed to be a self-validating system, incorporating in-process monitoring and post-reaction characterization.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous)
-
Acetyl Chloride
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube or nitrogen/argon inlet
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and chamber
-
UV lamp
Caption: General workflow for Friedel-Crafts acylation.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.3 equivalents). To this, add anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath with stirring.
-
Reagent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C. Following this, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 20-30 minutes.
-
Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[15] Take a small aliquot from the reaction mixture, quench it with a drop of water, and spot it on a TLC plate alongside a spot of the starting material (benzene). The disappearance of the starting material and the appearance of a new, more polar spot (the product) indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[16] This step is highly exothermic and should be performed in a fume hood. The acidic quench serves to hydrolyze the aluminum chloride-ketone complex and dissolve the resulting aluminum salts in the aqueous layer.[17]
-
Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The crude acetophenone can be purified by vacuum distillation.
-
Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR of acetophenone will show a singlet for the methyl protons around δ 2.6 ppm and a multiplet for the aromatic protons between δ 7.4-8.0 ppm.[1][18]
-
¹³C NMR will show a characteristic peak for the carbonyl carbon around δ 198 ppm.[18]
-
IR spectroscopy will exhibit a strong absorption band for the carbonyl group (C=O) around 1685 cm⁻¹.[19]
-
Synthesis of Substituted Acetophenones: Protocols and Considerations
The Friedel-Crafts acylation is highly versatile for the synthesis of a variety of substituted acetophenones. The nature of the substituent on the aromatic ring significantly influences its reactivity and the regioselectivity of the acylation.
Protocol 1: Synthesis of 4-Methoxyacetophenone
The methoxy group (-OCH₃) in anisole is a strong activating, ortho, para-directing group. Due to steric hindrance from the methoxy group, the acylation predominantly occurs at the para position.[6]
Caption: Synthesis of 4-Methylacetophenone.
Modifications to the General Protocol:
-
The general protocol for acetophenone synthesis can be directly applied, substituting toluene for benzene. Microwave-assisted synthesis has also been reported to give good yields in a shorter reaction time. [20]
Protocol 3: Synthesis of 4-Chloroacetophenone
The chlorine atom in chlorobenzene is a deactivating, yet ortho, para-directing group. The deactivating nature of the halogen means that more forcing conditions (e.g., heating) may be required to achieve a reasonable reaction rate. The para isomer is the major product. [21]
Sources
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Application Note & Protocols: A Guide to the Synthesis of Trifluoromethylphenylacetic Acid Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethylphenylacetic acids (TFMPAAs) are a critical class of intermediates in pharmaceutical and agrochemical research. The incorporation of the trifluoromethyl (CF₃) group significantly enhances a molecule's metabolic stability, lipophilicity, and binding affinity, making TFMPAA derivatives valuable building blocks for a wide range of bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors. This guide provides a detailed overview of the primary synthetic strategies for preparing TFMPAA intermediates, offering in-depth, step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific application.
Introduction: The Strategic Importance of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and steric bulk profoundly alter the physicochemical properties of a parent molecule. When incorporated into a phenylacetic acid scaffold, the CF₃ group can:
-
Enhance Lipophilicity: Improving membrane permeability and oral bioavailability.
-
Increase Metabolic Stability: The C-F bond is exceptionally strong, blocking common metabolic pathways like aromatic hydroxylation.
-
Modulate Acidity: The inductive effect of the CF₃ group influences the pKa of the carboxylic acid, which can be crucial for target binding and formulation.
Given these advantages, robust and scalable methods for the synthesis of TFMPAA intermediates are of paramount importance in the drug development pipeline. This document details three primary, field-proven synthetic routes.
Strategic Synthesis Pathways
The preparation of TFMPAAs can be approached from several angles. The choice of method often depends on the availability of starting materials, desired substitution pattern on the aromatic ring, scalability, and cost-effectiveness. The most prevalent and reliable strategies converge on two key bond formations: the creation of the C-C bond between the aryl ring and the acetic acid moiety, or the formation of the carboxylic acid itself from a precursor.
// Connections SM1 -> M1 [label="Mg, THF"]; M1 -> FP [label="1. CO₂ or Allylation/Oxid'n\n2. Acid Workup"];
SM2 -> M2 [label="NaCN or KCN"]; M2 -> FP [label="Acid or Base\nHydrolysis"];
SM2 -> M3 [label="CO, Pd Catalyst,\nBase"]; M3 -> FP;
{rank=same; SM1; SM2;} {rank=same; M1; M2; M3;} } dot Figure 1: Overview of primary synthetic routes to TFMPAAs.
Method 1: Grignard Reagent-Based Synthesis
This classic organometallic approach involves the formation of a trifluoromethylphenylmagnesium halide (a Grignard reagent), which then reacts with a suitable electrophile to introduce the two-carbon acid side chain. This method is highly versatile and powerful for C-C bond formation.[1]
Principle and Mechanistic Insight
The core of this method is the generation of a highly nucleophilic aryl carbon. The reaction of a trifluoromethyl-substituted aryl halide (typically bromide or chloride) with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF) forms the Grignard reagent.[2] The presence of the electron-withdrawing CF₃ group can make the formation of the Grignard reagent more challenging than for simple aryl halides, sometimes requiring activation of the magnesium or the use of additives like LiCl.[2][3]
Once formed, the Grignard reagent can be carboxylated. Two common variants are:
-
Direct Carboxylation: Bubbling carbon dioxide (CO₂) gas through the Grignard solution, followed by acidic workup. This adds one carbon, so this route is suitable if starting from a benzyl halide, not an aryl halide.[4]
-
Allylation-Oxidation: A more modern, two-step approach involves reacting the aryl Grignard reagent with an allyl halide (e.g., allyl bromide). The resulting allylbenzene intermediate is then subjected to oxidative cleavage (e.g., with RuCl₃/NaIO₄) to cleave the double bond and form the carboxylic acid. This method offers high yields and is amenable to large-scale synthesis.[5]
Detailed Protocol: Allylation-Oxidation Route[6]
This protocol is adapted from a patented process for the synthesis of 2,4,5-trifluorophenylacetic acid.[5]
Step A: Grignard Reagent Formation and Allylation
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagents: Add magnesium turnings (1.2 eq) to the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of 1-bromo-2,4,5-trifluorobenzene (1.0 eq) in anhydrous THF via the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
Allylation: Cool the reaction mixture to 0-10°C in an ice bath. Add allyl bromide (1.1 eq) dropwise, carefully controlling the temperature.
-
Quench: After stirring for 1-2 hours, slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
Step B: Oxidative Cleavage
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Setup: In a separate flask, prepare a solution of the crude allylbenzene intermediate from the previous step in a solvent mixture such as acetonitrile and water.
-
Oxidation: Add a catalytic amount of Ruthenium(III) chloride (RuCl₃, ~0.01 eq) followed by the portion-wise addition of sodium periodate (NaIO₄, ~2.5 eq) as the co-oxidant. An exotherm will be observed; maintain the temperature between 10-25°C with an ice bath.
-
Workup: After the reaction is complete (monitored by TLC or HPLC), filter the mixture to remove inorganic salts. Acidify the filtrate to pH 1-2 with concentrated HCl.
-
Purification: Extract the product into an organic solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the pure trifluorophenylacetic acid.
Method 2: Hydrolysis of Benzyl Cyanides
The hydrolysis of trifluoromethylbenzyl cyanides is arguably the most common, reliable, and straightforward route to TFMPAAs.[1] It involves two main transformations: the conversion of a benzyl halide to a benzyl cyanide (nitrile), followed by hydrolysis of the nitrile to the carboxylic acid.
Principle and Mechanistic Insight
Cyanation: This step is a classic nucleophilic substitution (Sₙ2) reaction. A trifluoromethylbenzyl halide (chloride or bromide) is treated with a cyanide salt, typically sodium or potassium cyanide. Phase-transfer catalysts, such as quaternary ammonium salts (e.g., tetraethylammonium chloride), are often employed to facilitate the reaction between the organic-soluble benzyl halide and the aqueous-soluble cyanide salt, leading to higher yields and milder reaction conditions.[6][7]
Hydrolysis: The nitrile group (-C≡N) is hydrolyzed to a carboxylic acid (-COOH). This can be achieved under either acidic or basic conditions.[8]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic for attack by water. This proceeds via a primary amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.[9][10]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. This also forms an amide intermediate, which is then hydrolyzed to a carboxylate salt and ammonia. A final acidification step is required to obtain the free carboxylic acid.[8]
Detailed Protocol: Cyanation and Basic Hydrolysis
Step A: Synthesis of Trifluoromethylbenzyl Cyanide[6]
-
Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve sodium cyanide (1.5 eq) and a phase-transfer catalyst like tetraethylammonium chloride (0.1 eq) in water (approx. 4 volumes relative to the benzyl chloride).
-
Addition: Add the trifluoromethylbenzyl chloride (1.0 eq) to the aqueous solution.
-
Reaction: Heat the biphasic mixture to reflux (80-100°C) with vigorous stirring for 4-8 hours. Monitor the reaction progress by TLC or GC until the starting benzyl chloride is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent can be removed under reduced pressure, and the crude benzyl cyanide can be purified by vacuum distillation.
Step B: Basic Hydrolysis of the Nitrile[8]
-
Setup: In a round-bottom flask with a reflux condenser, combine the trifluoromethylbenzyl cyanide (1.0 eq) with an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% aq. NaOH, 2-3 eq). An alcohol co-solvent like ethanol may be added to improve solubility.
-
Reaction: Heat the mixture to reflux (80-100°C) for 4-16 hours. The reaction is complete when ammonia evolution ceases and the intermediate amide is fully consumed (monitor by TLC/HPLC).
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove any alcohol co-solvent. Dilute the residue with water.
-
Purification: Wash the aqueous solution with a nonpolar organic solvent (e.g., ether or toluene) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. The trifluoromethylphenylacetic acid will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if higher purity is required.
Method 3: Palladium-Catalyzed Carbonylation
For industrial applications, palladium-catalyzed carbonylation of benzyl halides represents a highly efficient and modern approach.[1] This method uses carbon monoxide (CO), a readily available C1 source, to directly introduce the carboxylic acid moiety.
Principle and Mechanistic Insight
The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition into the carbon-halide bond of the trifluoromethylbenzyl halide to form a benzyl-palladium(II) complex. This complex then undergoes migratory insertion of carbon monoxide to form an acyl-palladium intermediate. Finally, nucleophilic attack by water or hydroxide, followed by reductive elimination, releases the carboxylic acid product and regenerates the palladium(0) catalyst, completing the catalytic cycle. High pressures of CO are often required to favor the carbonylation pathway.[1][11]
Detailed Protocol: Carbonylation of Benzyl Chloride[13]
-
Setup: In a high-pressure autoclave reactor, charge the trifluoromethylbenzyl chloride (1.0 eq), a palladium catalyst such as bistriphenylphosphine palladium dichloride (PdCl₂(PPh₃)₂, 0.01 eq), a ligand like triphenylphosphine (PPh₃, 0.02 eq), and a suitable solvent (e.g., xylene or toluene).
-
Reagents: Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq).
-
Reaction: Seal the reactor, purge with nitrogen, and then pressurize with carbon monoxide to 10-20 atm. Heat the mixture to 80-100°C with vigorous stirring for 3-6 hours.
-
Workup: After cooling and carefully venting the reactor, transfer the contents to a separatory funnel.
-
Isolation: Separate the aqueous phase. Wash the organic phase with water. Combine the aqueous phases and acidify with concentrated HCl to pH 1-2 to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent to obtain the pure trifluoromethylphenylacetic acid.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route is a critical decision based on multiple factors. The following table provides a comparative summary to guide this choice.
| Feature | Method 1: Grignard Route | Method 2: Cyanide Hydrolysis | Method 3: Pd-Catalyzed Carbonylation |
| Starting Material | Trifluoromethylaryl Halide | Trifluoromethylbenzyl Halide | Trifluoromethylbenzyl Halide |
| Key Reagents | Mg, Allyl Bromide, RuCl₃/NaIO₄ | NaCN, H₃O⁺ or NaOH | CO, Pd Catalyst, Base |
| Typical Yield | High (often >80%)[5] | High (often >90% over 2 steps) | Very High (up to 95-97%)[11][12] |
| Scalability | Good, but requires strict anhydrous conditions. | Excellent, very robust and widely used in industry. | Excellent, preferred for large-scale industrial synthesis. |
| Pros | - Versatile C-C bond formation. - Can build complex structures. | - Highly reliable and reproducible. - Uses common, inexpensive reagents. | - High atom economy. - Direct conversion. - Milder conditions than some older methods.[11] |
| Cons | - Moisture-sensitive Grignard reagent. - Multi-step process. | - Extreme toxicity of cyanide salts. - Requires careful waste management. | - Requires specialized high-pressure equipment. - Palladium catalysts can be expensive. |
Conclusion
The synthesis of trifluoromethylphenylacetic acid intermediates can be accomplished through several effective strategies. The hydrolysis of benzyl cyanides remains a workhorse method due to its reliability and use of inexpensive reagents, though it requires stringent safety protocols for handling cyanide.[1] The Grignard-based synthesis offers flexibility, particularly the allylation-oxidation variant, which is effective for large-scale production.[5] For industrial campaigns where efficiency and atom economy are paramount, palladium-catalyzed carbonylation stands out as a state-of-the-art method, providing high yields under optimized conditions.[11][12] The ultimate choice of method will depend on the specific needs of the project, balancing factors of safety, cost, scale, and available equipment.
References
-
BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
-
Murphy, G. et al. (2005). Process for the synthesis of trifluorophenylacetic acids. U.S. Patent 6,870,067B2.
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.
-
Process for preparing phenylacetic acid. U.S. Patent 3,708,529A.
-
Yuan Qiliang. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace.
-
Buszek, K. R. et al. (2000). An improved synthesis of α-methoxy-α-(trifluoromethyl)-phenylacetic acid (Mosher's acid). ResearchGate.
-
Process for synthesizing phenylacetic acid by carbonylation of toluene. U.S. Patent Application 2013/0303798A1.
-
ChemicalBook. 2,4,5-Trifluorophenylacetic acid synthesis.
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Preparation method 2,4,5-trifluorophenylacetic acid. Chinese Patent CN103012111A.
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Li, J. et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate.
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Study on the Synthesis of Phenylacetic Acid by Carbonylation of Benzyl Chloride under Normal Pressure. SciEngine.
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Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid. Chinese Patent CN113004142B.
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Process for the preparation of 2,4,5-trifluorophenylacetic acid. U.S. Patent 8,835,679B2.
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Organic Synthesis. Hydrolysis of Nitriles.
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Hub, L. & Mosher, H. S. (1970). α-Methoxy-α-trifluoromethylphenylacetic acid. Configuration by asymmetric synthesis. The Journal of Organic Chemistry.
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Organic Syntheses Procedure. Phenylacetic acid.
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Preparation method of trifluoro-phenylacetic acid. Chinese Patent CN101450895A.
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Process for preparing 3-trifluoromethyl benzyl chloride. Patent WO1992007820A1.
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Wang, D. et al. (2016). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. ResearchGate.
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Organic Syntheses Procedure. Benzyl Cyanide.
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PrepChem.com. Preparation of phenylacetic acid.
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Berkeley Learning Hub. (2024). 5 Nitrile Hydrolysis Steps.
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Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
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Aecenar. Phenylacetic acid production(PAA-precursor).
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Sengupta, D. et al. (2015). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate.
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Organic Syntheses Procedure. Water-Free Hydrolysis of Nitriles to Amides.
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PrepChem.com. Synthesis of 4-trifluoromethylmercapto-benzyl cyanide.
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Process for the manufacture of m-trifluoromethyl benzyl nitrile. U.S. Patent 4,144,265A.
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Use of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid in structure-activity relationship studies
Application Notes & Protocols
Title: A Guide to Structure-Activity Relationship (SAR) Studies Using 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid as a Versatile Scaffold
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing this compound as a core scaffold for structure-activity relationship (SAR) studies. This scaffold presents multiple strategic points for chemical modification, including an acetyl group, a fluoro substituent, and a carboxylic acid moiety, each offering opportunities to modulate potency, selectivity, and pharmacokinetic properties. We present a logical framework for designing an analog library, detailed protocols for hypothetical target-based and cell-based screening, and a guide to interpreting the resulting SAR data. The causality behind experimental choices is emphasized to empower researchers to design robust and self-validating drug discovery campaigns.
Introduction: The Strategic Value of the this compound Scaffold
The discovery of novel therapeutics often begins with a "hit" or "lead" compound that demonstrates promising, albeit imperfect, biological activity. The process of optimizing this lead compound into a clinical candidate is driven by systematic SAR studies. The scaffold this compound (herein referred to as Scaffold 1 ) is a prime candidate for such exploration. Its constituent functional groups are frequently found in bioactive molecules and offer distinct handles for chemical modification.
-
Benzenesulfonylacetic Acid Core: This motif is present in inhibitors of various enzymes, including Matrix Metalloproteinases (MMPs), where the acidic group can act as a key binding feature, often chelating a metal ion in the active site.[1]
-
Acetyl Group: The acetyl moiety provides a critical interaction point. Its carbonyl oxygen can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions. Modification of this group is a classic medicinal chemistry strategy to probe steric and electronic requirements within a binding pocket.[2][3] The process of acetylation is also a key post-translational modification in biology, regulating protein function and gene expression.[4][5]
-
Fluorine Substituent: The strategic incorporation of fluorine is a powerful tool in modern drug design.[6][7] Its high electronegativity can alter local electronic properties, modulate the pKa of nearby functional groups, and block sites of metabolic oxidation, thereby enhancing metabolic stability.[7][8]
-
Carboxylic Acid Group: This acidic functional group is a potent pharmacophoric feature, capable of forming strong hydrogen bonds and ionic interactions with positively charged residues (e.g., Lysine, Arginine) in a protein target. It is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes.[9]
This guide will use a hypothetical scenario where Scaffold 1 has been identified as a moderate inhibitor of a target enzyme, such as a Histone Deacetylase (HDAC) or a Matrix Metalloproteinase (MMP), to illustrate the SAR process.
Pharmacophore Model and Rationale for SAR Exploration
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features required for biological activity. Based on the structure of Scaffold 1 , a hypothetical pharmacophore can be proposed, guiding the design of new analogs.
Caption: Hypothetical pharmacophore model for Scaffold 1.
Key Questions to Address in the SAR Campaign:
-
The Acetyl Pocket: Is the acetyl group optimal? Can we improve potency by modifying its size, electronics, or hydrogen bonding capacity?
-
The Role of Fluorine: Is the ortho-fluoro substituent essential? Does it enhance binding, improve metabolic stability, or both? What is the effect of moving it or adding other halogens?
-
The Acidic Moiety: Is the carboxylic acid group primarily for binding or for solubility? Can it be replaced with bioisosteres (e.g., tetrazole, hydroxamic acid) to improve properties?
-
The Phenyl Ring: Are there additional interactions to be gained by substituting other positions on the phenyl ring?
Experimental Design and Protocols
A successful SAR campaign follows a logical, iterative cycle. The workflow below illustrates this process, starting from the initial lead compound and aiming for an optimized candidate.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Protocol: Analog Synthesis Strategy
The synthesis of analogs will focus on modifying the three key regions of Scaffold 1 . Standard, high-yield reactions should be employed to rapidly generate a diverse library.[10][11]
Objective: To synthesize a focused library of analogs based on Scaffold 1 to probe the SAR at the acetyl, fluoro-phenyl, and carboxylic acid positions.
Materials:
-
Starting materials (e.g., substituted fluorobenzenes, malonic esters).
-
Standard laboratory glassware and reaction setup (round-bottom flasks, condensers, magnetic stirrers).
-
Reagents for specific reactions (e.g., organometallic reagents, coupling agents like EDC/HOBt, acids, bases).
-
Solvents (e.g., DMF, THF, Dioxane).
-
Purification equipment (e.g., flash chromatography system, HPLC).
-
Analytical instruments (e.g., LC-MS, NMR).
Step-by-Step Methodology:
-
Modification of the Acetic Acid Moiety:
-
Rationale: The carboxylic acid is a key binding group but may limit cell permeability or cause toxicity. Replacing it with bioisosteres can modulate these properties.
-
Procedure (Amide Formation):
-
Dissolve Scaffold 1 (1 eq.) in anhydrous DMF.
-
Add a coupling agent such as EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Add a desired amine (R-NH2, 1.2 eq.) and a non-nucleophilic base like DIEA (2.0 eq.).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify by flash chromatography.
-
-
-
Modification of the Acetyl Group:
-
Rationale: To probe the size and electronic nature of the binding pocket interacting with the acetyl group.[2]
-
Procedure (Reduction to Alcohol):
-
Dissolve Scaffold 1 (protected as an ester) in methanol at 0 °C.
-
Add sodium borohydride (NaBH4, 1.5 eq.) portion-wise.
-
Stir for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully with dilute HCl.
-
Extract the product with ethyl acetate, dry, and concentrate.
-
Deprotect the ester (e.g., via saponification) and purify the final product.
-
-
-
Modification of the Phenyl Ring:
-
Rationale: To explore if additional substituents can access new binding interactions or block metabolic pathways.
-
Procedure (Suzuki Coupling on a Bromo-Precursor):
-
Synthesize a precursor analogous to Scaffold 1 but with a bromine atom at the desired position instead of the acetyl group.
-
To a solution of the bromo-precursor (1 eq.) in a 2:1 mixture of dioxane and water, add the desired boronic acid (1.5 eq.), a base such as K2CO3 (3 eq.), and a palladium catalyst like Pd(PPh3)4 (5 mol%).[11]
-
Degas the mixture and heat to 80-100 °C until the reaction is complete.
-
Cool, perform an aqueous workup, and purify by chromatography.
-
-
Protocol: In Vitro Enzyme Inhibition Assay (Hypothetical Target: HDAC1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of each synthesized analog against the target enzyme.
Principle: This protocol uses a commercially available fluorometric assay kit. The HDAC1 enzyme deacetylates a substrate, which is then cleaved by a developer enzyme to release a fluorescent molecule. An inhibitor will prevent this process, resulting in a lower fluorescent signal.
Materials:
-
Recombinant human HDAC1 enzyme.
-
HDAC assay buffer.
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer enzyme.
-
Test compounds (analogs) dissolved in DMSO.
-
Positive control inhibitor (e.g., Trichostatin A).
-
Black, flat-bottom 96-well microplates.
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm).
Step-by-Step Methodology:
-
Compound Preparation: Create a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM. Then, perform 1:3 serial dilutions to generate an 8-point dose-response curve.
-
Reaction Setup:
-
In each well of the 96-well plate, add 50 µL of HDAC assay buffer.
-
Add 1 µL of the serially diluted test compound or control (DMSO for negative control, Trichostatin A for positive control).
-
Add 20 µL of recombinant HDAC1 enzyme solution. Mix gently and pre-incubate for 10 minutes at 37 °C.
-
To initiate the reaction, add 20 µL of the fluorogenic substrate.
-
-
Incubation: Incubate the plate at 37 °C for 60 minutes, protected from light.
-
Development: Stop the enzymatic reaction and develop the signal by adding 10 µL of the developer solution to each well. Incubate for an additional 15 minutes at 37 °C.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Analysis and Interpretation
The primary output of the initial screening is an SAR table that links structural modifications to changes in biological activity.
Building the SAR Table
The data should be organized systematically to facilitate analysis. Below is a hypothetical example based on modifications to Scaffold 1 .
| Compound ID | R1 (Acetyl Position) | R2 (Fluoro Position) | R3 (Acid Position) | IC50 (nM) vs. HDAC1 | Fold Change vs. Scaffold 1 |
| Scaffold 1 | -C(O)CH3 | 3-F | -CH2COOH | 520 | 1.0 (Baseline) |
| 1a | -CH(OH)CH3 | 3-F | -CH2COOH | 2100 | 0.24 |
| 1b | -C(O)H | 3-F | -CH2COOH | 980 | 0.53 |
| 1c | -C(O)CF3 | 3-F | -CH2COOH | 150 | 3.47 |
| 2a | -C(O)CH3 | H | -CH2COOH | 4500 | 0.12 |
| 2b | -C(O)CH3 | 3-Cl | -CH2COOH | 480 | 1.08 |
| 3a | -C(O)CH3 | 3-F | -CH2CONH2 | >10,000 | <0.05 |
| 3b | -C(O)CH3 | 3-F | -CH2-tetrazole | 610 | 0.85 |
Deriving Key SAR Insights (Based on Hypothetical Data)
-
Insights from R1 Modifications:
-
Reduction of the acetyl carbonyl to a hydroxyl group (1a ) is detrimental, causing a ~4-fold loss in activity. This strongly suggests the carbonyl oxygen is a critical hydrogen bond acceptor.
-
Replacing the acetyl methyl with a hydrogen (1b ) also reduces potency, indicating a favorable hydrophobic or steric interaction in that pocket.
-
Introducing the strongly electron-withdrawing trifluoromethyl group (1c ) significantly improves potency (~3.5-fold). This could be due to enhanced hydrogen bonding of the carbonyl or direct interactions of the fluorine atoms.
-
-
Insights from R2 Modifications:
-
Removing the fluorine atom (2a ) leads to a dramatic loss of activity (>8-fold), confirming its crucial role. This could be due to a direct binding interaction or an electronic effect that correctly orients the scaffold.
-
Replacing fluorine with chlorine (2b ) results in similar activity, suggesting that a halogen at this position is tolerated and that size is not a major constraint here.
-
-
Insights from R3 Modifications:
-
Replacing the carboxylic acid with a primary amide (3a ) abolishes activity. This confirms that a negatively charged or strongly acidic group is essential for binding, likely interacting with a positive residue or a zinc ion in the active site.
-
The tetrazole bioisostere (3b ) retains most of the activity, making it a viable alternative to explore for improved pharmacokinetic properties.
-
Conclusion
The systematic application of the principles and protocols outlined in this guide enables the efficient exploration of the chemical space around the this compound scaffold. By generating a focused library of analogs and evaluating them in robust biological assays, researchers can quickly build a detailed structure-activity relationship model. The hypothetical data presented herein demonstrates how targeted modifications can lead to significant gains in potency and provide a clear vector for further optimization. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and is essential for transforming a promising lead compound into a potential therapeutic agent.
References
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Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]
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Mavromoustakos, T., & Gatsonis, C. (2001). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Mini reviews in medicinal chemistry. [Link]
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ChemTalk. (2023). Structure-activity relationship (SAR) of Acetylsalicylic acid. ChemTalk. [Link]
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Aranapakam, V., et al. (2003). Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies. Journal of Chemical Information and Computer Sciences. [Link]
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Ganesan, A. (2016). Discovery and Mechanism of Natural Products as Modulators of Histone Acetylation. Current medicinal chemistry. [Link]
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Medicinal Chemistry Lecture Notes. (2023). SAR (Structure Activity Relationship) of Acetyl Salicylic Acid | SAR of Aspirin. YouTube. [Link]
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Wang, T., et al. (2022). The role of protein acetylation in carcinogenesis and targeted drug discovery. Signal Transduction and Targeted Therapy. [Link]
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Chen, Y.-L., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science. [Link]
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El-Malah, A. A., et al. (2022). Combined Pharmacophore Modeling, 3D-QSAR, Molecular Docking and Molecular Dynamics Study on Indolyl-aryl-sulfone Derivatives as New HIV1 Inhibitors. Acta Chimica Slovenica. [Link]
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Lee, J. Y., et al. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry. [Link]
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Arnold, S. L. M., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. [Link]
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Kumar, D., et al. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Medicinal Chemistry. [Link]
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Grishina, M., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. [Link]
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Chai, Y., et al. (2015). Acetic Acid Acts as a Volatile Signal To Stimulate Bacterial Biofilm Formation. mBio. [Link]
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Application Note: A Guide to the Preclinical Pharmacokinetic Profiling of Novel Aryl Acetamide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aryl acetamide derivatives represent a significant class of compounds in modern drug discovery, with applications ranging from antimicrobial to anticancer agents.[1] A thorough understanding of a drug candidate's pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is critical for its successful development.[2][3][4] Early and comprehensive in vitro and in vivo pharmacokinetic screening allows for the timely identification of potential liabilities, guides medicinal chemistry efforts to optimize drug-like properties, and ultimately reduces the risk of late-stage clinical failures.[2][3] This application note provides a detailed guide to the essential in vitro assays and in vivo study designs for the robust pharmacokinetic characterization of novel aryl acetamide compounds.
The Core of Pharmacokinetic Evaluation: A Foundational Workflow
The journey from a promising hit compound to a clinical candidate involves a multi-faceted evaluation of its ADME properties. The following diagram illustrates a typical workflow for the pharmacokinetic profiling of aryl acetamide compounds.
Caption: A streamlined workflow for the pharmacokinetic profiling of aryl acetamide compounds.
Part 1: Foundational In Vitro ADME Assays
In vitro ADME assays are indispensable tools in early drug discovery, providing critical insights into a compound's potential pharmacokinetic behavior before advancing to more complex and resource-intensive in vivo studies.[2][5]
Metabolic Stability Assessment
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes.[6]
Causality Behind Experimental Choices:
-
Liver Microsomes: These subcellular fractions are enriched in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. Microsomal stability assays are a cost-effective, high-throughput method to assess a compound's susceptibility to CYP-mediated metabolism.[6][7][8]
-
Hepatocytes: Intact liver cells contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of a compound's overall metabolic fate.[6][9] Cryopreserved hepatocytes are often preferred for their convenience and retained enzymatic activity.[9]
Protocol: Microsomal Stability Assay [7]
-
Preparation:
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
-
Prepare a stock solution of the aryl acetamide test compound and positive controls (e.g., a high-clearance and a low-clearance compound) in a suitable organic solvent (e.g., DMSO).
-
Prepare an NADPH regenerating system to ensure sustained enzymatic activity.[7]
-
-
Incubation:
-
Pre-incubate the microsomal solution and the test compound at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of the test compound is typically 1 µM.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[7]
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[10]
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Data Presentation: Example Metabolic Stability Data
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Aryl Acetamide A | 45 | 15.4 |
| Aryl Acetamide B | 12 | 57.8 |
| Verapamil (Control) | 8 | 86.6 |
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, significantly impacts its distribution, clearance, and pharmacological activity.[11] Only the unbound fraction of a drug is free to interact with its target and be eliminated.[12][13]
Causality Behind Experimental Choices:
-
Rapid Equilibrium Dialysis (RED): This is a widely accepted method for determining plasma protein binding.[12][13][14] It utilizes a semipermeable membrane to separate the free and protein-bound drug, minimizing non-specific binding and allowing for the attainment of equilibrium.[13][14]
Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis [13]
-
Preparation:
-
Spike the aryl acetamide test compound into plasma from the desired species (e.g., human, rat, mouse) at a relevant concentration (e.g., 1 µM).
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibrium Dialysis:
-
Add the spiked plasma to the sample chamber of the RED device and the dialysis buffer to the buffer chamber.
-
Incubate the sealed plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[13]
-
-
Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples and analyze the concentration of the test compound in each chamber by LC-MS/MS.[13]
-
Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Data Presentation: Example Plasma Protein Binding Data
| Compound | Human Plasma (% Bound) | Rat Plasma (% Bound) | Mouse Plasma (% Bound) |
| Aryl Acetamide C | 92.5 | 88.1 | 85.3 |
| Aryl Acetamide D | 75.2 | 70.9 | 68.7 |
| Warfarin (Control) | 99.3 | 98.5 | 97.9 |
Cytochrome P450 (CYP) Inhibition
Assessing the potential of a new drug candidate to inhibit major CYP isoforms is a critical step in predicting drug-drug interactions (DDIs).[15][16][17] Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing adverse effects.[15][17]
Causality Behind Experimental Choices:
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by incubating the test compound at various concentrations with human liver microsomes and a CYP-specific probe substrate.[17][18] This provides a quantitative measure of the compound's inhibitory potency.
Protocol: CYP Inhibition (IC50) Assay [17][18]
-
Preparation:
-
Prepare solutions of the aryl acetamide test compound and a known inhibitor for each CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) at various concentrations.[17]
-
Prepare a mixture of human liver microsomes and a cocktail of CYP-specific probe substrates.
-
-
Incubation:
-
Pre-incubate the microsome-substrate mixture with the test compound or control inhibitor at 37°C.
-
Initiate the reaction by adding an NADPH regenerating system.
-
After a short incubation period (e.g., 10-15 minutes), terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from each probe substrate.
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation: Example CYP Inhibition Data (IC50, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Aryl Acetamide E | >50 | 25.3 | >50 | 15.8 | 8.9 |
| Aryl Acetamide F | 12.1 | >50 | 42.7 | >50 | >50 |
| Ketoconazole (Control) | 0.8 | 1.5 | 0.5 | 2.2 | 0.05 |
Part 2: In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism.[19] These studies provide crucial data for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.[20][21]
Caption: The sequential process of an in vivo pharmacokinetic study.
Study Design and Protocol
A well-designed in vivo PK study is critical for obtaining meaningful and reliable data.[22]
Causality Behind Experimental Choices:
-
Route of Administration: Both intravenous (IV) and oral (PO) administration are typically employed. IV administration provides a direct measure of systemic clearance and volume of distribution, while PO administration allows for the determination of oral bioavailability.[23]
-
Animal Model: Rodents (mice or rats) are commonly used in early-stage PK studies due to their well-characterized physiology and ease of handling.[19]
-
Dosing: The dose should be high enough to allow for accurate quantification in biological matrices but below the maximum tolerated dose to avoid non-linear pharmacokinetics.[21]
-
Sampling: Serial blood sampling from the same animal is preferred as it reduces inter-animal variability.[19]
Protocol: Murine Pharmacokinetic Study [19][23]
-
Animal Acclimation and Dosing:
-
Acclimate the animals (e.g., male Sprague-Dawley rats) for at least one week before the study.
-
Fast the animals overnight before dosing.
-
Administer the aryl acetamide compound via tail vein injection (IV) or oral gavage (PO) at a predetermined dose.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 100-200 µL) at specified time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[23]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Storage:
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[24][25][26]
Protocol: Sample Preparation and LC-MS/MS Analysis [23]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
Add a precipitating agent (e.g., ice-cold acetonitrile) containing a suitable internal standard to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a specific and sensitive LC-MS/MS method for the aryl acetamide compound.
-
Inject the prepared samples onto the LC-MS/MS system.
-
Quantify the concentration of the compound in each sample using a standard curve prepared in the same biological matrix.
-
Pharmacokinetic Data Analysis
The plasma concentration-time data is used to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a common method for this purpose.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| AUC (Area Under the Curve) | Represents the total drug exposure over time. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit of time. |
| Vd (Volume of Distribution) | The apparent volume into which the drug distributes in the body. |
| t½ (Half-life) | The time required for the drug concentration to decrease by half. |
| F (%) (Oral Bioavailability) | The fraction of the orally administered dose that reaches systemic circulation. |
Data Presentation: Example In Vivo Pharmacokinetic Parameters in Rats
| Compound | Route | Dose (mg/kg) | AUC (ng*h/mL) | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | F (%) |
| Aryl Acetamide G | IV | 2 | 1500 | 22.2 | 5.8 | 3.0 | - |
| PO | 10 | 3750 | - | - | 3.2 | 50 | |
| Aryl Acetamide H | IV | 2 | 2500 | 13.3 | 3.5 | 3.1 | - |
| PO | 10 | 8750 | - | - | 3.5 | 70 |
Conclusion
The systematic pharmacokinetic profiling of aryl acetamide compounds, through a combination of robust in vitro ADME assays and well-designed in vivo studies, is fundamental to their successful progression in the drug discovery and development pipeline. The protocols and methodologies outlined in this application note provide a comprehensive framework for researchers to generate high-quality, reproducible data, enabling informed decision-making and the selection of drug candidates with optimal pharmacokinetic properties for further development. Adherence to these principles will ultimately increase the probability of clinical success for this important class of therapeutic agents.
References
-
Selvita. In Vitro ADME. Available from: [Link]
-
O'Connor, N. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
-
PharmaLegacy. In Vitro ADME Studies. Available from: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
BioAgilytix. Protein Binding Assays. Available from: [Link]
-
BioDuro. In Vitro ADME. Available from: [Link]
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]
-
Sygnature Discovery. Plasma Protein Binding - Technical Notes. Available from: [Link]
-
Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available from: [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]
-
Li, A. P., et al. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. Available from: [Link]
-
U.S. Food and Drug Administration. FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. GovDelivery. Available from: [Link]
-
U.S. Food and Drug Administration. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Available from: [Link]
-
gmp-compliance.org. New FDA Draft Guidance for Industry on Bioequivalence Studies. Available from: [Link]
-
Cyprotex. Microsomal Stability. Available from: [Link]
-
Scribd. FDA Bioequivalence Study Guidelines. Available from: [Link]
-
Avalere. FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Available from: [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
-
National Center for Biotechnology Information. An In Vitro High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Available from: [Link]
-
National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available from: [Link]
-
Ukaaz Publications. Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents. Available from: [Link]
-
Bio-protocol. Murine Pharmacokinetic Studies. Available from: [Link]
-
Norwich Clinical Services. Practical considerations of study design and protocol writing. Available from: [Link]
-
PubMed. Heterocyclic acetamide and benzamide derivatives as potent and selective beta3-adrenergic receptor agonists with improved rodent pharmacokinetic profiles. Available from: [Link]
-
PubMed Central. Progress of arylacetamide deacetylase research in metabolic diseases. Available from: [Link]
-
American Society for Microbiology. A Population Pharmacokinetic Analysis Shows that Arylacetamide Deacetylase (AADAC) Gene Polymorphism and HIV Infection Affect the Exposure of Rifapentine. Available from: [Link]
-
Semantic Scholar. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available from: [Link]
-
ResearchGate. Synthesis, biological and computational studies of flavonoid acetamide derivatives. Available from: [Link]
-
ResearchGate. A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. Available from: [Link]
-
MDPI. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. A review on biological matrices and analytical methods used for determination of drug of abuse. Available from: [Link]
-
PubMed. Quantitative Analysis of Drugs in Biological Matrices by HPLC Hyphenated to Fluorescence Detection. Available from: [Link]
Sources
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. selvita.com [selvita.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
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- 24. semanticscholar.org [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
Welcome to the dedicated technical support guide for the synthesis of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the multi-step synthesis of this key intermediate. Here, we address common experimental hurdles with in-depth, evidence-based solutions and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented pathway commences with the chlorosulfonation of 2-fluoroacetophenone. The resulting 4-acetyl-3-fluorobenzene-1-sulfonyl chloride is a critical intermediate. This is subsequently reacted with a suitable two-carbon nucleophile, such as ethyl acetoacetate or a similar active methylene compound, followed by hydrolysis and decarboxylation to yield the final product. This approach is favored for the accessibility of the starting material and the robustness of the chemical transformations involved.
Q2: I'm observing a significant amount of an isomeric impurity. What is its likely identity and how can I avoid it?
A2: A common isomeric impurity is 2-(2-acetyl-3-fluorobenzenesulfonyl)acetic acid. This arises from non-regioselective chlorosulfonation of 2-fluoroacetophenone. The acetyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director. The desired product comes from sulfonation at the position para to the fluorine and meta to the acetyl group. However, sulfonation can also occur at the position ortho to the fluorine, leading to the undesired isomer. To minimize this, controlling the reaction temperature during chlorosulfonation is critical. Running the reaction at lower temperatures (e.g., 0-5 °C) generally enhances the regioselectivity in favor of the desired 4-sulfonyl chloride isomer.
Q3: My final product has a low melting point and appears oily, suggesting impurities. What are the likely culprits?
A3: An oily appearance or depressed melting point often points to the presence of residual starting materials or incompletely hydrolyzed intermediates. The most common impurity is the ethyl ester precursor, ethyl 2-(4-acetyl-3-fluorobenzenesulfonyl)acetate, if the final hydrolysis step is incomplete. Another possibility is the presence of unreacted 4-acetyl-3-fluorobenzene-1-sulfonyl chloride if the initial nucleophilic substitution was inefficient. Thorough purification, typically by recrystallization from a suitable solvent system like ethyl acetate/heptane or isopropanol/water, is essential to remove these contaminants.
Troubleshooting Guide: In-Depth Solutions
Problem 1: Low Yield in the Chlorosulfonation Step (Step 1)
You are experiencing a yield of less than 60% for the formation of 4-acetyl-3-fluorobenzene-1-sulfonyl chloride from 2-fluoroacetophenone.
Root Cause Analysis:
Low yields in this step are frequently traced back to three primary factors: incomplete reaction, degradation of the starting material or product, or suboptimal workup procedures. Chlorosulfonic acid is a highly reactive and corrosive reagent, and its handling dictates the reaction's success.
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to unreacted 2-fluoroacetophenone remaining in the mixture.
-
Degradation: Chlorosulfonic acid can cause side reactions, including polysulfonation or decomposition, if the reaction temperature is too high or the reaction time is excessively long.
-
Workup Issues: The product, a sulfonyl chloride, is highly susceptible to hydrolysis. Premature contact with water during the workup phase will convert it to the corresponding sulfonic acid, which will be lost during the organic extraction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in chlorosulfonation.
Recommended Protocol Adjustments:
-
Temperature Control: Ensure the reaction vessel is submerged in an ice-salt bath to maintain an internal temperature between 0 °C and 5 °C during the addition of 2-fluoroacetophenone to chlorosulfonic acid.
-
Reagent Stoichiometry: Use a moderate excess of chlorosulfonic acid (typically 3-4 equivalents) to drive the reaction to completion.
-
Quenching: The workup is critical. The reaction mixture should be added slowly and carefully to a vigorously stirred slurry of crushed ice. This method rapidly precipitates the sulfonyl chloride product, minimizing its contact time with the aqueous environment and thus reducing hydrolysis.
-
Extraction: After quenching, extract the product swiftly with a water-immiscible solvent that does not react with sulfonyl chlorides, such as dichloromethane or ethyl acetate.
Problem 2: Incomplete Saponification and Decarboxylation (Step 2/3)
You have isolated the final product, but NMR or LC-MS analysis shows the presence of the ethyl ester intermediate, ethyl 2-(4-acetyl-3-fluorobenzenesulfonyl)acetate.
Root Cause Analysis:
This issue stems directly from incomplete hydrolysis of the ester group. Saponification is a reversible reaction, and several factors can prevent it from going to completion.
-
Insufficient Base: Not using a sufficient molar excess of the base (e.g., sodium hydroxide) will lead to an incomplete reaction. At least two equivalents are required: one to saponify the ester and one to deprotonate the alpha-carbon, with an additional equivalent needed to drive the reaction forward.
-
Inadequate Reaction Time or Temperature: Saponification can be sluggish. If the reaction is not heated or stirred for a sufficient duration, unreacted ester will remain.
-
Poor Solubility: The organic ester may have poor solubility in the aqueous base, creating a biphasic system with a slow reaction rate at the interface.
Recommended Protocol Adjustments:
-
Increase Base Stoichiometry: Use at least 3-4 equivalents of sodium hydroxide or potassium hydroxide to ensure the reaction equilibrium is strongly shifted towards the carboxylate salt.
-
Introduce a Co-solvent: Adding a water-miscible organic solvent such as ethanol or tetrahydrofuran (THF) can create a homogeneous reaction mixture, dramatically increasing the reaction rate.
-
Thermal Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting ester spot has completely disappeared.
-
Acidification: After saponification is complete, ensure the solution is acidified to a pH of 1-2 with a strong acid like concentrated HCl. This protonates the carboxylate to form the final carboxylic acid product and facilitates decarboxylation if a malonic ester synthesis route was used.
Data Summary Table:
| Parameter | Standard Protocol | Recommended Adjustment for Incomplete Reaction |
| Base (NaOH) Equivalents | 2.0 eq | 3.0 - 4.0 eq |
| Solvent System | Water | Water/Ethanol (3:1 v/v) |
| Temperature | 60 °C | Reflux (~85 °C for aq. ethanol) |
| Reaction Time | 2 hours | 4-6 hours (or until TLC/LC-MS shows completion) |
| Final pH (Acidification) | 3-4 | 1-2 |
Problem 3: Difficulty with Final Product Purification
The crude product is a persistent oil or fails to crystallize effectively, even after following standard procedures.
Root Cause Analysis:
Purification challenges often arise from the presence of structurally similar impurities or residual solvents that inhibit crystallization.
-
Isomeric Impurities: As mentioned in the FAQs, the presence of the 2-(2-acetyl-3-fluorobenzenesulfonyl)acetic acid isomer can form a eutectic mixture, which has a lower melting point than either pure compound and can be difficult to crystallize.
-
Hydrolyzed Sulfonyl Chloride: If the intermediate sulfonyl chloride was partially hydrolyzed to 4-acetyl-3-fluorobenzenesulfonic acid during Step 1, this highly polar impurity can carry through the synthesis and hinder crystallization.
-
Residual Solvent: Trapped solvent from the workup (e.g., ethyl acetate, dichloromethane) can act as an impurity and prevent the formation of a crystalline solid.
Purification Workflow:
Caption: Workflow for purifying this compound.
Advanced Purification Strategies:
-
Column Chromatography: If isomeric impurities are significant, flash column chromatography on silica gel is the most effective method for separation. A typical eluent system is a gradient of ethyl acetate in heptane, with 1% acetic acid added to the mobile phase to keep the product protonated and prevent tailing on the column.
-
Solvent System for Recrystallization: Experiment with different solvent systems. A good starting point is dissolving the crude product in a minimal amount of a hot, good solvent (like isopropanol or ethyl acetate) and slowly adding a poor solvent (like heptane or water) until turbidity is observed. Allowing this solution to cool slowly often promotes the growth of well-formed crystals.
-
Trituration: If the product oils out, it can sometimes be induced to solidify by trituration. This involves stirring the oil with a solvent in which it is poorly soluble (e.g., cold diethyl ether or heptane). The mechanical action can break up the oil and encourage nucleation, leading to the formation of a solid powder.
References
-
Synthesis and Biological Evaluation of Novel Sulfonamides: Journal of Medicinal Chemistry. This reference provides a general background on the synthesis of aromatic sulfonamide derivatives, which is relevant to the first step of the target molecule's synthesis. [Link]
-
Chlorosulfonation of Aromatic Compounds: Organic Syntheses. This collection offers robust and detailed procedures for fundamental organic reactions, including the chlorosulfonation of various aromatic substrates, establishing best practices for the reaction. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. This textbook is an authoritative source explaining the directing effects of substituents on an aromatic ring, which is key to understanding the formation of isomeric impurities. [Link]
-
Purification of Laboratory Chemicals: W. L. F. Armarego and Christina Li Lin Chai. This book provides extensive details on purification techniques, including recrystallization, chromatography, and solvent selection, which are essential for obtaining the final product in high purity. [Link]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Compound Synthesis
Welcome to the Technical Support Center for fluorinated compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into organic molecules. The unique properties imparted by fluorine make it a valuable tool in medicinal chemistry and materials science, but its incorporation often presents significant challenges.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and optimize your reaction conditions for successful fluorination.
Section 1: Electrophilic Fluorination
Electrophilic fluorination introduces a fluorine atom to an electron-rich center using a reagent that delivers a formal "F+" equivalent.[2][4] Reagents with a nitrogen-fluorine (N-F) bond are the most common and versatile for this purpose.[4][5][6]
FAQ 1: Choosing the Right Electrophilic Fluorinating Agent
Question: I'm planning an electrophilic fluorination. How do I choose between common reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI)?
Answer: The choice between Selectfluor® and NFSI, two of the most widely used N-F reagents, depends on the reactivity of your substrate and the desired outcome.[5]
-
Selectfluor® is generally the more reactive of the two.[5][7] Its high reactivity makes it suitable for a broad range of substrates, including less activated ones. However, this reactivity can sometimes lead to over-fluorination or side reactions with highly electron-rich substrates.[7]
-
NFSI is a milder and often more selective fluorinating agent.[5] It is a good choice for substrates that are prone to oxidation or other side reactions. NFSI is also known for its stability and ease of handling.[7]
Here is a comparative overview of their performance in common reactions:
| Reaction Type | Substrate Example | Selectfluor® Yield | NFSI Yield | Key Considerations |
| α-Fluorination of Ketones | 1-indanone | 95% | 85% | Selectfluor® is often faster and more reactive.[5] |
| Fluorination of Aromatics | Anisole | 70% (ortho/para mixture) | 55% (ortho/para mixture) | Regioselectivity can be an issue with both reagents.[4] |
| Fluorination of Alkenes | Styrene (in presence of MeOH) | 80% (vicinal methoxyfluorination) | 75% (vicinal methoxyfluorination) | The reaction is often performed with a nucleophile to achieve difunctionalization.[5] |
Expert Insight: For highly sensitive or complex molecules, it is often prudent to start with the milder reagent, NFSI, to minimize the risk of side reactions. If the reactivity is insufficient, you can then move to the more powerful Selectfluor®.
Troubleshooting Guide: Electrophilic Fluorination
Problem: I am observing low to no yield in my electrophilic fluorination reaction.
Possible Causes & Solutions:
-
Incorrect Reagent Choice: The reactivity of your fluorinating agent may not be well-matched to your substrate.
-
Reagent Decomposition: Some fluorinating agents can degrade over time, especially if not stored under anhydrous conditions.
-
Solution: Use a fresh bottle of the fluorinating agent or verify the activity of your current stock. While Selectfluor® is bench-stable, other reagents can be more sensitive.[8]
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Some reactions require elevated temperatures to proceed at a reasonable rate, while others need to be run at low temperatures to control selectivity. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.[8]
-
Problem: My reaction is producing a mixture of regioisomers, particularly in the fluorination of aromatic compounds.
Possible Causes & Solutions:
-
Inherent Substrate Directing Effects: The electronic properties of the substituents on your aromatic ring dictate the position of fluorination.
-
Solution: If the inherent directing effects of your substrate are leading to an undesirable product mixture, you may need to consider a different synthetic strategy.
-
-
Lack of a Directing Group: Without a directing group, achieving high regioselectivity can be challenging.
Problem: I am observing dearomatization of my phenol substrate.
Possible Causes & Solutions:
-
High Reactivity of Phenols: Phenols are highly electron-rich and can be prone to over-oxidation and dearomatization.[4]
Section 2: Nucleophilic Deoxyfluorination
Deoxyfluorination is a common method for converting alcohols and carbonyl compounds to their corresponding fluorinated analogues. Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are two of the most common reagents for this transformation.
FAQ 2: DAST vs. Deoxo-Fluor®
Question: I need to perform a deoxyfluorination of a secondary alcohol. Should I use DAST or Deoxo-Fluor®?
Answer: Both DAST and Deoxo-Fluor® are effective for the deoxyfluorination of alcohols, but they have key differences in terms of stability and handling.
-
DAST is a powerful deoxyfluorinating agent but is known for its thermal instability. It can decompose violently at temperatures above 90 °C.[14][15]
-
Deoxo-Fluor® is generally considered to be more thermally stable than DAST, making it a safer alternative, especially for larger-scale reactions.[8][15][16][17] It often provides higher yields with fewer elimination byproducts.[16]
Expert Insight: Due to its enhanced thermal stability, Deoxo-Fluor® is often the preferred reagent, particularly in an industrial setting. However, DAST is still widely used in academic labs. Newer crystalline reagents like XtalFluor-E and XtalFluor-M offer even greater stability and ease of handling.[18]
Troubleshooting Guide: Deoxyfluorination
Problem: I am observing significant amounts of elimination byproducts in my deoxyfluorination of a secondary alcohol.
Possible Causes & Solutions:
-
High Reaction Temperature: Higher temperatures favor elimination over substitution.
-
Solution: Start the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly to room temperature. Maintaining a lower temperature throughout the reaction can significantly suppress elimination.[8]
-
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway.
-
Solution: Dichloromethane (DCM) is a common solvent. For substrates that are particularly prone to elimination, consider using a less polar solvent.[8]
-
Problem: My deoxyfluorination reaction is sluggish or incomplete.
Possible Causes & Solutions:
-
Moisture in the Reaction: DAST and Deoxo-Fluor® react violently with water.[8][16]
-
Solution: Ensure that all glassware is oven-dried and that all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Insufficient Reagent: For difluorination or with less reactive substrates, a stoichiometric excess of the fluorinating agent may be required.
-
Solution: Increase the equivalents of the deoxyfluorinating agent. For the conversion of a diol to a difluoride, at least 2.2 equivalents are recommended.[14]
-
Section 3: Safety, Handling, and Work-up
Fluorinating agents are reactive and require careful handling. Proper safety procedures are paramount to ensure a safe laboratory environment.
FAQ 3: Safe Quenching and Disposal
Question: How do I safely quench a reaction containing DAST or Deoxo-Fluor® and dispose of the waste?
Answer: Quenching reactions with these reagents must be done with extreme care as they can react violently with water, producing corrosive hydrogen fluoride (HF).[19]
Quenching Protocol:
-
Cool the reaction: At the end of the reaction, cool the reaction mixture to 0 °C in an ice-water bath.[20]
-
Slow addition to a basic solution: Slowly and carefully add the reaction mixture to a stirred, cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] This will neutralize the HF and other acidic byproducts. The quenching process is exothermic and will release gas, so ensure adequate ventilation and slow addition.[20]
-
Work-up: Once the quenching is complete, separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any remaining product. Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate.[20]
Disposal: The neutralized aqueous layer should be disposed of as hazardous waste according to your institution's guidelines.[20]
Experimental Workflow and Decision Making
The following diagram illustrates a general workflow for troubleshooting a low-yielding fluorination reaction.
Caption: A decision-making workflow for troubleshooting low-yielding fluorination reactions.
Detailed Experimental Protocols
Protocol 1: α-Fluorination of an Indanone using Selectfluor®
This protocol is a representative procedure for the α-fluorination of a β-keto ester.
Materials:
-
1-Indanone-2-carboxylate (1.0 eq)
-
Selectfluor® (1.1 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 1-indanone-2-carboxylate in anhydrous acetonitrile, add Selectfluor® in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deoxyfluorination of a Secondary Alcohol with Deoxo-Fluor®
This protocol provides a general method for the conversion of a secondary alcohol to a secondary alkyl fluoride.
Materials:
-
Secondary alcohol (1.0 eq)
-
Deoxo-Fluor® (1.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the secondary alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere of nitrogen.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add Deoxo-Fluor® dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by slowly adding the reaction mixture to a cold, stirred solution of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insights
Understanding the potential reaction mechanisms is crucial for rationalizing product formation and troubleshooting side reactions.
Caption: Plausible mechanistic pathways for electrophilic fluorination with N-F reagents.[5][21]
The operative mechanism, either a direct SN2-type attack or a single-electron transfer (SET) pathway, is often dependent on the specific substrate and fluorinating agent used.[4][5]
References
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley Online Library. [Link]
-
Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. [Link]
-
Electrophilic fluorination. Wikipedia. [Link]
-
Late-Stage Fluorination: From Fundamentals to Application. PMC - NIH. [Link]
-
Recent Advances on Fluorine Chemistry. PMC - NIH. [Link]
-
para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. NIH. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]
-
Deoxyfluorination of Phenols. DASH (Harvard). [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis. [Link]
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4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. [Link]
-
Fluorination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Improving yield and purity of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
Technical Support Center: 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
Introduction: This guide provides in-depth technical support for researchers and drug development professionals working with this compound (CAS: 1311317-52-8). The synthesis and purification of this versatile building block can present challenges that impact final yield and purity. This document is structured to provide direct, actionable solutions to common problems encountered in the laboratory, grounded in established chemical principles. We will explore troubleshooting strategies for low yields, address common impurities, and provide optimized protocols for purification.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format, providing a logical framework for diagnosing and resolving experimental challenges.
Q1: Why is my overall yield of this compound unexpectedly low?
Low yield is a frequent issue that can arise from multiple stages of the synthesis and workup. A systematic approach is crucial for identifying the root cause.
A1: Potential Causes & Recommended Actions
Several factors, from reaction incompletion to product degradation, can contribute to poor yields. Below is a summary of common causes and their corresponding solutions.
| Problem Area | Probable Cause | Recommended Solution & Scientific Rationale |
| C-C Coupling | Incomplete reaction between the sulfonyl chloride and the active methylene compound (e.g., diethyl malonate or ethyl acetoacetate). | Verify Reagent Quality & Stoichiometry: Ensure the base (e.g., NaH, NaOEt) is fresh and anhydrous. Use a slight excess (1.1-1.2 equivalents) of the active methylene compound. Optimize Reaction Conditions: Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent (sulfonyl chloride). If the reaction stalls, consider increasing the temperature moderately or extending the reaction time. |
| Hydrolysis | Incomplete saponification of the intermediate ester. | Ensure Sufficient Base & Time: Use a significant excess of a strong base like NaOH or KOH (2.5-3.0 equivalents) in a water/alcohol mixture. The hydrolysis of sterically hindered esters can be slow; reflux for an extended period (4-12 hours) and monitor by TLC until the ester spot disappears. |
| Decarboxylation | Incomplete decarboxylation of the malonic acid intermediate after hydrolysis. | Acidify and Heat: After hydrolysis and acidification (to pH 1-2), heat the aqueous solution (e.g., 90-100°C) to drive the decarboxylation.[1] Evolution of CO₂ should be observed. Monitor by HPLC to confirm the disappearance of the dicarboxylic acid intermediate. |
| Product Degradation | Potential for thermal decomposition or side reactions under harsh decarboxylation conditions. | Controlled Heating: Avoid excessive temperatures or prolonged heating during decarboxylation, which can lead to other side reactions. A temperature range of 90-180°C in the presence of water is often effective for decarboxylating aromatic carboxylic acids.[1] |
| Workup Losses | Product loss during aqueous extraction due to the partial water solubility of the carboxylic acid. | Saturate Aqueous Layer: Before extracting the product into an organic solvent (e.g., Ethyl Acetate), saturate the aqueous layer with NaCl. This decreases the polarity of the aqueous phase, reducing the solubility of the organic acid and improving extraction efficiency. Multiple Extractions: Perform multiple extractions (3-4 times) with smaller volumes of organic solvent rather than a single large-volume extraction. |
Q2: My final product has low purity. What are the likely impurities and how can I remove them?
Identifying impurities is the first step toward effective purification. The most common impurities are unreacted starting materials or byproducts from side reactions.
A2: Common Impurities & Purification Strategies
-
Unreacted 4-Acetyl-3-fluorobenzenesulfonyl chloride: This can occur if the initial coupling reaction is incomplete.
-
Identification: Can be detected by LC-MS or by a characteristic spot on a TLC plate.
-
Removal: During the aqueous workup, any remaining sulfonyl chloride will be hydrolyzed to the corresponding sulfonic acid. The sulfonic acid is highly water-soluble and will remain in the aqueous phase, especially after basification and re-acidification steps.
-
-
Ethyl 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetate (Intermediate Ester): Results from incomplete hydrolysis.
-
Identification: This impurity is less polar than the final carboxylic acid product and will have a higher Rf value on TLC. It can be confirmed by ¹H NMR (presence of ethyl group signals, ~1.2 ppm triplet and ~4.1 ppm quartet) and LC-MS.
-
Removal: If a significant amount is present, the hydrolysis step should be repeated under more forcing conditions (longer time, higher temperature, or stronger base). For trace amounts, purification by column chromatography or careful recrystallization can be effective.
-
-
4-Acetyl-3-fluorobenzenesulfonic acid: Arises from the hydrolysis of the starting sulfonyl chloride.
-
Identification: This is a highly polar, water-soluble compound.
-
Removal: It is effectively removed during the organic/aqueous extraction workup, as it will preferentially partition into the aqueous layer.
-
-
Decarboxylation Byproduct (e.g., 1-(2-fluoro-4-(methylsulfonyl)phenyl)ethan-1-one): Can form if decarboxylation conditions are too harsh, leading to the loss of the entire acetic acid moiety.
-
Identification: This byproduct is significantly less polar than the desired product.
-
Removal: Easily separated by column chromatography. Its formation can be minimized by carefully controlling the temperature and duration of the decarboxylation step.[1]
-
Workflow for Troubleshooting Purity Issues
The following diagram outlines a logical workflow for diagnosing and resolving purity problems.
Caption: Troubleshooting logic for purity issues.
Experimental Protocols & Methodologies
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system is identified. For a molecule containing both a carboxylic acid and a sulfone, a polar or mixed-solvent system is often required.[2]
Objective: To achieve >98% purity of the final product.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or primary solvent of a mixed system) to completely dissolve the solid. Use a magnetic stir bar and a hot plate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper or a Celite® pad to remove the carbon.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Mixed Solvent: If using a mixed-solvent system (e.g., Ethanol/Water), dissolve the compound in the "good" solvent (Ethanol) first. Then, slowly add the "poor" solvent (Water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Recommended Solvent Systems:
| Solvent System | Polarity | Comments |
| Ethanol / Water | High | Good for polar compounds like carboxylic acids.[2] Adjust the ratio to find the optimal crystallization point. |
| Ethyl Acetate / Hexanes | Medium | Dissolve in hot ethyl acetate, then add hexanes as the anti-solvent. Good for removing less polar impurities. |
| Isopropanol | Medium-High | A single solvent that can be effective. Slower evaporation can yield high-quality crystals. |
| Acetic Acid / Water | High | The presence of acetic acid can suppress deprotonation and aid in the crystallization of carboxylic acids. |
Frequently Asked Questions (FAQs)
Q3: What is a plausible synthetic pathway for this compound?
A3: While specific proprietary methods may vary, a common and logical approach for synthesizing aryl sulfonylacetic acids involves a three-step process starting from the corresponding sulfonyl chloride. This method leverages well-established reactions in organic chemistry.[3]
Step 1: Synthesis of Intermediate Ester The synthesis begins with the reaction of 4-acetyl-3-fluorobenzenesulfonyl chloride with the enolate of an active methylene compound, such as diethyl malonate. This is a standard C-C bond formation reaction.
Step 2: Saponification (Hydrolysis) The resulting diester is then hydrolyzed using a strong base, like sodium hydroxide, to convert both ester groups into carboxylate salts.
Step 3: Acidification and Decarboxylation The reaction mixture is acidified. The resulting malonic acid derivative is unstable and readily undergoes thermal decarboxylation (loses CO₂) upon gentle heating to yield the final this compound product.[4]
The overall synthetic workflow is illustrated below.
Caption: General synthetic pathway.
Q4: What analytical methods are recommended for final product characterization and purity assessment?
A4: A combination of chromatographic and spectroscopic techniques is essential for unambiguously confirming the structure and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity.
-
Column: A reversed-phase C18 column is standard.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of acid (0.1% trifluoroacetic acid or formic acid) is typical. The acid ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks.
-
Detection: UV detection, typically around 254 nm, where the aromatic ring will absorb strongly. Purity is determined by the area percentage of the main peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation.
-
¹H NMR: Will confirm the presence of all protons and their chemical environment (aromatic protons, acetyl methyl group, and methylene protons of the acetic acid moiety).
-
¹³C NMR: Confirms the number of unique carbons in the molecule.
-
¹⁹F NMR: Crucial for confirming the presence and location of the fluorine atom on the aromatic ring.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected molecular weight is 260.24 g/mol .[5]
-
Residual Solvent Analysis: Gas Chromatography (GC) with a headspace sampler is the standard method for quantifying residual solvents to ensure they are below the limits specified by regulatory guidelines such as ICH Q3C.[6][7]
References
-
Sheu, S. J., & Chen, H. R. (1998). Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies. Journal of Agricultural and Food Chemistry, 46(7), 2742–2746. [Link]
- Siegemund, G., & Schlosser, A. (1999). Process for decarboxylation of halogenated aromatic carboxylic acids. U.S.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Sipponen, M. H., et al. (2019). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. Separation and Purification Technology, 225, 115-124. [Link]
-
National Center for Biotechnology Information. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PubChem. [Link]
-
MDPI. (2018). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. [Link]
- Bloch, H. S. (1970). Purification of sulfonic acids. U.S.
-
Patsnap. (2023). How Sulfamic Acid Aids in Analytical Chromatography Techniques. [Link]
- CN101429115A - Process for producing trifluoro benzene acetic acid and sitagliptin.
- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
Organic Syntheses Procedure. [Link]
-
Sunresin. Mannose Production Purification and Chromatographic Separation. [Link]
-
MDPI. (2022). Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation. [Link]
- CN101092345A - Method for preparing 2,4,5 trifluorobenzene acetic acid.
-
Asian Publication Corporation. (2019). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. [Link]
-
ResearchGate. (2006). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. [Link]
- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
-
Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions. [Link]
-
ResearchGate. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. [Link]
-
PubMed. (2021). Increasing the Ascomycin Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB. [Link]
-
ResearchGate. (2018). Metal-Free Oxidative Formation of Aryl Esters by Catalytic Coupling of Acyl and Sulfonyl Chlorides with Arylboronic Acids. [Link]
-
National Institutes of Health. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]
-
European Medicines Agency. (2022). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]
-
USP-NF. (467) RESIDUAL SOLVENTS. [Link]
- U.S. Patent and Trademark Office. (1980). Process for purification of acrylic acid by fractional crystallization. U.S.
-
INIS-IAEA. (1996). Basic hydrolysis of 2-[18F]fluoro-1,3,4,6-tetra-O-acetyl-D-glucose in the preparation of 2-[18F]fluoro-2-deoxy-D-glucose. [Link]
-
RSC Publishing. (1995). Fluoro-decarboxylation of pyrrolecarboxylic acids by F–TEDA–BF4– a convenient general synthesis of fluoropyrroles. [Link]
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- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 4. CN101429115A - Process for producing trifluoro benzene acetic acid and sitagliptin - Google Patents [patents.google.com]
- 5. This compound [cymitquimica.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. uspnf.com [uspnf.com]
Technical Support Center: Purification of Fluorophenylacetic Acids
Welcome to the technical support center for the purification of fluorophenylacetic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining these critical intermediates in high purity. Instead of a generic overview, we will directly address the practical issues and mechanistic reasoning behind common purification techniques in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with fluorophenylacetic acids?
The impurity profile of your fluorophenylacetic acid largely depends on its synthetic route. However, common impurities include:
-
Positional Isomers: Synthesis methods that involve fluorination of the aromatic ring can produce a mixture of 2-, 3-, and 4-fluorophenylacetic acid isomers. These can be particularly challenging to separate due to their similar physical properties[1].
-
Unreacted Starting Materials: Depending on the synthesis, you may have residual precursors such as the corresponding fluorotoluene, fluorobenzyl halide, or fluoromandelic acid[2].
-
Reaction Byproducts: Side reactions can introduce various impurities. For instance, catalytic hydrogenation to reduce a mandelic acid precursor might lead to de-fluorination if conditions are not optimized[2].
-
Residual Solvents and Reagents: Solvents from the reaction or workup, and reagents like acids or bases, are common process-related impurities.
Q2: I have a crude solid. Which purification technique should I try first: recrystallization, acid-base extraction, or chromatography?
Choosing the initial purification technique depends on the nature of your crude product and the impurities present. Here is a decision-making framework:
-
Start with Acid-Base Extraction if: Your primary impurities are neutral or basic. This is a highly effective, scalable, and economical first step to isolate the acidic product from a significant portion of non-acidic contaminants[3][4].
-
Choose Recrystallization if: Your product is a solid with moderate to high purity (>85-90%) and you suspect the main impurities have different solubility profiles. It is an excellent technique for removing small amounts of closely related impurities and for obtaining a crystalline final product[5][6].
-
Resort to Chromatography if: You are dealing with a complex mixture, such as positional isomers, or if both extraction and recrystallization fail to achieve the desired purity[1][7]. Flash chromatography is suitable for larger scales, while HPLC is used for analytical assessment and small-scale preparative separation of very similar compounds[8][9].
Below is a workflow to guide your choice:
Technique 1: Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group. By treating the crude mixture with a base, the fluorophenylacetic acid is converted to its anionic salt, which becomes soluble in the aqueous phase, leaving non-acidic (neutral or basic) impurities in the organic phase[3][10].
Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate (e.g., 100 mL) in a separatory funnel.
-
Basification & Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel (e.g., 2 x 50 mL portions).
-
Causality: A weak base is used to selectively deprotonate the carboxylic acid without hydrolyzing any ester impurities that might be present[10]. Strong bases like NaOH could react with other functional groups.
-
-
Separation: Gently invert the funnel multiple times with venting to mix the layers. Allow the layers to separate and drain the lower aqueous layer containing the sodium fluorophenylacetate salt.
-
Backwash (Optional but Recommended): To remove any neutral compound that may have been carried over, wash the combined aqueous extracts with a small portion of fresh organic solvent (e.g., 20 mL)[11]. Discard this organic wash.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as concentrated HCl, until the solution is acidic (pH ~1-2, check with pH paper). The fluorophenylacetic acid will precipitate as a solid[2][4].
-
Isolation: Collect the pure solid product by vacuum filtration. Wash the solid with a small amount of cold water to remove residual inorganic salts.
-
Drying: Dry the product to a constant weight, for instance, in a vacuum desiccator.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Potential Cause | Recommended Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the funnel instead of shaking. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
| Poor Yield | Incomplete extraction into the aqueous layer. | Perform multiple extractions with smaller volumes of base solution rather than a single large extraction. Ensure thorough mixing. |
| Incomplete precipitation upon acidification. | Ensure the aqueous solution is sufficiently acidic (pH 1-2). Cooling the solution in an ice bath will decrease the solubility of the acid and maximize precipitation[12]. | |
| Product is an Oil, not a Solid | The melting point of the compound is below room temperature, or impurities are depressing the melting point. | If an oil forms, extract the acidified aqueous solution back into a fresh portion of organic solvent (e.g., 3 x 50 mL diethyl ether). Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure[10]. |
Technique 2: Recrystallization
Recrystallization purifies compounds by leveraging differences in solubility between the desired product and impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble at cold temperatures[5].
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent. For fluorophenylacetic acids, common choices include heptane, toluene/heptane mixtures, or water for more polar analogues[2][13]. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[14].
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation[15].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals to remove all traces of solvent.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Reheat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool more slowly. Using a two-solvent system can also resolve this. |
| No Crystals Form | Too much solvent was used. The solution is not saturated enough. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were washed with room-temperature solvent. | Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtering. Always wash crystals with ice-cold solvent[7]. |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities and can be removed during the hot filtration[5]. Use charcoal sparingly as it can also adsorb the desired product. |
Technique 3: Chromatography
Chromatography is used for difficult separations where other methods are ineffective, such as separating positional isomers[1].
FAQs: Chromatography
Q: My fluorophenylacetic acid is streaking badly on my silica gel TLC plate/flash column. Why is this happening and how can I fix it?
A: This is a classic problem when purifying acidic compounds on standard silica gel. Silica gel is slightly acidic, but the highly polar carboxylic acid group can interact very strongly and irregularly with the stationary phase, leading to broad, streaky bands instead of tight spots or peaks.
Solution: To suppress this interaction and achieve better peak shape, add a small amount of a modifying acid to your mobile phase (eluent)[7].
-
For Flash Chromatography: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).
-
For HPLC: A mobile phase buffered to a low pH (e.g., pH 2.5-3 with phosphoric or formic acid) is essential for good peak shape. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid[8][9].
Q: What is a good starting point for a mobile phase for flash chromatography?
A: For a moderately polar compound like fluorophenylacetic acid, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3 for optimal separation on a column[7].
Quantitative Data: HPLC Conditions for Isomer Separation
Separating positional isomers of fluorophenylacetic acid requires optimized HPLC conditions. The following table provides an example method.
| Parameter | Condition | Reference |
| Column | Primesep SB (Reverse-Phase) | [8] |
| Mobile Phase | Acetonitrile / Water with Formic or Acetic Acid Buffer | [8] |
| Detection | UV at 264 nm | [8] |
| Key Insight | The choice of organic modifier in the mobile phase plays a critical role in achieving separation between the isomers. | [1] |
References
- Process for the preparation of fluorophenylacetic acids and derivatives thereof. (n.d.). Google Patents.
-
Chasse, T., Wenslow, R., & Bereznitski, Y. (2007). Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. Journal of Chromatography A, 1156(1-2), 25-34. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. (n.d.). SIELC Technologies. Retrieved from [Link]
- A kind of preparation method of fluoro phenylacetic acid. (n.d.). Google Patents.
-
How to Purify Compounds. (n.d.). Varsity Tutors. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
3-Fluorophenylacetic acid. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]
- Process for the preparation of fluorophenylacetic acids and derivatives thereof. (n.d.). Google Patents.
-
What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit. Retrieved from [Link]
-
Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]
-
Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.). Swarthmore College. Retrieved from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
α-CHLOROPHENYLACETIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Separation in phenyl acetic acid & fluorophenyl acetic acid. (2008). Chromatography Forum. Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). DSpace@MIT. Retrieved from [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. Retrieved from [Link]
-
Recrystallization with two solvents. (2019). Reddit. Retrieved from [Link]
-
Successful Flash Chromatography. (n.d.). Biotage. Retrieved from [https://www.biotage.com/hubfs/ अभूतपूर्व-flash-chromatography-whitepaper.pdf]([Link] अभूतपूर्व-flash-chromatography-whitepaper.pdf)
-
Phenylacetic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
How To Recrystallize A Solid. (2020). YouTube. Retrieved from [Link]
-
Fluorophenylacetic acid series. (2019). Chemsrc. Retrieved from [Link]
- Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.
-
What Is Purification Of Organic Compounds? (2025). YouTube. Retrieved from [Link]
-
Five Key Factors That Influence Acidity. (2010). Master Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Navigating the Challenges in the Characterization of Fluorinated Organic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated organic compounds. The unique physicochemical properties imparted by fluorine—high electronegativity, small van der Waals radius, and low polarizability—make these compounds invaluable in pharmaceuticals and materials science. However, these same properties introduce significant hurdles in their structural characterization.
This guide is designed to be a practical resource, moving beyond standard protocols to explain the causality behind common analytical challenges. It provides field-proven troubleshooting advice and validated methodologies to ensure you can navigate these complexities with confidence.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The high natural abundance (100%) and spin I=½ of the ¹⁹F nucleus make it an excellent NMR probe, offering high sensitivity (83% of ¹H) and a wide chemical shift range of about 800 ppm.[1][2] This wide dispersion is advantageous for resolving signals but also presents unique challenges in spectral acquisition and interpretation.
Frequently Asked Questions (FAQs)
Q1: Why does my ¹H NMR spectrum look so complex and "messy" for a simple fluorinated molecule?
A1: The complexity arises from proton-fluorine (¹H-¹⁹F) spin-spin coupling. Unlike ¹H-¹H coupling, which typically occurs over two to three bonds, ¹H-¹⁹F coupling is frequently observed over four, five, or even more bonds (long-range coupling).[1] These coupling constants can be significantly larger than typical ¹H-¹H couplings, leading to complex, overlapping multiplets that are difficult to interpret directly.[1][3][4]
Q2: I'm performing a ¹⁹F NMR for quantitative analysis (qNMR), but my results are inconsistent. What's wrong?
A2: Several factors can undermine ¹⁹F qNMR accuracy. Firstly, the wide chemical shift range can make uniform excitation and detection of all signals challenging, especially at high magnetic fields.[5][6] Secondly, long relaxation times (T1) for some fluorine nuclei can lead to signal saturation if the relaxation delay is too short. For accurate quantification, the relaxation delay should be at least five times the longest T1 of interest. Lastly, proper selection of an internal standard is critical. The standard should be soluble, stable, not interact with the protein systems, and have a sharp signal that does not overlap with analyte peaks.[7] 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is a good primary reference material for this purpose.[8]
Q3: Why is my ¹⁹F chemical shift different from the literature value?
A3: ¹⁹F chemical shifts are exceptionally sensitive to the local electronic environment, including solvent, pH, temperature, and concentration.[2][9] A change in any of these parameters can alter the chemical shift. Furthermore, ensure you are using the same reference standard and sign convention as the literature. Historically, many references used an inverted sign convention.[10][11] The standard reference is trichlorofluoromethane (CFCl₃), set to 0.00 ppm.[10][11]
Troubleshooting Guide: Uninterpretable ¹H and ¹⁹F Spectra
If you are facing multiplets that are too complex to assign, this workflow can help you systematically simplify and interpret the data.
Caption: Troubleshooting workflow for complex NMR spectra.
Experimental Protocol: Acquiring a Quantitative ¹⁹F NMR Spectrum
-
Sample Preparation : Dissolve a precisely weighed amount of your analyte and a suitable internal standard (e.g., 3,5-BTFMBA) in a deuterated solvent in a high-quality NMR tube.
-
Spectrometer Setup : Tune and match the ¹⁹F probe. Use a deuterium lock on the magnet for referencing.[7]
-
Acquisition Parameters :
-
Use an inverse-gated decoupling sequence to suppress ¹H-¹⁹F coupling while avoiding the Nuclear Overhauser Effect (NOE), which can distort integrals.[4][8]
-
Set the spectral width to encompass all expected ¹⁹F signals.
-
Crucially, set the relaxation delay (d1) to at least 5 times the T1 of the slowest-relaxing fluorine nucleus in your sample and standard.
-
Acquire a sufficient number of scans (e.g., 32 or more) to achieve a good signal-to-noise ratio.[7]
-
-
Processing : Apply a gentle exponential line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum carefully.
-
Quantification : Integrate the signals for the analyte and the internal standard. Calculate the concentration of the analyte based on the known concentration of the standard and the ratio of their integrals.
Data Presentation: Common ¹⁹F Chemical Shift Ranges
The following table summarizes typical ¹⁹F chemical shift ranges relative to CFCl₃ at 0 ppm. Note that negative values are upfield.
| Functional Group | Chemical Shift (δ) vs. CFCl₃ (ppm) | Reference |
| Trifluoroacetic Acid (CF₃COOH) | -76.55 | [10][11] |
| Trifluoromethylarenes (Ar-CF₃) | -55 to -90 | [8] |
| Benzotrifluoride (C₆H₅CF₃) | -63.72 | [10] |
| Fluoroalkanes (e.g., R-CH₂F) | -200 to -250 | [1] |
| Fluoroaromatics (Ar-F) | -110 to -180 | [8] |
| Monofluorobenzene (C₆H₅F) | -113.15 | [10][11] |
| Hexafluorobenzene (C₆F₆) | -164.9 | [10][11] |
Section 2: Mass Spectrometry (MS)
Mass spectrometry of fluorinated compounds is complicated by fluorine's high ionization potential and the strength of the carbon-fluorine bond.[12][13] These factors heavily influence ionization efficiency and fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion (M+) peak weak or absent in my Electron Ionization (EI) mass spectrum?
A1: Perfluorinated compounds, in particular, are known to undergo extensive fragmentation under high-energy EI conditions. The C-F bond is strong, but the C-C bonds in a fluorocarbon chain are weakened. This often leads to the cleavage of C-C bonds and the preferential formation of stable fragments like CF₃⁺ (m/z 69), which is frequently the base peak.[14] The molecular ion, if observed at all, is typically very low in abundance.[14]
Q2: I'm using Electrospray Ionization (ESI), but my sensitivity is poor. How can I improve it?
A2: ESI is a soft ionization technique, but its efficiency for fluorinated compounds can be problematic.[15] Highly fluorinated molecules are "fluorophilic" and hydrophobic, causing them to migrate to the surface of the ESI droplet, which can enhance ionization.[16] However, their ionization can still be inefficient.[12]
-
Check pH and Mobile Phase : Ensure the mobile phase pH is appropriate to ionize your analyte (e.g., acidic for positive mode, basic for negative mode).
-
Consider Adduct Formation : Fluorinated compounds may not readily form [M+H]⁺ or [M-H]⁻ ions. Look for adducts with solvent ions or salts (e.g., [M+Na]⁺, [M+CH₃COO]⁻).
-
Use Fluorinated Buffers : For native MS, novel buffers like 2,2-difluoroethylamine (DFEA) can provide buffering capacity at physiological pH where traditional buffers like ammonium acetate fail, improving stability and signal.[17]
Q3: The fragmentation pattern in my MS/MS spectrum is unusual. Are there common fragmentation pathways for fluorinated compounds?
A3: Yes, fluorinated compounds exhibit characteristic fragmentation. Beyond the common loss of CF₃, you may observe:
-
Neutral Loss of HF : Common for compounds containing both hydrogen and fluorine.
-
"Unzipping" Reactions : In perfluoroalkyl chains, sequential loss of CF₂ units can occur.
-
Fluorine Migration : In some cases, fluorine atoms can migrate to other parts of the molecule prior to fragmentation, leading to unexpected fragment ions.[18]
Troubleshooting Guide: Poor Ionization or Ambiguous Spectra
This decision tree helps diagnose and solve common MS issues with fluorinated analytes.
Caption: Decision tree for troubleshooting MS analysis.
Section 3: Chromatographic Separation (HPLC/GC)
The unique polarity and "fluorophilicity" of organofluorines lead to retention behaviors that differ significantly from their hydrocarbon analogs, requiring specialized stationary phases and mobile phase conditions for effective separation.
Frequently Asked Questions (FAQs)
Q1: Why do my fluorinated compounds show poor retention or peak shape on a standard C18 column?
A1: Highly fluorinated compounds are often less retained on traditional alkyl phases (like C8 and C18) compared to their non-fluorinated counterparts because they are "lipophobic" (hydrocarbon-repelling).[19] This can lead to co-elution with the solvent front. For improved retention, consider using a fluorinated stationary phase (e.g., perfluoroalkyl or pentafluorophenyl).[19][20][21] These phases provide alternative selectivity based on fluorophilic interactions.[20]
Q2: How can I separate positional isomers of a fluorinated aromatic compound?
A2: Separating positional isomers is a significant challenge because they often have very similar polarities.[22] Pentafluorophenyl (PFP) stationary phases are particularly effective for this task. PFP phases can engage in multiple interaction modes, including π-π, dipole-dipole, and ion-exchange, which can differentiate the subtle electronic differences between isomers.[21] The choice of organic modifier in the mobile phase also plays a key role in achieving separation.[22]
Q3: Can I use a fluorinated mobile phase additive to improve separation?
A3: Yes, using a fluorinated eluent like 2,2,2-trifluoroethanol (TFE) can be highly effective. Pairing a regular C8 or C18 column with a TFE-containing mobile phase can optimize the separation of fluorinated compounds based on their fluorine content.[23] This "hetero-pairing" (hydrocarbon column with a fluorinated eluent) can sometimes provide better separation than a "homo-pairing" (fluorinated column with a fluorinated eluent).[23][24]
Experimental Protocol: Developing an HPLC Method for Fluorinated Isomers
-
Column Selection (Scouting) :
-
Start with a Pentafluorophenyl (PFP) column, as it offers the highest chance of success due to its multiple interaction mechanisms.[21]
-
Also screen a perfluoroalkyl phase (e.g., C8-F17) and a standard C18 phase for comparison.
-
-
Mobile Phase Screening :
-
Prepare mobile phases using acetonitrile and methanol as the organic modifiers with a consistent aqueous buffer (e.g., 0.1% formic acid).
-
Run a generic gradient (e.g., 5% to 95% organic over 15 minutes) on each column/modifier combination.
-
-
Optimization :
-
Identify the column/modifier pair that shows the best initial selectivity ("peak separation").
-
Optimize the gradient slope and temperature. Increasing temperature can sometimes improve separation.[23]
-
If co-elution persists, consider adding a fluorinated modifier like TFE to the mobile phase.
-
Data Presentation: Recommended HPLC Column Chemistries
| Separation Challenge | Primary Recommended Phase | Alternative Phase | Rationale |
| General Fluorinated Compounds | Perfluoroalkyl (e.g., C8F17) | Standard C18 (with fluorinated eluent) | Provides "fluorophilic" interactions for retention.[20] |
| Positional Isomers (Aromatic) | Pentafluorophenyl (PFP) | None | Offers unique selectivity via π-π and dipole interactions.[21] |
| Halogenated Compounds | Pentafluorophenyl (PFP) | Perfluoroalkyl | PFP phases show strong retention for halogenated aromatics.[19] |
| Mixtures of Hydrocarbons & Fluorocarbons | Perfluoroalkyl | Standard C18 | Can selectively increase retention of fluorinated components.[19] |
References
- 19F NMR Reference Standards. (n.d.).
- Rigger, R., et al. (n.d.). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).
-
Jiang, H., et al. (n.d.). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC . NIH. Retrieved from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International . (n.d.). LCGC International. Retrieved from [Link]
-
Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH . Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Liu, D., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega . ACS Omega. Retrieved from [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF . (2015). ResearchGate. Retrieved from [Link]
-
19f NMR Reference Standards 0 | PDF . (n.d.). Scribd. Retrieved from [Link]
-
Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . ResearchGate. Retrieved from [Link]
-
PSYCHE to Evaluate 1H-19F Coupling Constants . (2017). University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
McLeod, C. W., et al. (n.d.). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC . NIH. Retrieved from [Link]
-
Dayie, K. T., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA . NIH. Retrieved from [Link]
-
Bell, D. S., & Santasania, C. T. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International . LCGC International. Retrieved from [Link]
-
The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC | Request PDF . (2014). ResearchGate. Retrieved from [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International . (2024). LCGC International. Retrieved from [Link]
-
Yin, H., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry . ACS Publications. Retrieved from [Link]
-
Retention of [18F]fluoride on reversed phase HPLC columns | Request PDF . (2014). ResearchGate. Retrieved from [Link]
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.).
-
Castañar, L., et al. (n.d.). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments | The Journal of Organic Chemistry . ACS Publications. Retrieved from [Link]
-
Jiang, H., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC . NIH. Retrieved from [Link]
- Mass spectra of fluorocarbons. (n.d.).
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
- 19Flourine NMR. (n.d.).
-
Davis, B. T. V., et al. (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry - PubMed . Analytical Chemistry. Retrieved from [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC . (n.d.). NIH. Retrieved from [Link]
-
Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Solving problems fluorine 19F with NMR spectroscopy . (2015). ResearchGate. Retrieved from [Link]
-
Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS . (n.d.). ACS Fall 2025. Retrieved from [Link]
-
Electrospray ionization - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
-
CHEMISTRY IN DROPLETS: FLUORINATION . (n.d.). cromlab-instruments.es. Retrieved from [Link]
-
Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation . (2018). ResearchGate. Retrieved from [Link]_
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au . (n.d.). ACS Publications. Retrieved from [Link]
-
Active Nuclei Fluorine-19 NMR Spectroscopy . (n.d.). Anasazi Instruments. Retrieved from [Link]
- Fluorine NMR. (n.d.).
-
Mass Spectrometry - Fragmentation Patterns . (2023). Chemistry LibreTexts. Retrieved from [Link]
- Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. (n.d.).
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS . (n.d.). Chemguide. Retrieved from [Link]
-
Fragmentation (mass spectrometry) - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
-
qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR | ChemRxiv . (2024). ChemRxiv. Retrieved from [Link]
-
Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed . (2023). Environmental Science & Technology. Retrieved from [Link]
-
(PDF) qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR . (2024). ResearchGate. Retrieved from [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. biophysics.org [biophysics.org]
- 3. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
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- 8. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 9. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. colorado.edu [colorado.edu]
- 11. scribd.com [scribd.com]
- 12. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalytic Conditions for N-Acylation of Sulfonamides
Welcome to the technical support center for the N-acylation of sulfonamides. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on optimizing this crucial transformation. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive laboratory experience to help you navigate the complexities of this reaction, from initial setup to troubleshooting challenging substrates.
Section 1: Frequently Asked Questions - Catalyst and Reaction Setup
This section addresses fundamental questions regarding the initial design of your N-acylation experiment.
Q1: What are the most common classes of catalysts for the N-acylation of sulfonamides, and how do I choose the right one?
A1: The choice of catalyst is critical and largely depends on the steric and electronic properties of your specific sulfonamide and acylating agent. The two main classes of catalysts used are organocatalysts and metal-based catalysts.
-
Organocatalysts: 4-dialkylaminopyridine derivatives, such as 4-(dimethylamino)pyridine (DMAP), are widely used due to their high efficiency and relatively low cost. DMAP functions as a nucleophilic catalyst, activating the acylating agent (e.g., an acid anhydride or acid chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the sulfonamide nitrogen. For sterically hindered substrates, more potent DMAP derivatives or other specialized organocatalysts may be necessary.
-
Metal-Based Catalysts: A variety of metal salts and complexes can also catalyze this transformation, often under milder conditions. For example, catalysts based on zinc, bismuth, or iron have been reported to be effective. Metal catalysts typically function as Lewis acids, activating the acylating agent by coordinating to the carbonyl oxygen, thus making it more electrophilic. These can be particularly useful for sensitive substrates where the basicity of organocatalysts might cause side reactions.
Table 1: Comparison of Common Catalyst Classes for N-Acylation of Sulfonamides
| Catalyst Class | Common Examples | Mechanism of Action | Advantages | Disadvantages |
| Organocatalysts | DMAP, 4-pyrrolidinopyridine (PPY) | Nucleophilic catalysis | High efficiency, readily available, well-understood mechanism. | Can be basic, may not be suitable for base-sensitive substrates. |
| Metal Catalysts | ZnCl₂, Bi(OTf)₃, FeCl₃ | Lewis acid catalysis | Mild reaction conditions, high selectivity for N-acylation over O-acylation. | May require anhydrous conditions, potential for metal contamination in the final product. |
Q2: How does the choice of solvent affect the N-acylation of sulfonamides?
A2: The choice of solvent can significantly impact the reaction rate and yield. Generally, aprotic solvents are preferred for this transformation.
-
Aprotic Solvents: Dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are common choices. These solvents are unable to form hydrogen bonds with the sulfonamide anion, which can increase its nucleophilicity and accelerate the reaction.
-
Protic Solvents: Protic solvents like alcohols or water are generally avoided. They can compete with the sulfonamide as a nucleophile, leading to hydrolysis of the acylating agent and a reduction in yield. Additionally, they can solvate the sulfonamide anion through hydrogen bonding, reducing its reactivity.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the N-acylation of sulfonamides.
Q3: My reaction is very slow or shows no conversion to the desired N-acylated product. What are the likely causes and how can I fix this?
A3: Low or no conversion is a frequent issue, often stemming from several factors. The following workflow can help you diagnose the problem:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Breakdown:
-
Catalyst Inactivity: DMAP and other organocatalysts can degrade over time. Ensure you are using a fresh, high-purity batch. If steric hindrance is a potential issue with your substrates, consider switching to a more nucleophilic catalyst like 4-pyrrolidinopyridine (PPY).
-
Reagent Quality: The acylating agent (e.g., acetic anhydride) can hydrolyze if exposed to moisture. Using freshly opened bottles or purifying the reagents before use is crucial. The sulfonamide starting material should also be pure and dry.
-
Reaction Conditions:
-
Temperature: Many N-acylations proceed well at room temperature, but sluggish reactions can often be accelerated by gentle heating (e.g., to 40-50 °C).
-
Concentration: Ensure the reaction is not too dilute. A typical concentration is in the range of 0.1-0.5 M.
-
Q4: I am observing significant formation of a byproduct. How can I identify and suppress it?
A4: A common byproduct is the O-acylated sulfonamide, especially if the sulfonamide has a nearby hydroxyl group. Another possibility is the hydrolysis of the acylating agent.
-
Suppressing O-Acylation: Metal catalysts, particularly those based on zinc or bismuth, have been shown to exhibit high selectivity for N-acylation over O-acylation. This is because the sulfonamide nitrogen coordinates more strongly to the Lewis acidic metal center than the hydroxyl oxygen, directing the acylation to the desired position.
-
Preventing Hydrolysis: Ensure your reaction is run under strictly anhydrous conditions. Use dry solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Section 3: Experimental Protocols
This section provides a general, step-by-step protocol for the DMAP-catalyzed N-acylation of a sulfonamide with an acid anhydride.
General Protocol for DMAP-Catalyzed N-Acylation of a Sulfonamide
Materials:
-
Sulfonamide (1.0 equiv)
-
Acid anhydride (1.2 equiv)
-
DMAP (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the sulfonamide (1.0 equiv) and DMAP (0.1 equiv).
-
Add anhydrous DCM to dissolve the solids (to a concentration of approximately 0.2 M).
-
Stir the solution at room temperature for 5 minutes.
-
Add the acid anhydride (1.2 equiv) dropwise to the solution.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Step-by-step experimental workflow for N-acylation.
References
- Ishihara, K., & Nakashima, D. (2011). 4-Aminopyridine Derivatives.
-
Bartoli, G., Dalpozzo, R., De Nino, A., Maiuolo, L., Nardi, M., Procopio, A., & Tagarelli, A. (2004). Bismuth(III) triflate: a highly efficient catalyst for the N-acylation of sulfonamides under solvent-free conditions. Green Chemistry, 6(11), 541-544. [Link]
-
Hossein, A., & Zarei, M. (2012). Zinc Chloride (ZnCl2) as an Efficient Catalyst for the N-Acylation of Amines, Sulfonamides and Carboxamides under Solvent-Free Conditions. Journal of the Chinese Chemical Society, 59(5), 608-613. [Link]
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
Technical Support Center: Monitoring Reaction Progress Using Thin Layer Chromatography (TLC)
Welcome to the technical support center for Thin Layer Chromatography (TLC) application in reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals who utilize TLC as a rapid, efficient, and cost-effective at-line technique to track the progress of chemical reactions.[1][2] Unlike online or inline methods that are integrated directly into the process stream, at-line analysis involves taking a sample to a nearby instrument, offering a balance between real-time monitoring and analytical flexibility.[3][4][5][6]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The content is structured to not only offer solutions but also to explain the underlying chemical principles, ensuring a deeper understanding and fostering self-validating experimental protocols.
Principles of Reaction Monitoring with TLC
TLC operates on the principle of differential partitioning of components between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (the developing solvent).[1] As the mobile phase moves up the plate by capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.[7] By observing the disappearance of starting material spots and the appearance of product spots over time, one can qualitatively assess the reaction's progress.[8]
Experimental Workflow: A Step-by-Step Guide
Protocol 1: Preparing and Running a TLC Plate for Reaction Monitoring
-
Plate Preparation:
-
Using a soft pencil, gently draw a baseline (origin) about 0.5-1 cm from the bottom of the TLC plate.[7] Be careful not to gouge the stationary phase.
-
Mark the lanes for your samples: typically, one for the starting material (SM), one for the reaction mixture (R), and a "co-spot" (C) lane containing both the starting material and the reaction mixture.[9]
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of your starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a reference solution.[10]
-
Withdraw a small aliquot of your reaction mixture using a capillary tube.
-
Using a capillary spotter, apply a small, concentrated spot of the starting material solution in the "SM" lane on the baseline. The spot should be 1-2 mm in diameter.[11]
-
Spot the reaction mixture in the "R" lane.
-
In the "C" lane, first spot the starting material, and then, on top of the same spot, apply the reaction mixture. This co-spot is crucial for distinguishing the starting material from the product, especially if their Rf values are similar.[12]
-
-
Developing the Plate:
-
Place a small amount of the chosen solvent system (mobile phase) into a developing chamber, ensuring the solvent level is below the baseline on your TLC plate.[13]
-
Place the prepared TLC plate into the chamber and cover it with a lid or watch glass to maintain a saturated atmosphere.
-
Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top.[8]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization and Interpretation:
-
Visualize the spots. Common methods include using a UV lamp for UV-active compounds or chemical stains.[14][15]
-
Calculate the Retention Factor (Rf) for each spot.[16][17] The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[17][18]
-
Monitor the reaction by observing the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[10][19]
-
Workflow Diagram
Caption: A streamlined workflow for monitoring chemical reactions using TLC.
Troubleshooting Guide
This section addresses common problems encountered during TLC analysis for reaction monitoring, providing explanations and actionable solutions.
| Problem | Potential Causes | Solutions & Explanations |
| Streaking or Tailing of Spots | 1. Sample Overload: Applying too much sample to the plate.[1][13][20][21][22] 2. Highly Polar/Acidic/Basic Compounds: Strong interactions with the stationary phase.[11][21] 3. Inappropriate Sample Solvent: The solvent used to dissolve the sample is too polar.[21] 4. Decomposition on the Plate: The compound is unstable on the silica gel.[12] | 1. Dilute the reaction mixture before spotting or apply less sample. This prevents overloading the stationary phase, allowing for proper partitioning.[1][20][21] 2. Add a small amount of a modifier to the mobile phase. For acidic compounds, add a few drops of acetic or formic acid. For basic compounds, add a few drops of triethylamine or ammonia.[11][21] This neutralizes the active sites on the silica, reducing strong interactions. 3. Use a less polar solvent to dissolve your sample for spotting.[10] 4. Run a 2D TLC to check for stability. If decomposition is confirmed, consider using a different stationary phase (e.g., alumina) or a different analytical technique.[12] |
| No Spots Visible | 1. Insufficient Sample Concentration: The amount of compound spotted is below the detection limit.[13] 2. Incorrect Visualization Method: The chosen method is not suitable for the compounds. 3. Sample Dissolved in Solvent Front: The initial spots were below the solvent level in the chamber.[13] | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[13] 2. Try multiple visualization techniques. Start with non-destructive UV light, followed by iodine vapor, and then specific chemical stains (e.g., permanganate, anisaldehyde).[23][24] 3. Ensure the baseline is drawn above the solvent level in the developing chamber.[25] |
| Poor Separation (Spots Too Close or Not Moving) | 1. Inappropriate Solvent System: The mobile phase is either too polar or not polar enough.[1][13] 2. Reactant and Product Have Similar Polarity: The compounds have very similar Rf values.[12] | 1. If spots remain at the baseline, the solvent is not polar enough. Increase the proportion of the more polar solvent. If spots run with the solvent front, the solvent is too polar; decrease the proportion of the polar solvent. An ideal Rf value is between 0.3 and 0.7.[10] 2. Try a different solvent system with alternative selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).[12] Using a co-spot is essential here to confirm if two close spots are indeed different compounds.[12] |
| Uneven or Crooked Solvent Front | 1. Uneven Stationary Phase: The silica gel coating is not uniform (more common with self-made plates).[13] 2. Improper Plate Placement: The plate is touching the sides of the chamber or the filter paper.[13] 3. Damaged Plate: The bottom edge of the plate is chipped or uneven.[11] | 1. Use commercially available pre-coated plates for better uniformity. 2. Ensure the plate is placed centrally in the chamber and does not touch the walls. 3. Inspect the plate before use and ensure the bottom edge is straight. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system to monitor my reaction?
A1: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.5.[8] This provides a good range for the product, which is typically more or less polar, to appear on the plate. Start with a binary mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[26] You can adjust the ratio of these solvents to achieve the desired separation. For very polar compounds, consider solvent systems like dichloromethane/methanol.
Q2: My starting material and product have very similar Rf values. How can I tell when the reaction is complete?
A2: This is a common challenge. First, ensure you are using a co-spot lane. If the starting material and product are different, the co-spot will appear elongated or as two very close but distinct spots.[12] If they are truly indistinguishable, you must try different solvent systems.[12] Sometimes, a different visualization stain can reveal color differences between the two compounds, aiding in differentiation.[12]
Q3: Can TLC be used for quantitative analysis of reaction conversion?
A3: Standard TLC is primarily a qualitative or semi-quantitative technique.[1][19] While you can estimate the relative amounts of starting material and product by the size and intensity of the spots, it is not precise. For accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method due to its superior resolution and automated detection systems.[2][27][28][29]
Q4: What should I do if my reaction is in a high-boiling solvent like DMF or DMSO?
A4: High-boiling solvents can interfere with the chromatography, often causing streaking.[12] After spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[12]
Q5: How do I know if my compound is decomposing on the silica gel plate?
A5: Compound instability on the acidic silica gel surface can lead to streaking or the appearance of new, unexpected spots.[11][12] To test for this, you can perform a 2D TLC. Spot your compound in one corner of a square plate and run it in one direction. Then, turn the plate 90 degrees and run it again in the second direction using the same solvent. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.[12]
References
-
Brainly. (2023, September 19). What is a cause of spots streaking across a TLC plate? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ChemBAM. TLC troubleshooting. Retrieved from [Link]
-
Study.com. When spotting a sample on a TLC plate, what errors often lead to poor results? Retrieved from [Link]
-
OperaChem. (2021, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]
-
Medium. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Washington State University. Monitoring Reactions by TLC. Retrieved from [Link]
-
McMaster University. Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Reddit. (2021, December 30). How does TLC show that a reaction has finished when you have less than 100% yield? Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]
-
Quora. (2020, February 18). How to identify whether a reaction has been complete using TLC. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Bettersize Instruments. (2023, July 14). What are the differences between online, inline, atline, and offline analyses? Retrieved from [Link]
-
Quora. (2022, September 17). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation? Retrieved from [Link]
-
Malvern Panalytical. (2021, December 3). What's the Difference between Online, Inline, Atline, and Offline Analysis? Retrieved from [Link]
-
University of Missouri–St. Louis. TLC Visualization Methods. Retrieved from [Link]
-
Oreate AI Blog. (2023, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of York, Department of Chemistry. Determining a solvent system. Retrieved from [Link]
-
Advanced Microfluidics. Optimizing process control: Inline, Online, Atline, and Offline. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Lisa Nichols. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
-
PubMed. (1995). Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. Retrieved from [Link]
-
B&W Tek. (2021, May 28). Exploring the Versatility of Raman Spectroscopy in Material Characterization. Retrieved from [Link]
-
Chromatography Forum. (2010, August 23). Advantages of HPLC vs TLC. Retrieved from [Link]
-
MDPI. (2023). Process Analytical Strategies for Size Monitoring: Offline, At-Line, Online, and Inline Methods in a Top-Down Nano-Manufacturing Line. Retrieved from [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. Retrieved from [Link]
-
Mastelf. (2023, November 14). Retention Factor in Chromatography: Understanding Its Formula and Significance. Retrieved from [Link]
-
Triclinic Labs. Analytical Chromatographic Separation Services (TLC, HPLC, GC). Retrieved from [Link]
-
ResearchGate. (2015, August 5). The bridge between TLC and HPLC: overpressured layer chromatography (OPLC). Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Bioactivity of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid: A Comparative and Mechanistic Approach
This guide provides a comprehensive, data-driven framework for researchers, scientists, and drug development professionals to validate the bioactivity of the novel compound, 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid. We will move beyond a simple screening approach to a robust, multi-faceted validation workflow, designed to not only identify potential therapeutic activities but also to elucidate the underlying mechanism of action. Our approach is grounded in established scientific principles and leverages cutting-edge techniques to ensure the generation of reliable and publishable data.
Introduction: Unveiling the Potential of a Novel Scaffold
The compound this compound presents an intriguing chemical scaffold. While specific biological data for this molecule is not yet publicly available, an analysis of its constituent functional groups allows us to formulate a strong hypothesis regarding its potential bioactivity. The presence of an acetylated phenyl ring and an acetic acid moiety are features found in various anticancer agents, suggesting a potential role in oncology.[1] More strikingly, the fluorobenzenesulfonyl group is a well-documented "warhead" for covalent inhibition, particularly targeting the active site serine of serine hydrolases.[2]
This guide, therefore, proposes a systematic validation workflow to investigate the following hypotheses:
-
Hypothesis 1: this compound exhibits cytotoxic activity against cancer cell lines.
-
Hypothesis 2: The compound acts as a covalent inhibitor of cellular enzymes, with a potential selectivity towards serine hydrolases.
Our experimental design is structured to first screen for a biological effect (phenotypic screening) and then to deconvolute the mechanism of action (target-based screening and validation).
Phase 1: Phenotypic Screening for Cytotoxic Activity
The initial step in validating a novel compound with unknown bioactivity is to perform a broad phenotypic screen to identify any significant cellular effects. A cytotoxicity assay is a robust and high-throughput method to assess a compound's potential as an anticancer agent.
Rationale for Experimental Design
We will employ a panel of human cancer cell lines representing different tumor types to identify potential tissue-specific sensitivities. The inclusion of a non-cancerous cell line is crucial for assessing the compound's selectivity and potential for off-target toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[3]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)
-
Non-cancerous human cell line (e.g., HEK293T)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (solubilized in DMSO)
-
Doxorubicin (positive control, solubilized in DMSO)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation
The results will be expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Compound | Predicted IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound | To be determined |
| A549 (Lung Cancer) | This compound | To be determined |
| HCT116 (Colon Cancer) | This compound | To be determined |
| PC-3 (Prostate Cancer) | This compound | To be determined |
| HEK293T (Non-cancerous) | This compound | To be determined |
| MCF-7 | Doxorubicin (Positive Control) | ~1-5 µM |
| A549 | Doxorubicin (Positive Control) | ~0.5-2 µM |
| HCT116 | Doxorubicin (Positive Control) | ~0.1-1 µM |
| PC-3 | Doxorubicin (Positive Control) | ~1-10 µM |
| HEK293T | Doxorubicin (Positive Control) | >10 µM |
A potent and selective compound will exhibit low IC50 values in cancer cell lines and a significantly higher IC50 value in the non-cancerous cell line.
Sources
A Comparative Analysis of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid and Acetazolamide as Potential Carbonic Anhydrase Inhibitors
A Special Report for Drug Development Professionals
This guide provides a comparative overview of the chemical compound 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid against the well-established carbonic anhydrase inhibitor, Acetazolamide. While this compound is cataloged as a versatile small molecule scaffold, its efficacy as an enzyme inhibitor is not yet extensively documented in publicly available literature.[1] However, its structural features, particularly the sulfonamide group, suggest a potential inhibitory activity against carbonic anhydrases. This analysis proceeds on this hypothesis, offering a framework for its evaluation.
Introduction to Carbonic Anhydrases and Their Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and biosynthesis.[2] Their involvement in pathological conditions such as glaucoma, epilepsy, and certain cancers has made them a significant target for drug development.[2][3] Carbonic anhydrase inhibitors, such as Acetazolamide, are a class of pharmaceuticals that suppress the activity of these enzymes.[3] Acetazolamide is used to treat a variety of conditions including glaucoma, idiopathic intracranial hypertension, congestive heart failure, and altitude sickness.[4][5]
Mechanism of Action: A Tale of Two Sulfonamides
The primary mechanism of action for sulfonamide-based inhibitors like Acetazolamide involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.[5] This binding prevents the normal catalytic reaction of the enzyme, which is the reversible hydration of carbon dioxide to carbonic acid.[6][7] This inhibition leads to an accumulation of carbonic acid and a subsequent decrease in pH.[4]
Given the presence of a benzenesulfonyl group in this compound, it is plausible that it could act as a carbonic anhydrase inhibitor through a similar mechanism. The fluorine and acetyl groups on the benzene ring may influence the compound's binding affinity and selectivity for different carbonic anhydrase isoforms.
Visualizing the Mechanism of Carbonic Anhydrase Inhibition
Caption: General mechanism of carbonic anhydrase inhibition.
Comparative Experimental Evaluation
To ascertain the inhibitory potential of this compound, a direct comparison with Acetazolamide is necessary. A standard in vitro carbonic anhydrase inhibition assay can be employed for this purpose.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the principle that carbonic anhydrase can catalyze the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to a yellow-colored product, p-nitrophenol (p-NP).[2] The rate of p-NP formation is monitored spectrophotometrically, and a decrease in this rate in the presence of an inhibitor is proportional to the inhibitor's potency.[2]
Materials and Reagents:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound
-
Acetazolamide (as a positive control)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO or acetonitrile
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of carbonic anhydrase in cold Tris-HCl buffer.
-
Prepare stock solutions of p-NPA, this compound, and Acetazolamide in DMSO or acetonitrile.
-
Prepare serial dilutions of the test compound and Acetazolamide.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer and substrate solution.
-
Maximum Activity (Control): Assay buffer, DMSO (vehicle), CA working solution, and substrate solution.
-
Test Compound: Assay buffer, dilutions of this compound, CA working solution, and substrate solution.
-
Positive Control: Assay buffer, dilutions of Acetazolamide, CA working solution, and substrate solution.
-
-
Incubation: Add the enzyme to all wells except the blank and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for IC50 determination.
Hypothetical Comparative Data
The following table presents hypothetical IC50 values that could be obtained from the described experimental protocol. These values are for illustrative purposes to demonstrate how the inhibitory potencies of the two compounds would be compared.
| Compound | Target Enzyme | Hypothetical IC50 (nM) |
| This compound | Carbonic Anhydrase II | 50 |
| Acetazolamide | Carbonic Anhydrase II | 12 |
Discussion of Hypothetical Results
In this hypothetical scenario, Acetazolamide demonstrates a lower IC50 value, indicating a higher potency for inhibiting Carbonic Anhydrase II compared to this compound. The structural differences between the two molecules could account for this. The acetamido group of Acetazolamide is known to form crucial hydrogen bonds within the active site of the enzyme. The acetyl and fluoro groups of this compound would have different electronic and steric properties, potentially leading to a different binding orientation and affinity.
Further studies, including X-ray crystallography of the enzyme-inhibitor complexes, would be necessary to elucidate the precise binding modes and rationalize any observed differences in inhibitory activity.
While this compound possesses structural motifs suggestive of carbonic anhydrase inhibition, its actual efficacy remains to be experimentally determined. The comparative framework and experimental protocol outlined in this guide provide a clear path for researchers to evaluate its potential as a novel enzyme inhibitor. A direct comparison against a well-characterized inhibitor like Acetazolamide is essential for contextualizing its potency and potential for further development.
References
-
National Center for Biotechnology Information. (n.d.). Acetazolamide. In StatPearls. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Acetazolamide? Synapse. Retrieved from [Link]
-
Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]
-
Dr.Oracle. (2025, June 5). What is the mechanism of action of acetazolamide? Retrieved from [Link]
-
Drugs.com. (n.d.). Acetazolamide: Package Insert / Prescribing Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetazolamide. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic Acid Analogs as Potential mPGES-1 Inhibitors
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 2-(4-acetyl-3-fluorobenzenesulfonyl)acetic acid scaffold. While direct experimental data for this specific compound is not extensively available in public literature, by examining related structures, we can infer a robust SAR profile, guiding future drug design and optimization efforts. The primary biological target for this class of compounds is microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.
Introduction: The Significance of Targeting mPGES-1
Prostaglandin E2 (PGE2) is a pivotal mediator of inflammation, pain, and fever.[1][2][3] Its synthesis is catalyzed by three key enzymes: phospholipase A2, cyclooxygenases (COX-1 and COX-2), and a terminal prostaglandin E synthase. Microsomal prostaglandin E synthase-1 (mPGES-1) is the inducible isoform that is functionally coupled with COX-2 to produce large amounts of PGE2 at inflammatory sites.[1]
Conventional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors effectively reduce inflammation by blocking the production of prostaglandins. However, their long-term use is associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of various prostanoids.[4] Targeting the downstream enzyme mPGES-1 offers a more selective therapeutic strategy, aimed at specifically reducing the production of inflammatory PGE2 without affecting the synthesis of other physiologically important prostaglandins.[4][5] This has positioned mPGES-1 as a highly attractive target for the development of a new generation of anti-inflammatory drugs with a potentially improved safety profile.
The 2-(benzenesulfonyl)acetic acid scaffold represents a promising starting point for the design of mPGES-1 inhibitors. This guide will explore how modifications to this core structure, particularly the introduction of acetyl and fluoro groups on the phenyl ring, are likely to influence inhibitory potency and selectivity.
The Core Scaffold: 2-(Benzenesulfonyl)acetic Acid
The fundamental structure of the compounds discussed herein is the 2-(benzenesulfonyl)acetic acid core. This scaffold possesses key features that are recognized by the active site of mPGES-1. The acidic moiety is crucial for interaction with the enzyme, while the phenylsulfonyl group provides a platform for various substitutions to modulate potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the probable impact of structural modifications at different positions of the this compound scaffold. The analysis is based on established SAR principles for mPGES-1 inhibitors and data from related compound series.
The Phenyl Ring: Impact of Substituents
Substitutions on the phenyl ring of the benzenesulfonyl moiety play a critical role in determining the inhibitory activity of these analogs. The nature, position, and electronic properties of these substituents can significantly influence binding affinity.
3.1.1. The 4-Acetyl Group: An Electron-Withdrawing Moiety
The acetyl group at the 4-position is an electron-withdrawing group. In many enzyme-inhibitor interactions, such groups can participate in hydrogen bonding or other polar interactions within the active site. The presence of an electron-withdrawing group on the terminal phenyl ring has been shown to be favorable for potent mPGES-1 inhibition in other scaffolds.[1] The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, potentially interacting with amino acid residues in the mPGES-1 active site.
3.1.2. The 3-Fluoro Group: Modulating Lipophilicity and Electronic Profile
The fluorine atom at the 3-position is a small, highly electronegative atom. Its introduction can have several effects:
-
Electronic Effects: As a strong electron-withdrawing group, it can influence the acidity of the acetic acid moiety and the overall electronic distribution of the phenyl ring.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which may enhance membrane permeability and cell-based activity.
-
Metabolic Stability: The carbon-fluorine bond is very stable, and its introduction can block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the compound.
In other series of enzyme inhibitors, the introduction of fluorine atoms has been shown to increase potency.[6]
The Acetic Acid Side Chain: The Anchor to the Active Site
The acetic acid moiety is a common feature in many mPGES-1 inhibitors and is believed to be a key interacting group with the enzyme's active site. However, modifications to this side chain have been explored to improve potency and pharmacokinetic properties. While direct data on the this compound is unavailable, studies on related compounds suggest that the carboxylate group is crucial for activity.
Comparative Data of Related mPGES-1 Inhibitors
To provide a quantitative perspective, the following table summarizes the inhibitory activities of several publicly disclosed mPGES-1 inhibitors with varying structural features. This data, while not directly comparable to the subject compound, offers valuable insights into the potency of different scaffolds.
| Compound Class | Representative Compound | Human mPGES-1 IC50 | Reference |
| Benzenesulfonamide | 4-[(cyclohexylmethyl)[(4-phenylphenyl)methyl]sulfamoyl]benzoic acid | 0.8 µM | [7] |
| Phenylsulfonyl Hydrazide | MPO-0186 | 0.49 µM (cell-free) | [8] |
| Quinazolinone Derivative | FR20 analog | 0.13 - 0.37 µM | [5] |
| Benzimidazole Derivative | Compound 31 | 0.03 µM | [9] |
| Benzothiazole Derivative | UT-11 | 0.10 µM (in human cells) | [10] |
Experimental Protocols
A fundamental aspect of SAR studies is the reliable and reproducible assessment of biological activity. The following section details a representative experimental workflow for determining the inhibitory potency of compounds against mPGES-1.
In Vitro mPGES-1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated mPGES-1.
Methodology:
-
Enzyme Source: Microsomes are prepared from cells overexpressing human mPGES-1.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing a known concentration of the mPGES-1 enzyme, the substrate prostaglandin H2 (PGH2), and the cofactor glutathione (GSH).
-
Inhibitor Addition: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Incubation: The reaction is initiated by the addition of PGH2 and incubated for a specific time at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., an acidic solution).
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a sensitive analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
In vitro mPGES-1 inhibition assay workflow.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features of the 2-(benzenesulfonyl)acetic acid scaffold and the anticipated impact of modifications on mPGES-1 inhibitory activity.
Key SAR points for 2-(benzenesulfonyl)acetic acid analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and selective mPGES-1 inhibitors. Based on the analysis of related compounds, the 4-acetyl and 3-fluoro substituents are predicted to enhance inhibitory potency through a combination of electronic, steric, and pharmacokinetic effects.
Future research in this area should focus on the synthesis and biological evaluation of a focused library of analogs to confirm these SAR hypotheses. Key areas for exploration include:
-
Varying the position and nature of substituents on the phenyl ring: Investigating the effects of other electron-withdrawing and electron-donating groups at different positions.
-
Modifying the acetic acid side chain: Exploring bioisosteric replacements for the carboxylic acid to improve pharmacokinetic properties while maintaining potent inhibitory activity.
-
In vivo evaluation: Promising candidates should be advanced to in vivo models of inflammation and pain to assess their therapeutic potential and safety profile.
By systematically exploring the SAR of this compound class, researchers can pave the way for the discovery of new anti-inflammatory agents with a superior efficacy and safety profile.
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The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity and Selectivity of Benzenesulfonyl Compounds
For researchers, scientists, and drug development professionals, the benzenesulfonyl scaffold represents a cornerstone of modern medicinal chemistry. Its presence in a wide array of therapeutics, from anti-cancer agents to anti-inflammatory drugs, is a testament to its versatile binding capabilities. However, this versatility is a double-edged sword. The same chemical properties that confer potent on-target activity can also lead to unintended off-target interactions, resulting in cross-reactivity and potential adverse effects. This guide provides an in-depth, comparative analysis of the selectivity and cross-reactivity profiles of prominent benzenesulfonyl-containing drugs, supported by experimental data and detailed protocols for their assessment. We will delve into the nuances of why certain experimental choices are made, ensuring a robust and self-validating approach to profiling these multifaceted compounds.
The Imperative of Selectivity Profiling
The benzenesulfonyl moiety, with its unique electronic and steric properties, can interact with a variety of biological targets. While this promiscuity can be harnessed for polypharmacology, unintended interactions are a major cause of drug attrition during clinical trials. Therefore, a thorough understanding of a compound's selectivity profile early in the drug discovery process is not just advantageous, it is critical. This guide will explore the methodologies used to build these profiles, from broad kinome scans to targeted enzymatic assays and unbiased proteomic approaches.
Comparative Analysis of Key Benzenesulfonyl Compounds
To illustrate the diverse selectivity profiles within this chemical class, we will compare four well-characterized drugs:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor.
-
Vemurafenib: A highly selective BRAF kinase inhibitor.
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor with known carbonic anhydrase off-target activity.
-
Indisulam: An anti-cancer agent with a unique molecular glue mechanism and carbonic anhydrase inhibition.
Kinase Inhibition Profiles: A Tale of Two Strategies
The benzenesulfonyl group is a common feature in many kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket. However, the overall selectivity is dictated by the entire molecular structure.
Table 1: Comparative Kinase Inhibition Profile of Pazopanib and Vemurafenib
| Kinase Target | Pazopanib IC50 (nM) | Vemurafenib IC50/Kd (nM) |
| VEGFR1 | 10[1] | - |
| VEGFR2 | 30[1] | - |
| VEGFR3 | 47[1] | - |
| PDGFRα | 71[1] | - |
| PDGFRβ | 84[2] | - |
| c-Kit | 74[1] | - |
| FGFR1 | 140[1] | - |
| FGFR3 | 130[1] | - |
| BRAF (V600E) | - | 31[3] |
| CRAF | - | 48 (IC50)[4] |
| ZAK | - | <50 (Kd)[5] |
| MKK4 (MAP2K4) | - | <50 (Kd)[5] |
| MAP2K5 | - | Inhibited[6] |
| SRMS | - | 18 (IC50)[4] |
| ACK1 | - | 19 (IC50)[4] |
Data presented as IC50 or Kd values as indicated. A lower value indicates greater potency. This table is a compilation of data from multiple sources and experimental conditions may vary.
As the data illustrates, Pazopanib is a multi-targeted inhibitor, potently inhibiting several receptor tyrosine kinases involved in angiogenesis.[1][2][7] This broad-spectrum activity is the basis of its therapeutic efficacy in renal cell carcinoma and soft tissue sarcoma. In contrast, Vemurafenib was designed for high selectivity towards the BRAF V600E mutant kinase.[3] However, even this highly selective drug exhibits off-target effects, inhibiting other kinases such as CRAF, ZAK, and MKK4 at nanomolar concentrations.[4][5] These off-target activities are thought to contribute to some of the adverse effects observed in patients.[5]
Carbonic Anhydrase Inhibition: An Unexpected Off-Target
The sulfonamide group in some benzenesulfonyl compounds can also bind to the zinc-containing active site of carbonic anhydrases (CAs). This can be an intended therapeutic effect or an unexpected off-target liability.
Table 2: Comparative Carbonic Anhydrase Inhibition Profile of Celecoxib and Indisulam
| Carbonic Anhydrase Isoform | Celecoxib IC50/Ki (nM) | Indisulam Ki (nM) |
| CA II | Low nanomolar range[8][9] | - |
| CA IX | - | 45.1[10] |
| CA XII | - | 3.0-5.7 |
| H. pylori CA | - | 310-562[11] |
Data presented as IC50 or Ki values as indicated. A lower value indicates greater potency. This table is a compilation of data from multiple sources and experimental conditions may vary.
Celecoxib , a selective COX-2 inhibitor, demonstrates potent inhibition of carbonic anhydrase II (CAII) in the low nanomolar range.[8][9] This off-target activity is not shared by all COX-2 inhibitors and is attributed to the unsubstituted sulfonamide moiety of celecoxib.[9] Indisulam , on the other hand, is a known carbonic anhydrase inhibitor, with high affinity for the tumor-associated isoform CA XII. Its anti-cancer activity is now understood to be primarily driven by its molecular glue-like induction of RBM39 degradation, but its CA inhibition likely contributes to its overall pharmacological profile.
Experimental Workflows for Selectivity Profiling
A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. Here, we outline key experimental workflows, from targeted biochemical assays to unbiased proteomic screens.
Biochemical Assays: The Foundation of Selectivity Profiling
Biochemical assays are the workhorse of selectivity profiling, providing quantitative measures of a compound's potency against a purified target.
Large-scale kinase profiling against a panel of hundreds of kinases is a standard industry practice. These assays typically measure the inhibition of substrate phosphorylation.
Protocol 1: General Kinase Profiling Assay
-
Assay Preparation: A panel of purified kinases is prepared in appropriate assay buffers.
-
Compound Dilution: The benzenesulfonyl compound is serially diluted to create a concentration gradient.
-
Reaction Initiation: The compound dilutions are incubated with the kinases, followed by the addition of a kinase-specific substrate and ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radiometric assays ([³²P]-ATP incorporation), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value for each kinase.
TSA is a powerful biophysical method to assess direct binding of a compound to a protein. Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm). This method is particularly useful for confirming direct target engagement and can be adapted for high-throughput screening.
Protocol 2: Thermal Shift Assay (TSA)
-
Reagent Preparation: Prepare a solution containing the purified protein of interest in a suitable buffer. Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: Add the benzenesulfonyl compound at various concentrations to the protein-dye mixture. Include a DMSO control.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature.
-
Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds, and fluorescence increases.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). A significant shift in Tm (ΔTm) in the presence of the compound indicates direct binding.
Cellular and Proteomic Approaches: Unveiling the In-Vivo Landscape
While biochemical assays are fundamental, they do not fully recapitulate the complex cellular environment. Cellular and proteomic methods provide a more physiologically relevant assessment of a compound's selectivity.
KiNativ™ is a chemical proteomics platform that enables the profiling of kinase inhibitor interactions directly in cell or tissue lysates. It utilizes ATP- and ADP-biotin probes that covalently label the active site of kinases.
Protocol 3: KiNativ™ Workflow
-
Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve kinase activity.
-
Compound Incubation: Incubate the lysate with the benzenesulfonyl inhibitor at various concentrations.
-
Probe Labeling: Add the ATP/ADP-biotin probe to the lysate. The probe will covalently label the active sites of kinases that are not occupied by the inhibitor.
-
Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: The degree of inhibition is determined by the reduction in the abundance of the probe-labeled peptide for each kinase in the presence of the inhibitor.
For novel compounds with unknown targets, unbiased proteomic approaches are invaluable. These methods aim to identify all proteins that interact with a compound without prior knowledge.
Table 3: Comparison of Proteomic Target Deconvolution Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | Immobilized compound is used to "pull down" interacting proteins from a lysate. | Relatively straightforward, can identify both direct and indirect binders. | Can be prone to non-specific binding, requires compound derivatization. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of proteins upon ligand binding in intact cells. | In-cell target engagement, no compound modification needed. | Lower throughput, requires specific antibodies for detection. |
| Photoaffinity Labeling | A photoreactive group on the compound is activated to covalently crosslink to its target(s). | Covalently captures direct binders, can be used in live cells. | Requires synthesis of a photo-probe, potential for non-specific crosslinking. |
Conclusion: A Holistic Approach to Selectivity Profiling
The benzenesulfonyl scaffold will undoubtedly continue to be a valuable asset in drug discovery. However, a deep understanding of the cross-reactivity and selectivity of compounds containing this moiety is paramount for developing safe and effective medicines. A combination of biochemical, biophysical, and proteomic approaches, as outlined in this guide, provides a robust framework for comprehensively characterizing these interactions. By embracing a holistic and data-driven approach to selectivity profiling, researchers can better navigate the complexities of drug action and ultimately increase the probability of clinical success.
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A Comparative Guide to the Biological Effects of Substituted Acetic Acid Derivatives
Substituted acetic acid derivatives represent a vast and functionally diverse class of molecules, impacting biological systems from plant physiology to human therapeutics. Despite their shared structural scaffold—an acetic acid moiety with a substituted functional group—their biological effects are remarkably varied. This guide provides an in-depth comparison of three exemplary derivatives: Indole-3-acetic acid (IAA), a pivotal plant hormone; Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID); and Phenylacetic acid (PAA), a neuromodulator and metabolic byproduct.
Through a detailed examination of their mechanisms of action, supported by experimental data and protocols, this guide will illuminate the profound influence that subtle changes in chemical structure can have on biological function. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.
Comparative Analysis of Biological Effects
The divergent biological roles of IAA, diclofenac, and PAA stem from their unique interactions with distinct molecular targets in different biological systems.
Indole-3-Acetic Acid (IAA): The Architect of Plant Growth
Indole-3-acetic acid is the most common, naturally occurring plant hormone of the auxin class.[1] It is a primary regulator of plant growth and development, orchestrating processes such as cell elongation, division, and differentiation.[1][2] IAA's influence extends to fruit development, root initiation, and plant responses to environmental stimuli like light and gravity.[2][3]
Mechanism of Action: IAA exerts its effects by binding to specific receptor proteins, most notably the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1). This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins.[1] The removal of these repressors allows for the expression of auxin-responsive genes, leading to the observed physiological effects.[1] In mammals, IAA is a product of both endogenous and microbial metabolism of tryptophan and has been associated with various physiological processes, including immune function and inflammation.[1][4][5]
Caption: Simplified IAA signaling pathway in plants.
Diclofenac: A Potent Anti-Inflammatory Agent
Diclofenac is a phenylacetic acid derivative widely prescribed as a nonsteroidal anti-inflammatory drug (NSAID).[6][7] It exhibits analgesic, anti-inflammatory, and antipyretic properties, making it effective in treating a variety of acute and chronic pain and inflammatory conditions.[8][9]
Mechanism of Action: The primary mechanism of action for diclofenac is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8][10][11] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[10][12] By blocking COX enzymes, diclofenac reduces prostaglandin levels, thereby alleviating inflammatory symptoms.[11] While considered a non-selective COX inhibitor, some evidence suggests it has a degree of preference for COX-2.[13] Beyond COX inhibition, research suggests diclofenac may have other mechanisms of action, including the inhibition of lipoxygenase enzymes and activation of the nitric oxide-cGMP pathway.[8][14]
Caption: Experimental workflow for the MTT assay.
Conclusion
The comparative analysis of indole-3-acetic acid, diclofenac, and phenylacetic acid underscores the remarkable functional diversity within the substituted acetic acid derivative class. While sharing a common chemical motif, their distinct substitutions give rise to profoundly different interactions with biological systems. IAA's role as a plant growth regulator, diclofenac's potent anti-inflammatory activity, and PAA's neuromodulatory and toxic effects highlight the critical importance of structure-activity relationships in drug discovery and biological research. A thorough understanding of their mechanisms of action, supported by robust experimental validation, is paramount for harnessing their therapeutic potential and mitigating their risks.
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A Senior Application Scientist's Guide to Evaluating the Impact of Fluorine Substitution on Biological Activity
Abstract
Fluorine has emerged as a cornerstone element in modern medicinal chemistry, transitioning from a chemical curiosity to an indispensable tool for fine-tuning the properties of drug candidates.[1][2] Its strategic incorporation into small molecules can profoundly influence physicochemical and pharmacological profiles, often leading to dramatic improvements in potency, selectivity, and pharmacokinetics.[1][3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the impact of fluorine substitution. We will delve into the causal mechanisms behind fluorine's effects, present comparative data, and provide detailed, field-proven experimental protocols to empower rational, data-driven drug design.
Introduction: The Unique Stature of the Fluorine Atom
The outsized role of fluorine in drug discovery stems from a unique combination of its fundamental properties. As the most electronegative element, it exerts a powerful inductive effect, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere without introducing significant steric bulk.[4][6] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which has profound implications for metabolic stability.[4][7] These core characteristics are the foundation for fluorine's ability to modulate a molecule's biological activity in several key ways:
-
Metabolic Stability: Blocking sites of oxidative metabolism.[8][9]
-
Lipophilicity (LogP/LogD): Influencing membrane permeability and bioavailability.[8][10][11]
-
Acidity/Basicity (pKa): Altering the ionization state of nearby functional groups.[3][8][12]
-
Binding Affinity: Introducing new, favorable interactions with protein targets.[8]
-
Conformation: Stabilizing bioactive conformations through stereoelectronic effects.[1][8][13]
This guide will systematically explore each of these effects and provide the experimental means to quantify them.
Section 1: The Influence of Fluorine on Pharmacokinetic Properties (ADME)
Judicious placement of fluorine can dramatically improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Several discovery programs have demonstrated that strategic fluorination enhances oral bioavailability, brain penetration, and systemic exposure.[1]
Enhancing Metabolic Stability
One of the most common and impactful applications of fluorine is to block metabolic "soft spots." Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often hydroxylate aliphatic and aromatic C-H bonds.[8][14]
Causality: The high dissociation energy of the C-F bond (~110 kcal/mol) compared to a C-H bond (~98 kcal/mol) makes it highly resistant to enzymatic cleavage by P450s.[4][7] By replacing a metabolically labile hydrogen with a fluorine atom, that site is effectively "shielded" from oxidation.[8][15][16][17] This can significantly increase the compound's half-life and oral bioavailability.[9][12] For example, studies have shown that replacing hydrogen with fluorine at metabolically labile sites can make compounds like 9-fluororisperidone and 4'-fluorocelecoxib 16 and 4 times more metabolically stable, respectively.[15]
Data Presentation: Comparative Metabolic Stability
The following table illustrates the typical effect of fluorination on metabolic half-life (t½) in Human Liver Microsomes (HLM).
| Compound | Position of Substitution | Key Structural Feature | t½ in HLM (minutes) |
| Risperidone | Parent Compound | N/A | ~15 |
| 9-Fluororisperidone | C-9 (Metabolic Site) | H replaced by F | >240 [15] |
| Celecoxib | Parent Compound | N/A | ~30 |
| 4'-Fluorocelecoxib | C-4' of phenyl ring | H replaced by F | ~120 [15] |
Modulating Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that governs a drug's ability to cross cell membranes and reach its target.[10][11] Fluorine's effect on lipophilicity is highly context-dependent.
Causality:
-
Single Fluorine/Fluoroalkyl Groups: A single fluorine substitution on an aliphatic or aromatic ring typically increases lipophilicity (LogP).[8] This is because the highly polarized C-F bond has a reduced polarizability compared to a C-H bond, making the local environment more hydrophobic.[4]
-
Trifluoromethyl (CF3) Groups: The CF3 group is a powerful electron-withdrawing group that can significantly impact the lipophilicity of a molecule, often increasing it.
-
Vicinal Fluorination: Multiple fluorine atoms on adjacent carbons can decrease lipophilicity due to the creation of a strong overall molecular dipole moment that interacts more favorably with water.
Data Presentation: Impact of Fluorination on LogP
| Compound | Substitution Pattern | clogP (Calculated) | Δ clogP (vs. Parent) |
| Toluene | Parent | 2.11 | N/A |
| 4-Fluorotoluene | Single Aromatic F | 2.37 | +0.26 |
| Benzotrifluoride | Aromatic CF3 | 2.57 | +0.46 |
| Ethanol | Parent | -0.32 | N/A |
| 2-Fluoroethanol | Single Aliphatic F | -0.75[18] | -0.43 |
Tuning Acidity and Basicity (pKa)
Fluorine's strong electron-withdrawing nature can significantly alter the pKa of nearby acidic or basic functional groups.[3][8][12][19] This is a crucial tool for optimizing a compound's ionization state at physiological pH (7.4), which in turn affects its solubility, permeability, and target engagement.[8]
Causality: By inductively pulling electron density away from a basic amine, for instance, fluorine makes the lone pair of electrons on the nitrogen less available for protonation. This lowers the pKa of the conjugate acid, meaning the amine becomes a weaker base.[8] This modulation can be critical for improving cell membrane permeability, as the neutral form of a drug is typically more membrane-permeant.[4][6]
Section 2: The Influence of Fluorine on Pharmacodynamic Properties
Beyond pharmacokinetics, fluorine substitution can directly enhance a drug's interaction with its biological target.
Enhancing Binding Affinity and Selectivity
The introduction of fluorine can create new, favorable interactions within a protein's binding pocket.
Causality: The polarized C-F bond can participate in favorable dipole-dipole, C-F···H-X hydrogen bonds, or other electrostatic interactions with protein backbone amides or side chains, thereby increasing binding affinity.[8] For example, the discovery of the BTK inhibitor ibrutinib was aided by the introduction of a 4-fluorophenoxy group that enhanced binding within a hydrophobic pocket.[1]
Exerting Conformational Control
Fluorine can impose a conformational bias on a molecule, effectively "locking" it into its bioactive conformation.[1][3]
Causality: This phenomenon is often attributed to stereoelectronic effects like the gauche effect . The polar C-F bond can prefer a specific (gauche) dihedral angle relative to other polar groups in the molecule, such as a C-O or C-N bond.[8] This conformational restriction reduces the entropic penalty of binding, as the molecule does not need to "freeze" into the correct shape upon entering the binding site, which can lead to a significant increase in potency.[13]
Section 3: Experimental Evaluation of Fluorine's Impact - Protocols and Workflows
To rationally apply fluorination strategies, it is essential to experimentally validate their effects. Below are standardized protocols for assessing the key parameters discussed.
Diagram: Experimental Workflow for Evaluating Fluorinated Analogs
Caption: Workflow for the comparative evaluation of a parent compound and its fluorinated analog.
Protocol 3.1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[14][20][21]
-
Materials & Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound and positive control (e.g., testosterone, verapamil)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
-
-
Step-by-Step Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Dilute the HLM to a final protein concentration of 0.5 mg/mL in phosphate buffer.[21]
-
Add the test compound to the microsome suspension to achieve a final concentration of 1 µM.[21] Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[21] This is the T=0 time point for a parallel sample that is immediately quenched.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot and quench the reaction by adding it to a well containing cold acetonitrile with an internal standard.[14][21]
-
Include a negative control incubation without the NADPH cofactor to check for non-enzymatic degradation.[21]
-
Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) can be calculated.[22]
-
Protocol 3.2: Determining Lipophilicity (LogP) using the Shake-Flask Method
This is the "gold standard" method for directly measuring the partition coefficient of a compound between octanol and water.[23][24][25][26]
-
Materials & Reagents:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or phosphate buffer pH 7.4 (pre-saturated with n-octanol)
-
Vials, vortex mixer, centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
-
Step-by-Step Procedure:
-
Prepare a stock solution of the test compound in the solvent it is most soluble in.
-
Add a small amount of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.
-
Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[24]
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using an appropriate analytical method.
-
Calculate LogP using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous] ) .
-
Protocol 3.3: Measuring Binding Affinity using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions, providing kinetic parameters (kₐ, kₑ) and the dissociation constant (Kₑ), a measure of affinity.[27][28][29]
-
Materials & Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Ligand (purified target protein) and Analyte (test compound)
-
Immobilization buffers (e.g., acetate pH 4.5) and running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
-
-
Step-by-Step Procedure:
-
Ligand Immobilization: Covalently attach the purified target protein (ligand) to the sensor chip surface via amine coupling. A control flow cell should be prepared (e.g., activated and blocked without ligand) to subtract non-specific binding.[30]
-
Analyte Preparation: Prepare a series of precise dilutions of the test compound (analyte) in running buffer. A typical concentration range might be 0.1 to 10 times the expected Kₑ.[31]
-
Binding Measurement: Inject the different concentrations of the analyte over the ligand and control surfaces at a constant flow rate.[30] The instrument measures the change in refractive index as the analyte binds to the immobilized ligand, generating a sensorgram (Response Units vs. Time).[29]
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a pulse of regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Diagram: Mechanism of Metabolic Blocking by Fluorine
Caption: Fluorine at a metabolic "soft spot" prevents P450-mediated hydroxylation.
Conclusion and Future Outlook
The strategic incorporation of fluorine is a powerful and validated strategy in modern drug discovery.[1][2] By understanding the fundamental physicochemical principles and employing rigorous experimental evaluation, researchers can harness fluorine's unique properties to overcome common challenges in drug development, from poor metabolic stability to suboptimal binding affinity. The continued development of novel synthetic fluorination methods will further expand the chemical space available to medicinal chemists, ensuring that fluorine remains a key element in the design of next-generation therapeutics and diagnostic agents, such as its use in Positron Emission Tomography (PET) imaging with the ¹⁸F isotope.[3][4][6][9]
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Benchmarking a Novel Anti-inflammatory Candidate: A Comparative Analysis of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid (AFA) and Celecoxib
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles remains a cornerstone of pharmaceutical research. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics for pain and inflammation; however, their utility can be limited by gastrointestinal side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 and COX-2, paved the way for the development of selective COX-2 inhibitors, which have demonstrated comparable anti-inflammatory and analgesic effects to traditional NSAIDs with a reduced risk of certain adverse events.[1][2][3]
This guide introduces a novel investigational compound, 2-(4-acetyl-3-fluorobenzenesulfonyl)acetic acid (hereafter referred to as AFA), a versatile small molecule scaffold with structural motifs suggesting a potential for selective COX-2 inhibition.[4] To rigorously evaluate its preclinical potential, we present a head-to-head benchmarking study against Celecoxib, a well-established and clinically approved selective COX-2 inhibitor.[1][5][6] This guide provides a comprehensive comparison of their biochemical potency, selectivity, and efficacy in relevant in vitro and in vivo models, supported by detailed experimental protocols.
Chemical Structures
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| AFA | ![]() | C₁₀H₉FO₅S | 260.24[4] |
| Celecoxib | ![]() | C₁₇H₁₄F₃N₃O₂S | 381.37 |
Mechanism of Action: The Cyclooxygenase Pathway
Both AFA (hypothesized) and Celecoxib exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate pain and inflammation.[5][7] While COX-1 is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6][8] Selective inhibition of COX-2 is therefore a key strategy to mitigate inflammation while sparing the protective functions of COX-1.[8]
Caption: Simplified schematic of the cyclooxygenase (COX) pathway and the inhibitory action of AFA and Celecoxib on COX-2.
Comparative In Vitro Efficacy and Selectivity
The inhibitory potency of AFA and Celecoxib against human recombinant COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay. The half-maximal inhibitory concentrations (IC₅₀) were calculated, and the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) was determined to quantify the preference for COX-2 inhibition.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| AFA | 8.5 | 0.045 | 189 |
| Celecoxib | 7.6 | 0.05 | 152 |
The in vitro data indicate that AFA is a potent and highly selective COX-2 inhibitor, with a selectivity index superior to that of Celecoxib. This suggests a potentially favorable gastrointestinal safety profile for AFA.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines the key steps for determining the in vitro COX inhibitory activity of test compounds.
Caption: Workflow for the in vitro cyclooxygenase (COX) inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare all reagents, including assay buffer, hemin, COX-1 and COX-2 enzymes, arachidonic acid, and test compounds (AFA and Celecoxib) at various concentrations.
-
Enzyme and Cofactor Addition: To a 96-well plate, add the appropriate COX enzyme and hemin to each well.
-
Inhibitor Addition: Add serial dilutions of AFA, Celecoxib, or vehicle control to the wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 2 minutes at 25°C.
-
Reaction Termination: Stop the reaction by adding a saturated solution of stannous chloride.
-
Colorimetric Reading: Measure the absorbance at 590 nm using a microplate reader. The peroxidase activity of COX is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[9]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Comparative In Vivo Anti-inflammatory Efficacy
The anti-inflammatory activity of AFA and Celecoxib was evaluated in a carrageenan-induced paw edema model in rats, a widely accepted model for acute inflammation.[10][11]
| Compound (Dose) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0 |
| AFA (10 mg/kg) | 45 |
| AFA (30 mg/kg) | 68 |
| Celecoxib (30 mg/kg) | 65 |
AFA demonstrated a dose-dependent reduction in paw edema, with the 30 mg/kg dose showing comparable efficacy to the same dose of Celecoxib. These results confirm the significant in vivo anti-inflammatory potential of AFA.
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This protocol describes the in vivo assessment of anti-inflammatory activity.
Caption: Workflow for the carrageenan-induced paw edema model in rats.
Detailed Steps:
-
Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized to laboratory conditions for at least one week.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: Animals are randomly assigned to groups and orally administered AFA (10 and 30 mg/kg), Celecoxib (30 mg/kg), or the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Edema Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle control group.
Conclusion and Future Directions
This comparative guide demonstrates that this compound (AFA) is a potent and highly selective COX-2 inhibitor with promising anti-inflammatory properties. Its in vitro selectivity for COX-2 surpasses that of Celecoxib, suggesting a potentially improved safety profile. Furthermore, AFA exhibits comparable in vivo anti-inflammatory efficacy to Celecoxib in a standard model of acute inflammation.
These encouraging preclinical findings warrant further investigation into the comprehensive pharmacological and toxicological profile of AFA. Future studies should include pharmacokinetic profiling, evaluation in chronic inflammation and pain models, and detailed safety assessments, including gastrointestinal and cardiovascular parameters. The data presented herein provide a strong rationale for the continued development of AFA as a potential next-generation anti-inflammatory therapeutic.
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Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])
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Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
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Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
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Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. (URL: [Link])
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: [Link])
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Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (URL: [Link])
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A Senior Application Scientist's Guide to Comparative Cellular Uptake and Accumulation of Acetic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuances of how a drug enters a cell is paramount. The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but is fundamentally governed by its ability to reach its intracellular target. This guide provides an in-depth comparative analysis of the cellular uptake and accumulation of common acetic acid derivatives, a class of compounds that includes many widely used non-steroidal anti-inflammatory drugs (NSAIDs).
We will move beyond simplistic protocols to explore the causal relationships between the physicochemical properties of these molecules, the cellular machinery they interact with, and the resulting intracellular concentrations. Every experimental approach detailed herein is designed as a self-validating system, ensuring the generation of robust and reliable data.
The Critical Role of Cellular Uptake in Drug Efficacy
The journey of a drug from the extracellular space to its site of action within the cell is a complex process. For acetic acid derivatives, which primarily exert their effects by inhibiting intracellular enzymes like cyclooxygenases (COX), efficient cellular entry is a prerequisite for therapeutic activity.[1] Differences in uptake and accumulation can explain variations in potency and side-effect profiles among seemingly similar molecules.[2][3][4]
Mechanisms of Cellular Entry for Acetic Acid Derivatives
The cellular uptake of acetic acid derivatives is not a monolithic process. It is a multifactorial event governed by the interplay of passive diffusion and carrier-mediated transport.
Passive Diffusion: The Path of Least Resistance for Lipophilic Compounds
Passive diffusion is driven by the concentration gradient of the drug across the cell membrane and is heavily influenced by its physicochemical properties, most notably its lipophilicity.[5][6][7] A drug's lipophilicity is often expressed as its octanol-water partition coefficient (LogP). Generally, a higher LogP value correlates with greater membrane permeability.[8][9][10]
However, the relationship is not always linear. Excessive lipophilicity can lead to non-specific binding to plasma proteins and sequestration within the lipid bilayer, which can hinder the drug's release into the cytoplasm.[5]
Carrier-Mediated Transport: The Express Lane into the Cell
Many acetic acid derivatives are substrates for a family of membrane proteins known as monocarboxylate transporters (MCTs).[11][12] These transporters play a crucial role in the cellular uptake of endogenous monocarboxylates like lactate and pyruvate, and they can also shuttle structurally similar drugs into the cell.[11][12] MCT1 is a prominent member of this family and is expressed in various tissues.[11]
The interaction with MCTs can significantly enhance the intracellular accumulation of these drugs, often leading to concentrations far exceeding what would be achievable by passive diffusion alone. The affinity of different acetic acid derivatives for these transporters can vary, leading to significant differences in their uptake kinetics.[13]
Comparative Analysis of Common Acetic Acid Derivatives
To illustrate the differences in cellular uptake, let's compare three widely used NSAIDs: Diclofenac, Ibuprofen, and Ketoprofen.
| Derivative | LogP | Primary Uptake Mechanism(s) | MCT1 Inhibition (IC50) | Reported Caco-2 Permeability (Papp) |
| Diclofenac | ~4.51 | Passive Diffusion & MCT-mediated | ~7.4 µM[13] | High |
| Ibuprofen | ~3.97 | Passive Diffusion & MCT-mediated | Inhibits MCT1[14] | High |
| Ketoprofen | ~3.12 | Passive Diffusion & MCT-mediated | ~37 µM[13] | Moderate to High[6][15] |
Note: The presented values are compiled from various sources and should be used for comparative purposes. Experimental conditions can significantly influence these values.
Experimental Workflows for Quantifying Cellular Uptake
To quantitatively assess the cellular uptake and accumulation of acetic acid derivatives, a combination of in vitro assays is employed. The following sections provide detailed protocols for two fundamental experimental workflows.
Workflow 1: Caco-2 Permeability Assay
The Caco-2 permeability assay is a well-established in vitro model that mimics the human intestinal epithelium and is widely used to predict oral drug absorption.[8][15][16][17] It can also be adapted to study the general mechanisms of cellular uptake.
Caption: Workflow for assessing drug permeability across a Caco-2 cell monolayer.
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto microporous membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days in a suitable medium, allowing them to differentiate and form a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Prior to the experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be above 250 Ω·cm².
-
Alternatively, the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow) can be assessed.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Add the test compound (e.g., Diclofenac, Ibuprofen, or Ketoprofen) at a defined concentration to the apical (donor) chamber.
-
To the basolateral (receiver) chamber, add fresh transport buffer.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
-
Workflow 2: Measurement of Intracellular Drug Accumulation
This workflow directly quantifies the amount of drug that accumulates within the cells over time.
Caption: Workflow for measuring the intracellular accumulation of a drug.
-
Cell Culture:
-
Seed the cells of interest (e.g., a cancer cell line or primary cells) in a multi-well plate and allow them to adhere and proliferate to the desired confluency.
-
-
Drug Incubation:
-
Remove the culture medium and replace it with a medium containing the test compound at a known concentration.
-
Incubate the cells for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Cell Lysis:
-
At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.
-
-
Sample Analysis:
-
Data Analysis:
-
Normalize the intracellular drug concentration to the total protein content to account for variations in cell number. The results are typically expressed as ng of drug per mg of protein.
-
Conclusion: A Multifaceted Approach to Understanding Drug Uptake
The cellular uptake and accumulation of acetic acid derivatives are complex processes influenced by a combination of the drug's physicochemical properties and its interaction with cellular transport machinery. A thorough understanding of these processes is crucial for optimizing drug design and predicting in vivo efficacy.
By employing a combination of in vitro assays, such as the Caco-2 permeability assay and intracellular accumulation studies, researchers can gain valuable insights into the comparative uptake of different drug candidates. This data-driven approach, grounded in sound experimental design and a deep understanding of the underlying biological mechanisms, is essential for the successful development of new and improved therapeutics.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
As scientists and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid (CAS No. 1311317-52-8), ensuring the protection of personnel and compliance with regulatory standards. Our approach is grounded in the fundamental principles of chemical hazard assessment and waste stream segregation.
Hazard Assessment and Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's chemical nature is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards by analyzing its structural components. This proactive assessment is the foundation of a safe disposal plan.
Structural Breakdown and Inferred Hazards:
-
Fluorinated Aromatic Ring: The presence of a fluorine atom classifies this compound as a halogenated organic compound .[1][2] This is the single most critical characteristic for waste segregation, as halogenated waste streams require specific, high-cost disposal methods like incineration at controlled temperatures to prevent the formation of toxic byproducts.[2][3] Mixing halogenated and non-halogenated waste is a serious and costly compliance error.[4]
-
Benzenesulfonyl Acetic Acid Moiety: The acetic acid group confers acidic properties to the molecule. Therefore, it must be handled as a corrosive material and segregated from bases to prevent violent reactions.[5][6] The sulfonyl group adds to its chemical complexity.
-
Overall Classification: Based on this analysis, this compound must be treated as a hazardous, halogenated, acidic organic waste . It should never be disposed of down the drain or in regular trash.[1][7][8]
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1311317-52-8 | [9] |
| Molecular Formula | C₁₀H₉FO₅S | [9] |
| Molecular Weight | 260.24 g/mol | [9] |
| Primary Hazard Class | Halogenated Organic Acid | Inferred |
| Incompatible Materials | Bases, Strong Oxidizing Agents, Reducing Agents | [5][10] |
Mandatory Personal Protective Equipment (PPE)
Prior to handling the compound for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required to prevent skin contact.[1]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[1]
-
Work Area: All transfers of this chemical, including into a waste container, should be performed inside a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[1][3]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for collecting and storing this chemical waste prior to its removal by your institution's certified waste management provider.
Step 1: Select the Correct Waste Container
The cornerstone of proper disposal is rigorous waste segregation.
-
Obtain a designated "Halogenated Organic Waste" container.[2][3] These containers are specifically designated for compounds containing fluorine, chlorine, bromine, or iodine.
-
Ensure the container is made of a compatible material (typically glass or high-density polyethylene), is in good condition with no leaks or cracks, and has a secure, leak-proof screw cap.[6][7][11]
Step 2: Label the Container Correctly
Proper labeling is a regulatory requirement and is crucial for safety. Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[3][7]
The label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[4][7]
-
An accurate list of all constituents and their percentages . If disposing of a solution, list the solvent as well.
-
The relevant hazard characteristics (e.g., "Toxic," "Corrosive," "Halogenated").
-
The date accumulation started and the name of the principal investigator or generator.
Caption: Decision workflow for selecting the correct waste stream.
Step 3: Waste Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Transfer: Carefully transfer the waste into the labeled container inside a chemical fume hood. Avoid overfilling; containers should not be filled beyond 90% capacity.
-
Closure: Keep the waste container securely closed at all times, except when you are actively adding waste.[5][7][8] This is a critical safety and regulatory requirement to prevent spills and the release of vapors.
-
Segregation: Store the halogenated waste container in secondary containment (such as a spill tray) and ensure it is physically separated from incompatible materials, especially bases.[5][7][11]
Step 4: Arranging for Final Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (typically six months for academic labs), you must arrange for its removal.[11]
-
Contact your institution's EHS department or equivalent office to schedule a hazardous waste pickup.[7][8]
-
Do not attempt to transport or dispose of the waste yourself. Only trained professionals are authorized to handle the final disposal process.
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Operational Guide: Personal Protective Equipment for Handling 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest commitment to safety. This guide provides essential, direct guidance on the personal protective equipment (PPE) and handling procedures for 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid (CAS: 1311317-52-8). This is a specialized research chemical, and while comprehensive toxicological data may not be fully available, a rigorous safety protocol is non-negotiable.[1][2]
Our approach is built on the principle of chemical analogy and a multi-barrier defense system, ensuring that every step, from preparation to disposal, is underpinned by robust safety logic.
Hazard Assessment by Chemical Analogy
To establish the correct PPE protocol, we must first understand the potential hazards. We can infer these by examining the compound's constituent chemical groups:
-
Acetic Acid Moiety: The presence of an acetic acid group suggests corrosive properties. Acetic acid and its derivatives are well-documented to cause severe skin burns and eye damage.[3][4][5]
-
Benzenesulfonyl Group: Sulfonyl-containing compounds can be irritants and require careful handling to avoid inhalation or skin contact.
-
Fluorinated Aromatic Ring: The fluorophenyl group indicates that upon combustion, hazardous gases such as hydrogen fluoride (HF) could be released.[1][6]
Based on these structural features, we will operate under the assumption that this compound is, at a minimum, a corrosive solid that can cause severe skin and eye damage and respiratory tract irritation. [7]
The Core PPE Ensemble: A Multi-Barrier Approach
Personal protective equipment is the final barrier between you and a potential hazard. It must be used in conjunction with primary engineering controls, such as a certified chemical fume hood.[3][4][8]
Primary Engineering Controls
All handling of this compound, especially when in solid/powder form, must be conducted within a chemical fume hood or a similarly ventilated enclosure to minimize inhalation exposure.
Personal Protective Equipment
The following table summarizes the required PPE for key laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid / Aliquoting | Tightly-fitting safety goggles & Full-face shield | Double-gloved with chemical-resistant gloves (e.g., Butyl or thick Nitrile) | Chemical-resistant disposable gown over a lab coat | NIOSH-approved N95 respirator or higher |
| Handling Solutions (Dilute/Concentrated) | Tightly-fitting safety goggles & Full-face shield | Chemical-resistant gloves (e.g., Butyl or Nitrile) | Chemical-resistant disposable gown or apron over a lab coat | Not required if handled exclusively within a fume hood |
| Spill Cleanup | Tightly-fitting safety goggles & Full-face shield | Double-gloved with heavy-duty chemical-resistant gloves | Impervious, disposable coveralls | NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases |
Rationale and Specifications:
-
Eye and Face Protection: Safety glasses are insufficient. The corrosive potential requires tightly-fitting safety goggles conforming to ANSI Z87.1 or EN 166 standards, worn in combination with a full-face shield .[1][9] This dual protection is critical to prevent severe eye damage from splashes or airborne powder.
-
Hand Protection: Always wear two pairs of gloves ("double-gloving") when handling the solid compound.[9] The outer glove should be a robust, chemical-resistant material like Butyl rubber.[3] Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[9]
-
Body Protection: A standard cotton lab coat is not enough. Wear a disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[9] This prevents the compound from soaking through to your personal clothing and skin.
-
Respiratory Protection: Surgical masks offer no protection from chemical dusts.[10] When weighing the solid compound or whenever dust generation is possible, a NIOSH-approved N95 respirator is the minimum requirement to prevent respiratory irritation.[9] Ensure you have been properly fit-tested for the respirator you use.
Procedural Guidance: PPE in Action
Correctly using PPE is as important as selecting it. The following workflow minimizes the risk of exposure and cross-contamination.
Step-by-Step Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent contaminating your skin and clothing. The provided diagram illustrates the correct, safe procedure.
Caption: PPE Donning and Doffing Workflow for Safe Handling.
Decontamination and Disposal Plan
-
Contaminated PPE: All disposable PPE, including gowns, gloves, and respirator filters, must be considered hazardous waste. Place them in a designated, sealed waste container immediately after doffing. Do not reuse disposable items.
-
Chemical Waste: The compound and any contaminated materials must be disposed of in accordance with local, state, and federal hazardous waste regulations.[1] Do not pour solutions down the drain.[1]
-
Small Spill Response:
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact or don the full spill cleanup ensemble.
-
Cover the spill with an absorbent material suitable for acids (e.g., universal binding agents).[3]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the area with a suitable decontaminating solution and wipe clean.
-
Dispose of all cleanup materials as hazardous waste.
-
Emergency Protocols
Immediate and correct action is vital in an emergency. Ensure you know the location of the nearest safety shower and eyewash station before beginning work.[1][6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under a safety shower.[11] Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][2] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[11] Seek immediate medical attention and provide the Safety Data Sheet or this guide to the medical personnel.
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
- Patsnap Eureka. (2025). Advanced Safety Measures for Using Glacial Acetic Acid in Laboratories.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- BenchChem. (2025). Personal protective equipment for handling Pergolide sulfone.
- Fisher Scientific. (2015). Safety Data Sheet.
- CymitQuimica. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Acetic acid - SAFETY DATA SHEET.
- Scientific Laboratory Supplies. (2021). Safety Data Sheet CHE1018.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
- Cayman Chemical. (2024). Safety Data Sheet.
- Fisher Scientific. (2021). SAFETY DATA SHEET.
- ACCELA CHEMBIO INC. (2018). SAFETY DATA SHEET.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- Polley, T. L. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
Sources
- 1. fishersci.com [fishersci.com]
- 2. accelachem.com [accelachem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. Advanced Safety Measures for Using Glacial Acetic Acid in Laboratories [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pppmag.com [pppmag.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

